Product packaging for AMARA peptide TFA(Cat. No.:)

AMARA peptide TFA

Cat. No.: B10829911
M. Wt: 1656.8 g/mol
InChI Key: AXASAQOGILRMAA-ARTDHNELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMARA peptide TFA is a useful research compound. Its molecular formula is C64H116F3N27O19S and its molecular weight is 1656.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C64H116F3N27O19S B10829911 AMARA peptide TFA

Properties

Molecular Formula

C64H116F3N27O19S

Molecular Weight

1656.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C62H115N27O17S.C2HF3O2/c1-28(2)26-42(56(103)81-36(10)49(96)85-38(17-13-22-73-60(66)67)54(101)86-39(18-14-23-74-61(68)69)55(102)87-41(58(105)106)19-15-24-75-62(70)71)88-50(97)33(7)77-45(92)30(4)76-47(94)32(6)82-57(104)43(27-90)89-51(98)34(8)78-46(93)31(5)79-52(99)37(16-12-21-72-59(64)65)84-48(95)35(9)80-53(100)40(20-25-107-11)83-44(91)29(3)63;3-2(4,5)1(6)7/h28-43,90H,12-27,63H2,1-11H3,(H,76,94)(H,77,92)(H,78,93)(H,79,99)(H,80,100)(H,81,103)(H,82,104)(H,83,91)(H,84,95)(H,85,96)(H,86,101)(H,87,102)(H,88,97)(H,89,98)(H,105,106)(H4,64,65,72)(H4,66,67,73)(H4,68,69,74)(H4,70,71,75);(H,6,7)/t29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1

InChI Key

AXASAQOGILRMAA-ARTDHNELSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

AMARA Peptide TFA: A Technical Guide for Kinase Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The AMARA peptide, supplied as a trifluoroacetate (TFA) salt, is a synthetic peptide widely recognized as a robust and specific substrate for AMP-activated protein kinase (AMPK) and Salt-Inducible Kinases (SIKs). Its defined sequence and phosphorylation site make it an invaluable tool for in vitro kinase assays, enabling the precise measurement of kinase activity and the screening of potential inhibitors. This technical guide provides a comprehensive overview of AMARA peptide TFA, including its biochemical properties, its central role in the AMPK signaling pathway, detailed experimental protocols for its use in kinase assays, and relevant quantitative data to support experimental design.

Introduction to this compound

The AMARA peptide is a synthetic polypeptide with the amino acid sequence Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg . The serine residue at position 7 serves as the specific phosphorylation site for members of the AMPK family of serine/threonine kinases.

The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt. Trifluoroacetic acid is commonly used in the final purification step of peptide synthesis by high-performance liquid chromatography (HPLC), and it serves as a counterion to the positively charged residues in the peptide, ensuring its stability and solubility. For most in vitro applications, the presence of TFA does not interfere with the assay.

Biochemical Function and Signaling Pathway

The primary function of the AMARA peptide is to act as a substrate for AMP-activated protein kinase (AMPK) and the Salt-Inducible Kinases (SIK1, SIK2, and SIK3), which are themselves part of the broader AMPK family[1][2][3].

The AMPK Signaling Pathway

AMPK is a crucial cellular energy sensor that plays a central role in maintaining metabolic homeostasis. It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated under conditions of cellular stress that deplete ATP levels, such as nutrient deprivation, hypoxia, and exercise.

The activation of AMPK initiates a cascade of downstream events aimed at restoring cellular energy balance. This includes the inhibition of anabolic pathways that consume ATP (e.g., protein and lipid synthesis) and the activation of catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis).

The following diagram illustrates the core AMPK signaling pathway:

AMPK_Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., Low Glucose, Hypoxia) AMP_ATP_Ratio Increased AMP/ATP Ratio Metabolic_Stress->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK allosteric activation LKB1 LKB1 LKB1->AMPK phosphorylates Thr172 CaMKKb CaMKKβ CaMKKb->AMPK phosphorylates Thr172 Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolic_Pathways inhibits Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolic_Pathways activates ATP_Consumption ATP Consumption Anabolic_Pathways->ATP_Consumption ATP_Production ATP Production Catabolic_Pathways->ATP_Production Kinase_Inhibitor_Screen_Workflow Compound_Library Compound Library Assay_Plate Assay Plate Preparation Compound_Library->Assay_Plate Kinase Purified Kinase (e.g., SIK2) Kinase->Assay_Plate Substrate_Mix Substrate Mix (AMARA Peptide + ATP) Substrate_Mix->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (e.g., Luminescence, Radioactivity) Incubation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

References

AMARA Peptide: A Versatile Substrate for Probing AMPK and SIK Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The AMARA peptide has emerged as a critical tool for the study of two closely related serine/threonine kinases: AMP-activated protein kinase (AMPK) and Salt-inducible kinase (SIK). As a synthetic peptide substrate, AMARA provides a specific and reliable means to measure the catalytic activity of these kinases, which are central regulators of cellular metabolism and signaling. This technical guide provides a comprehensive overview of the AMARA peptide, its kinetic parameters with SIK, detailed experimental protocols for both radioactive and non-radioactive kinase assays, and a depiction of the relevant signaling pathways. This information is intended to empower researchers in their efforts to understand the intricate roles of AMPK and SIK in health and disease, and to facilitate the discovery of novel therapeutic modulators.

The AMARA peptide is a synthetic peptide with the amino acid sequence Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg [1]. It is designed to be a specific substrate for members of the AMPK/SNF1-like kinase family, which includes both AMPK and SIK isoforms[2][3][4]. The serine residue in the sequence serves as the phosphorylation site for these kinases.

Data Presentation: Quantitative Analysis of AMARA Peptide as a Kinase Substrate

The utility of a kinase substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). These values provide insight into the affinity of the enzyme for the substrate and the efficiency of the phosphorylation reaction. Below is a summary of the available quantitative data for the AMARA peptide with SIK2. To date, specific Km and Vmax values for the AMARA peptide with AMPK isoforms have not been reported in the literature.

KinaseSubstrateKm (µM)Vmax (units/mg)Comments
SIK2 (GST-tagged, recombinant) AMARA Peptide16286Data obtained from studies with endogenous SIK2 immunoprecipitated from 3T3-L1 adipocytes.
AMPK AMARA PeptideNot ReportedNot ReportedWhile widely used as a substrate, specific kinetic constants have not been published.

Experimental Protocols

Detailed and reliable experimental protocols are essential for obtaining reproducible results. The following sections provide methodologies for both non-radioactive and radioactive kinase assays using the AMARA peptide.

Non-Radioactive SIK1 Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from the Chemi-Verse™ SIK1 Kinase Assay Kit by BPS Bioscience and utilizes the ADP-Glo™ technology from Promega to measure kinase activity by quantifying the amount of ADP produced.

Materials:

  • Purified recombinant SIK1 kinase

  • AMARA Peptide (1 mg/ml stock)

  • 5x Kinase Assay Buffer 1 (specific to the kit)

  • 500 µM ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well plates

  • Test inhibitors dissolved in DMSO

Procedure:

  • Master Mix Preparation: Prepare a master mix for the desired number of reactions. For each well, combine 6 µl of 5x Kinase Assay Buffer 1, 0.5 µl of 500 µM ATP, 5 µl of 1 mg/ml AMARA Peptide, and 1 µl of distilled water.

  • Assay Plate Setup:

    • Add 12.5 µl of the Master Mix to each well.

    • For inhibitor screening, add 2.5 µl of the test inhibitor solution (ensure the final DMSO concentration does not exceed 1%).

    • For the positive control (maximum kinase activity), add 2.5 µl of a diluent solution (e.g., 10% DMSO in 1x Kinase Assay Buffer 1).

    • For the "blank" (no enzyme control), add 2.5 µl of the diluent solution and an additional 10 µl of 1x Kinase Assay Buffer 1.

  • Enzyme Addition:

    • Thaw the SIK1 enzyme on ice.

    • Dilute the SIK1 to a working concentration of 1.25 ng/µl in 1x Kinase Assay Buffer 1.

    • Initiate the kinase reaction by adding 10 µl of the diluted SIK1 enzyme to the "Positive Control" and "Test Inhibitor" wells.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • ADP Detection:

    • Add 25 µl of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 45 minutes, protected from light.

  • ATP Detection:

    • Add 50 µl of Kinase Detection Reagent to each well.

    • Incubate at room temperature for another 45 minutes, protected from light.

  • Luminescence Measurement: Read the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced and thus the kinase activity.

Radioactive AMPK Kinase Assay ([γ-32P]ATP Filter Binding Assay)

This protocol is a generalized method for a radioactive kinase assay and has been adapted for use with the AMARA peptide, based on established procedures for AMPK activity measurement[5]. This method is considered the gold standard for its high sensitivity and direct measurement of phosphate incorporation[5].

Materials:

  • Immunoprecipitated or purified AMPK

  • AMARA Peptide

  • [γ-32P]ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.4, 1 mM DTT, 0.02% Brij35)

  • ATP/MgCl2 solution (e.g., 200 µM ATP, 50 µM MgCl2 final concentration)

  • P81 phosphocellulose paper

  • 0.5% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • Prepare a reaction mix in a total volume of 50 µl.

    • Combine the kinase assay buffer, immunoprecipitated or purified AMPK, and AMARA peptide (a typical final concentration is 200 µM)[5].

  • Initiation of Reaction:

    • Prepare a "hot assay mix" containing the ATP/MgCl2 solution and [γ-32P]ATP (specific activity typically around 0.25 x 106 cpm/nmol)[5].

    • Start the reaction by adding the hot assay mix to the reaction tubes.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 20 minutes)[5].

  • Stopping the Reaction and Spotting:

    • Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20-40 µl) onto P81 phosphocellulose paper squares.

  • Washing:

    • Wash the P81 papers extensively in 0.5% phosphoric acid to remove unincorporated [γ-32P]ATP. This is typically done with multiple washes of several minutes each.

  • Quantification:

    • Dry the P81 papers.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Kinase activity is calculated based on the counts per minute (CPM), the specific activity of the [γ-32P]ATP, and the amount of enzyme used, typically expressed as nmol of phosphate incorporated per minute per milligram of protein (U/mg)[5].

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context in which the AMARA peptide is utilized, the following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways of AMPK and SIK, as well as a generalized experimental workflow for a kinase assay.

AMPK_Signaling_Pathway AMPK Signaling Pathway ATP_depletion ATP Depletion (e.g., exercise, hypoxia) AMP_ATP_ratio Increased AMP/ATP Ratio ATP_depletion->AMP_ATP_ratio LKB1 LKB1 AMP_ATP_ratio->LKB1 AMPK AMPK LKB1->AMPK phosphorylates Inhibition_node Inhibition AMPK->Inhibition_node Activation_node Activation AMPK->Activation_node Anabolic Anabolic Pathways (e.g., protein synthesis, lipid synthesis) Catabolic Catabolic Pathways (e.g., glycolysis, fatty acid oxidation) Inhibition_node->Anabolic Activation_node->Catabolic

Caption: A simplified diagram of the AMPK signaling pathway.

SIK_Signaling_Pathway SIK Signaling Pathway Hormonal_stimuli Hormonal Stimuli (e.g., ACTH, glucagon) cAMP Increased cAMP Hormonal_stimuli->cAMP PKA PKA cAMP->PKA SIK SIK PKA->SIK phosphorylates & inhibits CRTCs CRTCs (CREB co-activators) SIK->CRTCs phosphorylates & sequesters HDACs Class IIa HDACs SIK->HDACs phosphorylates & sequesters Gene_expression Altered Gene Expression CRTCs->Gene_expression HDACs->Gene_expression

Caption: A simplified diagram of the SIK signaling pathway.

Kinase_Assay_Workflow General Kinase Assay Workflow start Start prepare_reagents Prepare Reagents (Kinase, AMARA peptide, ATP, Buffer) start->prepare_reagents initiate_reaction Initiate Reaction prepare_reagents->initiate_reaction incubate Incubate (e.g., 30°C) initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_phosphorylation Detect Phosphorylation (e.g., Radioactivity, Luminescence) stop_reaction->detect_phosphorylation analyze_data Analyze Data detect_phosphorylation->analyze_data end End analyze_data->end

Caption: A generalized workflow for a kinase assay using the AMARA peptide.

Conclusion

The AMARA peptide is an invaluable tool for the study of AMPK and SIK, providing a specific and reliable substrate for the in vitro characterization of their kinase activity. The detailed protocols and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in academic and industrial settings. While the kinetic parameters for AMARA with SIK2 are established, a notable gap in the literature remains regarding the Michaelis-Menten constants for AMPK. Future studies determining these values will further enhance the utility of the AMARA peptide in quantitative enzymology. The continued use of this and other well-characterized substrates will undoubtedly contribute to a deeper understanding of the physiological and pathological roles of these critical kinases and aid in the development of novel therapeutics targeting these pathways.

References

An In-Depth Technical Guide to the AMARA Peptide in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The AMARA peptide, with the sequence AMARAASAAALARRR, is a synthetic peptide widely recognized as a robust and specific substrate for AMP-activated protein kinase (AMPK) and its related kinases, such as salt-inducible kinases (SIKs).[1][2][3][4][5][6][7] Its design incorporates the minimal phosphorylation consensus sequence for AMPK, making it an invaluable tool for researchers studying cellular energy homeostasis, metabolic disorders, and drug development targeting the AMPK signaling pathway. This guide provides a comprehensive overview of the AMARA peptide's mechanism of action, its application in various kinase assay formats, and detailed experimental protocols.

Mechanism of Action as a Kinase Substrate

The core function of the AMARA peptide in a kinase assay is to act as an artificial substrate for a specific kinase. The kinase, in the presence of a phosphate donor (typically ATP), recognizes a specific serine residue within the AMARA sequence and catalyzes the transfer of the gamma-phosphate from ATP to this residue.

The phosphorylation event is the measurable output of the kinase's activity. The rate of this phosphorylation is directly proportional to the kinase's enzymatic activity, allowing for precise quantification. The AMARA peptide is particularly effective because its sequence is optimized for recognition and binding by AMPK, leading to efficient phosphorylation.[1][8]

Kinetics and Specificity

The AMARA peptide is a substrate for all AMPK subfamily kinases and is also utilized by other related kinases like SIKs.[1][2] While specific kinetic parameters can vary based on the exact kinase isoform and assay conditions, the AMARA peptide generally exhibits favorable Michaelis-Menten kinetics.

Table 1: Quantitative Data for AMARA Peptide in Kinase Assays

ParameterValueKinase SourceAssay Conditions
Typical Concentration 100-200 µMRecombinant AMPKRadiometric or Luminescence-based assays
Km (approximate) 10-50 µMRat Liver AMPKVaries with ATP concentration; generally determined by radiometric assays.
Vmax Highly variableDependent on EnzymeDependent on the specific activity of the kinase preparation.
Optimal ATP 100-200 µMGeneral Kinase AssayBalances signal strength with potential for substrate inhibition at high conc.

Note: Kinetic values are approximate and should be determined empirically for each specific experimental setup.

Experimental Protocols

The activity of kinases using the AMARA peptide can be measured through various methods, most commonly through radiometric assays or luminescence-based assays.

Protocol 1: Radiometric Kinase Assay using [γ-³²P]ATP

This "gold standard" method directly measures the incorporation of a radiolabeled phosphate into the AMARA peptide.[9][10]

Materials:

  • Purified, active AMPK

  • AMARA Peptide (1 mM stock)

  • Kinase Assay Buffer (5X): 200 mM HEPES pH 7.4, 100 mM MgCl₂, 5 mM DTT

  • ATP (10 mM stock)

  • [γ-³²P]ATP (10 µCi/µL)

  • P81 Phosphocellulose Paper[11][12]

  • 75 mM Phosphoric Acid

  • Acetone

  • Scintillation Counter

Methodology:

  • Prepare Kinase Reaction Mix: For a 25 µL final reaction volume, combine:

    • 5 µL of 5X Kinase Assay Buffer

    • 2.5 µL of AMARA Peptide (final concentration 100 µM)

    • Kinase (amount to be determined by titration)

    • Nuclease-free water to 20 µL

  • Initiate Reaction: Prepare an ATP mix by combining cold ATP and [γ-³²P]ATP. Add 5 µL of the ATP mix to the reaction tube to achieve a final concentration of 200 µM ATP.

  • Incubation: Incubate the reaction at 30°C for 10-20 minutes. The linear range of the reaction should be determined empirically.

  • Stop Reaction and Spot: Terminate the reaction by spotting 20 µL of the reaction mixture onto a labeled square of P81 phosphocellulose paper.[12][13]

  • Washing: Immediately place the P81 paper in a beaker of 75 mM phosphoric acid. Wash three times for 5-10 minutes each with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.[11][14] Perform a final wash with acetone to dry the paper.[11][12]

  • Quantification: Place the dried P81 paper in a scintillation vial and measure the incorporated radioactivity using a scintillation counter.

Protocol 2: Non-Radiometric ADP-Glo™ Luminescence Assay

This method quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[15] It is a two-step process that first terminates the kinase reaction and depletes remaining ATP, then converts the produced ADP into a quantifiable luminescent signal.[15][16]

Materials:

  • Purified, active AMPK

  • AMARA Peptide

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

Methodology:

  • Set up Kinase Reaction: In a white, opaque 96-well or 384-well plate, set up the kinase reaction in a small volume (e.g., 5 µL).

    • Combine kinase, AMARA peptide (e.g., 100 µM), and ATP (e.g., 25 µM) in kinase buffer.

    • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Terminate Kinase Reaction: Add an equal volume (5 µL) of ADP-Glo™ Reagent to each well.[17] This stops the kinase reaction and depletes the unconsumed ATP.[17]

  • Incubation: Incubate the plate at room temperature for 40 minutes.[16][17]

  • ADP to ATP Conversion and Detection: Add a double volume (10 µL) of Kinase Detection Reagent to each well.[18] This reagent converts the ADP generated during the kinase reaction back to ATP and provides luciferase/luciferin to generate a light signal.[17]

  • Incubation: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[17]

  • Measure Luminescence: Read the luminescence using a plate-reading luminometer. The light output is directly proportional to the ADP concentration and thus the kinase activity.

Signaling Pathways and Visualizations

The AMARA peptide is primarily used to assay AMPK, a central regulator of cellular energy homeostasis.[19][20] AMPK is activated by stresses that deplete cellular ATP, such as low glucose or hypoxia.[19][20] Once active, it phosphorylates numerous downstream targets to restore energy balance by switching on catabolic pathways (like fatty acid oxidation) and switching off anabolic pathways (like protein synthesis).[19]

AMPK_Signaling_Pathway cluster_activation Upstream Activation cluster_downstream Downstream Effects Cellular Stress Cellular Stress AMP/ATP_Ratio ↑ AMP/ATP Ratio Cellular Stress->AMP/ATP_Ratio LKB1 LKB1 AMP/ATP_Ratio->LKB1 activates AMPK AMPK (Inactive) LKB1->AMPK P (Thr172) CaMKK2 CaMKK2 CaMKK2->AMPK P (Thr172) Calcium ↑ Ca2+ Calcium->CaMKK2 activates pAMPK AMPK (Active) Catabolism ↑ Catabolism (e.g., Glycolysis, FAO) pAMPK->Catabolism mTORC1 mTORC1 pAMPK->mTORC1 inhibits Anabolism ↓ Anabolism (e.g., Protein & Lipid Synthesis) mTORC1->Anabolism inhibits

Caption: Simplified AMPK signaling pathway showing upstream activators and downstream metabolic effects.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Analysis Reagents Prepare Reagents (Kinase, AMARA, ATP) Incubate Incubate at 30°C Reagents->Incubate Phosphorylation AMARA is Phosphorylated Incubate->Phosphorylation Stop Stop Reaction (e.g., Spot on P81 / Add ADP-Glo Reagent) Phosphorylation->Stop Measure Measure Signal (³²P Scintillation / Luminescence) Stop->Measure Data Calculate Kinase Activity Measure->Data

Caption: General experimental workflow for an in vitro kinase assay using the AMARA peptide.

References

The AMARA Peptide: A Specialized Tool for Interrogating a Key Cellular Energy Sensor

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the discovery, evolution, and application of the AMARA peptide, a critical substrate for AMP-activated protein kinase (AMPK) research, providing researchers with a specific and sensitive tool to unravel the complexities of cellular metabolism.

The AMARA peptide has become an indispensable research tool for scientists investigating the intricate signaling pathways governed by AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. This synthetic peptide, with its specific amino acid sequence, serves as a highly selective substrate for AMPK, enabling precise measurement of its activity and facilitating the screening of potential therapeutic compounds. This technical guide explores the history of the AMARA peptide, from its conceptual origins to its current applications, providing detailed experimental protocols and a summary of key quantitative data for researchers in cell biology and drug discovery.

From a Natural Substrate to a Refined Research Tool: The Genesis of the AMARA Peptide

The story of the AMARA peptide begins with the study of a natural substrate of AMPK: acetyl-CoA carboxylase (ACC). In the late 1980s, the laboratory of D. Grahame Hardie was pivotal in characterizing AMPK and its role in regulating metabolic pathways. They identified that AMPK phosphorylates and inactivates ACC, a key enzyme in fatty acid synthesis. This foundational work led to the development of the first widely used synthetic peptide substrate for AMPK, known as the "SAMS peptide."

The SAMS peptide, with the sequence HMRSAMSGLHLVKRR , was derived from the phosphorylation site of ACC.[1][2] A crucial modification was made to this sequence to enhance its specificity for AMPK. The original ACC sequence contained a serine residue that could also be phosphorylated by protein kinase A (PKA). To eliminate this cross-reactivity, this serine was replaced with an alanine, resulting in a more specific substrate for AMPK.[3][4][5]

The AMARA peptide, with the sequence AMARAASAAALARRR , represents a further refinement of this concept. It is a "minimal" substrate, designed to retain the essential recognition motifs for AMPK while simplifying the sequence for ease of synthesis and use in high-throughput screening assays. This streamlined sequence has become a standard in the field for quantifying AMPK activity.[6]

Quantitative Analysis of AMPK Activity using the AMARA Peptide

The utility of the AMARA peptide lies in its consistent and reproducible performance in kinase assays. The key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), quantify the affinity of AMPK for the peptide and its rate of phosphorylation.

SubstrateKinaseKm (µM)Vmax (nmol/min/mg)Reference
SAMS PeptideRat Liver AMPK242.5 times higher than for ACCDavies et al., 1989[5]
AMARA PeptideRecombinant Human AMPK α2β2γ1~200Not specifiedSakamoto et al., 2004

Note: The Vmax for the SAMS peptide was reported relative to the natural substrate, acetyl-CoA carboxylase.

Experimental Protocols: Measuring AMPK Activity

The following is a generalized protocol for a radioactive kinase assay using the AMARA peptide. This method is highly sensitive and remains a gold standard for quantifying AMPK activity.

Protocol: In Vitro AMPK Activity Assay using [γ-³²P]ATP and AMARA Peptide

1. Materials and Reagents:

  • Purified or immunoprecipitated AMPK

  • AMARA peptide solution (e.g., 1 mM stock in water)

  • Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • ATP solution (containing a known concentration of non-radioactive ATP and [γ-³²P]ATP)

  • 20% Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

2. Assay Procedure:

  • Prepare the kinase reaction mix on ice. For each reaction, combine:

    • Kinase assay buffer

    • AMARA peptide to a final concentration of 200 µM

    • Purified AMPK or immunoprecipitated AMPK beads

  • Initiate the reaction by adding the ATP solution (containing [γ-³²P]ATP) to a final concentration of 200 µM.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Immediately immerse the P81 paper in a beaker of 1% phosphoric acid.

  • Wash the P81 papers three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone to dry the papers.

  • Place the dry P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific activity of AMPK in pmol of phosphate incorporated per minute per mg of protein.

  • Include appropriate controls, such as a reaction without the peptide substrate (to measure autophosphorylation) and a reaction without the kinase (to measure background).

Visualizing the AMPK Signaling Pathway and Experimental Workflow

To better understand the context in which the AMARA peptide is used, the following diagrams illustrate the AMPK signaling cascade and the general workflow of a kinase assay.

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core AMPK Complex cluster_downstream Downstream Effects AMP_ATP ↑ AMP/ATP Ratio (Energy Stress) LKB1 LKB1 AMP_ATP->LKB1 Activates CaMKK2 CaMKKβ AMP_ATP->CaMKK2 Activates AMPK AMPK LKB1->AMPK Phosphorylates (Thr172) CaMKK2->AMPK Phosphorylates (Thr172) Catabolic ↑ Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolic ACC ACC AMPK->ACC Inhibits Anabolic ↓ Anabolic Pathways (e.g., Fatty Acid Synthesis) ACC->Anabolic

Caption: The AMPK signaling pathway is activated by cellular stress, leading to the regulation of metabolic processes.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_separation Separation & Washing cluster_detection Detection Reagents Prepare Reagents: - Kinase (AMPK) - Substrate (AMARA Peptide) - [γ-³²P]ATP - Buffer Incubation Incubate at 30°C Reagents->Incubation Spotting Spot on P81 Paper Incubation->Spotting Washing Wash to Remove Unincorporated ATP Spotting->Washing Counting Scintillation Counting Washing->Counting

Caption: A generalized workflow for an in vitro kinase assay using a radioactive substrate.

Conclusion

The development of the AMARA peptide, building on the pioneering work with the SAMS peptide, has provided researchers with a robust and specific tool to dissect the complex role of AMPK in health and disease. Its use in countless studies has been instrumental in advancing our understanding of cellular metabolism and has facilitated the search for novel therapeutics targeting metabolic disorders. The detailed protocols and quantitative data presented in this guide aim to support researchers in effectively utilizing this valuable research tool.

References

An In-Depth Technical Guide to the Role of AMARA Peptide TFA in Cell Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of AMARA peptide TFA, its application as a crucial tool in cell signaling research, and detailed protocols for its use in studying the activity of AMP-activated protein kinase (AMPK) and related kinases.

Core Concepts: Understanding this compound

The AMARA peptide is a synthetic peptide widely used as a substrate for studying the enzymatic activity of specific protein kinases.[1][2] Its trifluoroacetate (TFA) salt is the most common form available commercially, resulting from the standard purification process of solid-phase peptide synthesis using trifluoroacetic acid. For most in vitro biochemical assays, the TFA counterion does not interfere with the experiment.

The key attributes of the AMARA peptide are:

  • Sequence: The peptide has the amino acid sequence H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH (AMARAASAAALARRR).[3]

  • Function: It serves as a minimal, yet specific, substrate containing the phosphorylation site for AMP-activated protein kinase (AMPK) and salt-inducible kinase (SIK) family members.[4][5][6]

  • Application: Its primary role is in in vitro kinase assays to directly measure the catalytic activity of these enzymes.[7] This allows researchers to quantify enzyme kinetics, screen for inhibitors or activators, and characterize kinase function under various conditions.

The AMPK Signaling Pathway: A Central Energy Regulator

To appreciate the utility of the AMARA peptide, it is essential to understand its primary target, AMPK. AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis.[8] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.

AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, or ischemia. This energy deficit leads to an increased ratio of AMP to ATP. The binding of AMP to the γ subunit triggers a conformational change that promotes the phosphorylation of a critical threonine residue (Thr172) on the catalytic α subunit by upstream kinases, primarily LKB1 and CaMKKβ.

Once activated, AMPK orchestrates a metabolic switch:

  • It activates ATP-producing pathways: such as fatty acid oxidation and glucose uptake.

  • It inhibits ATP-consuming pathways: including lipid, protein, and glycogen synthesis.

The AMARA peptide allows for the direct measurement of the endpoint of this cascade—the catalytic activity of the activated AMPK enzyme.

AMPK_Signaling_Pathway AMPK Signaling Pathway & Role of AMARA Peptide cluster_upstream Upstream Signals cluster_activation AMPK Activation cluster_downstream Downstream Effects cluster_assay In Vitro Research Application Cellular Stress Cellular Stress (Low Glucose, Hypoxia) AMP_ATP_Ratio Increased AMP/ATP Ratio Cellular Stress->AMP_ATP_Ratio AMPK_Complex AMPK Complex (α, β, γ) AMP_ATP_Ratio->AMPK_Complex Allosteric Activation LKB1 LKB1 LKB1->AMPK_Complex Phosphorylation CaMKKb CaMKKb CaMKKb->AMPK_Complex Phosphorylation pAMPK Activated p-AMPK (p-Thr172) Catabolism ATP Production ↑ (e.g., Fatty Acid Oxidation) pAMPK->Catabolism Phosphorylates Targets Anabolism ATP Consumption ↓ (e.g., Protein Synthesis) pAMPK->Anabolism Phosphorylates Targets AMARA_Peptide AMARA Peptide (Substrate) pAMPK->AMARA_Peptide Measures Catalytic Activity ATP [γ-³²P]ATP Phospho_AMARA Phosphorylated AMARA Peptide

Caption: AMPK Signaling and the role of AMARA peptide as an in vitro substrate.

Quantitative Data for Experimental Design

While precise kinetic values like Kₘ and Vₘₐₓ are highly dependent on the specific AMPK isoform, buffer conditions, and assay format, the following table summarizes typical concentrations and parameters used in AMPK kinase assays with peptide substrates like AMARA or the similar SAMS peptide. Researchers should use these as starting points and perform titrations to optimize their specific experimental setup.

ParameterTypical Value / RangeNotes
AMARA Peptide Conc. 50 - 200 µMShould be at or above the Kₘ for the kinase to ensure reaction velocity is proportional to enzyme concentration.
ATP Concentration 100 - 250 µMA Kₘ for ATP with AMPK is ~26-35 µM; concentrations are kept above this for saturation.[9] Includes a radiolabel tracer.
[γ-³²P]ATP or [γ-³³P]ATP 0.1 - 1.0 µCi per reactionUsed as a tracer in radiometric assays to detect phosphate incorporation.[10]
AMP Concentration 100 - 200 µMOften included in the reaction buffer as an allosteric activator to ensure maximal AMPK activity.
Active AMPK Enzyme 5 - 20 ng per reactionThe amount should be titrated to ensure the reaction is in the linear range with respect to time and enzyme concentration.[11]
Magnesium Chloride (MgCl₂) 5 - 25 mMEssential cofactor for kinase activity.[12]
Reaction Temperature 30 °CStandard temperature for kinase assays.[13]
Reaction Time 10 - 40 minutesShould be within the linear range of the assay; determined via a time-course experiment.[11]

Detailed Experimental Protocols

Two primary methods are used to assess AMPK signaling: direct measurement of catalytic activity using the AMARA peptide and indirect measurement of its activation state in cells via Western blot.

Protocol 1: In Vitro Radiometric Kinase Assay

This protocol provides a direct and quantitative measurement of AMPK catalytic activity.[14] It remains the gold standard for its sensitivity and accuracy.

A. Materials and Reagents

  • Active AMPK enzyme

  • AMARA peptide stock solution (e.g., 1 mg/mL in 20 mM Tris-HCl, pH 7.5)[4]

  • 5X Kinase Assay Buffer (e.g., 125 mM MOPS pH 7.2, 62.5 mM β-glycerophosphate, 125 mM MgCl₂, 10 mM EGTA, 2.5 mM DTT)

  • [γ-³²P]ATP (or ³³P)

  • 10 mM "cold" ATP stock solution

  • 1% Phosphoric Acid solution

  • P81 Phosphocellulose paper

  • Liquid Scintillation Counter and vials

B. Procedure

  • Prepare Master Mix: On ice, prepare a master mix for the number of reactions. For each 25 µL reaction, combine:

    • 5 µL of 5X Kinase Assay Buffer

    • 5 µL of AMARA peptide substrate solution (to final desired concentration, e.g., 200 µM)

    • Active AMPK enzyme (diluted in Kinase Dilution Buffer to desired concentration)

    • Nuclease-free water to a volume of 20 µL.

  • Initiate Reaction: Move to a designated radioactivity work area. Start the kinase reaction by adding 5 µL of the ATP mixture (containing both cold ATP and [γ-³²P]ATP) to each tube. Mix gently.

  • Incubation: Incubate the reactions in a water bath at 30°C for 15-20 minutes. Ensure this time is within the linear range of the assay.[12]

  • Stop Reaction: Terminate the reaction by spotting 20 µL of the mixture directly onto a pre-labeled P81 phosphocellulose paper strip.[12] The peptide will bind to the paper, while unincorporated ATP will not.

  • Wash: Air dry the P81 strips. Wash the strips 3-4 times for 10 minutes each in a beaker containing 1% phosphoric acid with gentle stirring. This removes all unincorporated [γ-³²P]ATP.[12]

  • Quantification: After a final rinse with acetone to speed drying, place each P81 strip into a scintillation vial. Add scintillation cocktail and measure the incorporated radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Analysis: Calculate specific activity, typically expressed as pmol of phosphate transferred per minute per mg of enzyme.

Protocol 2: Western Blot for Cellular AMPK Activation (p-AMPK)

This method is a complementary, semi-quantitative approach to determine the activation state of AMPK within a cell or tissue lysate by detecting its phosphorylation at Thr172.[8]

A. Materials and Reagents

  • Cell or tissue lysates

  • Lysis Buffer with phosphatase and protease inhibitors

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary Antibodies: Rabbit anti-phospho-AMPKα (Thr172) and Mouse anti-total-AMPKα

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) detection reagent

B. Procedure

  • Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-40 µg of total protein per sample by boiling in Laemmli sample buffer. Separate proteins by size on an SDS-polyacrylamide gel.[15]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.[15]

  • Blocking: Block non-specific binding sites on the membrane by incubating it in Blocking Buffer for 1 hour at room temperature.[15] Note: For some phospho-antibodies, BSA is preferred over milk.[16]

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-AMPKα (Thr172) primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[15]

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against total AMPKα. The ratio of p-AMPK to total AMPK provides a measure of the extent of AMPK activation.

Mandatory Visualizations: Workflows and Logic

Radiometric Kinase Assay Workflow

Kinase_Assay_Workflow Workflow: Radiometric AMPK Kinase Assay cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_capture 3. Capture & Wash cluster_quant 4. Quantification A Prepare Master Mix on Ice: - Kinase Buffer - AMARA Peptide - Active AMPK Enzyme B Initiate Reaction: Add [γ-³²P]ATP / ATP Mix A->B C Incubate at 30°C (10-40 min) B->C D Stop Reaction: Spot onto P81 Paper C->D E Wash 3x with 1% Phosphoric Acid D->E F Dry Paper E->F G Scintillation Counting F->G H Calculate Specific Activity (pmol/min/mg) G->H

Caption: A step-by-step workflow for a radiometric kinase assay using AMARA peptide.
Western Blot Workflow for p-AMPK

Western_Blot_Workflow Workflow: Western Blot for p-AMPK Activation cluster_prep 1. Sample Preparation cluster_gel 2. Electrophoresis & Transfer cluster_probe 3. Immunoprobing cluster_detect 4. Detection & Analysis A Cell/Tissue Lysis (with phosphatase inhibitors) B Protein Quantification (BCA or Bradford) A->B C SDS-PAGE Separation B->C D Transfer to PVDF Membrane C->D E Blocking (1 hr) (5% BSA or Milk in TBST) D->E F Incubate with Primary Ab (anti-p-AMPK, 4°C Overnight) E->F G Incubate with Secondary Ab (HRP-conjugated, 1 hr RT) F->G H ECL Detection G->H I Image Acquisition H->I J Strip & Reprobe for Total AMPK I->J K Densitometry Analysis (p-AMPK / Total AMPK) J->K

Caption: A typical workflow for measuring cellular AMPK activation via Western blot.

References

The Dual Role of Trifluoroacetic Acid in the Journey of the AMARA Peptide: From Synthesis to Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Trifluoroacetic acid (TFA) is an indispensable reagent in the lifecycle of synthetic peptides, playing a critical role from their initial cleavage from solid-phase resins to their final application in sensitive biological assays. For the AMARA peptide, a widely utilized substrate for AMP-activated protein kinase (AMPK), understanding the multifaceted interactions with TFA is paramount for ensuring experimental reproducibility and data integrity. This technical guide delineates the essential functions of TFA in the context of the AMARA peptide, providing detailed experimental protocols and insights for researchers in cell signaling and drug discovery.

The Fundamental Role of TFA in Peptide Synthesis and Purification

The journey of a synthetic peptide like AMARA begins with solid-phase peptide synthesis (SPPS), a process that culminates in the cleavage of the peptide from its resin support. TFA is the reagent of choice for this crucial step due to its strong acidity, which efficiently breaks the linker anchoring the peptide to the resin, and its high volatility, which facilitates its removal during downstream processing.[1][2][3]

Following cleavage, the crude peptide mixture, which includes the desired AMARA peptide along with various truncated and modified sequences, undergoes purification, most commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). Here again, TFA proves to be a vital component of the mobile phase.[4][5][6][7]

Key Functions of TFA in RP-HPLC:

  • Ion-Pairing Agent: TFA forms ion pairs with the positively charged residues of the peptide, such as the arginine residues present in the AMARA peptide sequence (AMARAASAAALARRR).[4][8][9] This interaction effectively neutralizes the charge and increases the peptide's hydrophobicity, leading to better retention on the hydrophobic C18 stationary phase and improved peak resolution.[4]

  • pH Control: The acidic nature of TFA helps to maintain a low pH in the mobile phase, which is crucial for protonating the peptide's acidic and basic residues. This ensures consistent ionization and chromatographic behavior.[6][8]

  • Suppression of Silanol Interactions: TFA helps to suppress the undesirable interactions between the positively charged peptide and the free silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing and poor separation.[4][6]

The concentration of TFA in the mobile phase is a critical parameter that can be optimized to achieve the best separation. While a concentration of 0.1% (v/v) is commonly used, studies have shown that for peptides with multiple positive charges, like the AMARA peptide, a higher concentration of 0.2-0.25% may provide optimal resolution.[4][5]

Quantitative Considerations: The Impact of Residual TFA

Despite its benefits, residual TFA in the final lyophilized peptide product can have significant implications for downstream applications. The presence of TFA as a counterion to the positively charged residues of the AMARA peptide can affect its net weight, solubility, and biological activity.[10][11] The TFA content in a lyophilized peptide sample can range from 10% to 40% by weight.[12]

For most standard in vitro kinase assays using the AMARA peptide, the residual TFA levels are generally not considered to interfere with the results.[10] However, for highly sensitive cellular or biochemical studies, the presence of TFA could potentially alter the peptide's conformation or interaction with its target kinase.[10][11] Therefore, accurate quantification of residual TFA is often necessary.

Several analytical techniques can be employed for the determination of TFA in peptide preparations, with ion chromatography being a sensitive and straightforward method.[1][13]

Table 1: Quantitative Parameters for TFA in Peptide Analysis

ParameterTypical Value/RangeSignificanceReference(s)
TFA Concentration in RP-HPLC Mobile Phase 0.05% - 0.25% (v/v)Optimizes peak shape and resolution. Higher concentrations can be beneficial for highly charged peptides.[4][5]
Residual TFA Content in Lyophilized Peptide 10% - 40% (w/w)Affects net peptide weight and may influence biological activity in sensitive assays.[12]
Method Detection Limit for TFA by Ion Chromatography < 90 ng/mLAllows for accurate quantification of residual TFA.[13]
Recovery of TFA from Peptide Matrices (Ion Chromatography) > 90%Ensures accurate measurement of TFA content.[1]

Experimental Protocols

RP-HPLC Purification of AMARA Peptide

This protocol outlines a general procedure for the purification of the AMARA peptide using RP-HPLC with a TFA-containing mobile phase.

Materials:

  • Crude AMARA peptide, lyophilized

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • C18 reversed-phase HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude AMARA peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a constant flow rate.

  • Injection: Inject the dissolved peptide sample onto the column.

  • Gradient Elution: Apply a linear gradient of Mobile Phase B to elute the peptide. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes. The optimal gradient may need to be determined empirically.

  • Detection: Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the AMARA peptide.

  • Analysis of Fractions: Analyze the collected fractions for purity using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified AMARA peptide as a TFA salt.

Quantification of Residual TFA by Ion Chromatography

This protocol provides a method for determining the amount of residual TFA in a purified AMARA peptide sample.

Materials:

  • Purified AMARA peptide (TFA salt)

  • TFA standard solutions of known concentrations

  • Ion chromatography system with a suppressed conductivity detector

  • Anion-exchange column

  • Eluent (e.g., a potassium hydroxide gradient)

Procedure:

  • Standard Curve Preparation: Prepare a series of TFA standard solutions of known concentrations in HPLC-grade water.

  • Sample Preparation: Accurately weigh a sample of the lyophilized AMARA peptide and dissolve it in a known volume of HPLC-grade water to create a stock solution. Further dilute the stock solution to a concentration that falls within the range of the standard curve.

  • Chromatographic Analysis:

    • Equilibrate the anion-exchange column with the starting eluent concentration.

    • Inject a fixed volume of each standard solution and the prepared peptide sample solution.

    • Run the ion chromatography method, which typically involves a gradient elution to separate the TFA from other anions.

    • Detect the TFA using a suppressed conductivity detector.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area of the TFA standard against its concentration.

    • Determine the concentration of TFA in the peptide sample solution from the standard curve.

    • Calculate the weight percentage of TFA in the original lyophilized peptide sample.

Signaling Pathway and Experimental Workflow

The AMARA peptide serves as a substrate for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Understanding this signaling pathway is crucial for interpreting the results of kinase assays utilizing the AMARA peptide.

AMPK_Signaling_Pathway AMP_ATP Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 Activates CaMKKb CaMKKβ AMP_ATP->CaMKKb Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates CaMKKb->AMPK Phosphorylates & Activates AMARA AMARA Peptide (Substrate) AMPK->AMARA Phosphorylates Downstream Downstream Cellular Responses (e.g., Inhibition of anabolic pathways, Activation of catabolic pathways) AMPK->Downstream Regulates Phospho_AMARA Phosphorylated AMARA Peptide

Caption: The AMPK signaling pathway, where an increased AMP/ATP ratio activates upstream kinases (LKB1 and CaMKKβ) that in turn phosphorylate and activate AMPK. Activated AMPK then phosphorylates substrates like the AMARA peptide.

An in vitro AMPK kinase assay using the AMARA peptide typically follows a defined workflow to measure the kinase activity.

Kinase_Assay_Workflow A Prepare Reaction Mixture: - AMPK Enzyme - AMARA Peptide (TFA salt) - ATP (γ-32P or unlabeled) - Kinase Buffer B Incubate at 30°C A->B Start Reaction C Stop Reaction (e.g., add phosphoric acid) B->C D Separate Peptide from ATP (e.g., phosphocellulose paper binding) C->D E Quantify Phosphorylation (e.g., scintillation counting or phosphorimaging for 32P-ATP; Antibody-based detection for unlabeled ATP) D->E F Data Analysis: Calculate Kinase Activity E->F

Caption: A typical experimental workflow for an in vitro AMPK kinase assay using the AMARA peptide as a substrate.

Conclusion

Trifluoroacetic acid is an integral part of the synthesis and purification of the AMARA peptide. Its role as a cleavage agent and an ion-pairing reagent in RP-HPLC is crucial for obtaining a highly pure product. While residual TFA is an inherent component of the final lyophilized peptide, its presence is generally well-tolerated in standard kinase assays. However, for applications requiring precise peptide quantification or in highly sensitive biological systems, accurate determination of TFA content is recommended. By understanding the dual nature of TFA's involvement with the AMARA peptide, researchers can optimize their experimental protocols and ensure the reliability of their findings in the study of AMPK signaling and related therapeutic areas.

References

AMARA Peptide TFA: An In-depth Technical Guide for Studying AMP-activated Protein Kinase (AMPK) Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of AMARA peptide TFA as a substrate for studying the activity of AMP-activated protein kinase (AMPK), a crucial enzyme in cellular energy homeostasis. This document details the properties of the AMARA peptide, experimental protocols for its use in various assay formats, and its application in research and drug discovery.

Introduction to AMARA Peptide and AMPK

AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master sensor of cellular energy status.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to metabolic stresses that deplete cellular ATP, such as low glucose, hypoxia, and ischemia. Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the stimulation of catabolic pathways that generate ATP and the inhibition of anabolic pathways that consume ATP.[2] Given its central role in regulating metabolism, AMPK has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and cancer.[3]

The AMARA peptide is a synthetic peptide that serves as a minimal and specific substrate for AMPK.[4][5] Its sequence, AMARAASAAALARRR, contains the phosphorylation site for AMPK.[6] The trifluoroacetic acid (TFA) salt form of the AMARA peptide is commonly used in research due to its stability and solubility.[7][8] While it is a substrate for all AMPK subfamily kinases, it can also be utilized by other kinases such as Salt-Inducible Kinases (SIKs).[5]

Properties of this compound

A summary of the key properties of the AMARA peptide is provided in the table below.

PropertyDescription
Sequence H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH
Molecular Formula C64H116F3N27O18S
Molecular Weight 1640.84 g/mol
Purity Typically >95% or >98% as determined by HPLC[6]
Form Lyophilized powder
Storage Store at -20°C or -80°C for long-term stability[7][8]
Solubility Soluble in water (≥ 50 mg/mL); sonication may be required to aid dissolution[7][8]

AMPK Signaling Pathway

AMPK activation is a critical cellular event that triggers a cascade of downstream signaling pathways to restore energy balance. The following diagram illustrates the core AMPK signaling pathway.

AMPK_Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., low glucose, hypoxia) AMP_ATP_Ratio Increased AMP/ATP Ratio Metabolic_Stress->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates LKB1 LKB1 LKB1->AMPK Phosphorylates (Thr172) CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylates (Thr172) Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolic_Pathways Stimulates Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolic_Pathways Inhibits Energy_Production ATP Production Catabolic_Pathways->Energy_Production Energy_Consumption ATP Consumption Anabolic_Pathways->Energy_Consumption

Caption: The AMPK signaling pathway is activated by metabolic stress, leading to the stimulation of energy-producing pathways and the inhibition of energy-consuming pathways.

Experimental Protocols for Measuring AMPK Activity using this compound

The following sections provide detailed methodologies for key experiments to measure AMPK activity using the AMARA peptide.

Preparation of this compound Stock Solution

Proper preparation of the AMARA peptide stock solution is critical for obtaining reliable and reproducible results.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Bring the lyophilized this compound vial to room temperature before opening to prevent condensation.

  • Add the required volume of sterile water or buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex the vial to dissolve the peptide.

  • If the peptide does not fully dissolve, sonicate the vial in an ultrasonic bath for a short period.[7][8]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Radiometric AMPK Activity Assay

This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the AMARA peptide.

Materials:

  • Purified active AMPK

  • This compound stock solution

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, 100 µM AMP)

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Acetone

  • Scintillation counter and vials

Procedure:

  • Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 25 µL reaction, combine:

    • 5 µL of 5x Kinase Assay Buffer

    • Purified active AMPK (amount to be optimized)

    • AMARA peptide (final concentration typically 50-200 µM)

    • Nuclease-free water to bring the volume to 20 µL

  • Initiate the reaction by adding 5 µL of [γ-³²P]ATP (to a final concentration of ~100 µM, with a specific activity of ~300 cpm/pmol).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting 15 µL of the reaction mixture onto a 1.5 cm x 1.5 cm square of P81 phosphocellulose paper.[9]

  • Immediately immerse the P81 paper in a beaker containing 150 mL of 1% phosphoric acid.[9]

  • Wash the papers six times with 150 mL of 1% phosphoric acid for 5 minutes each, followed by a final wash in acetone.[9]

  • Allow the papers to air dry completely.

  • Place the dry papers into scintillation vials, add 3 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.

Radiometric_AMPK_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction Mix (AMPK, AMARA peptide, Buffer) Start->Prepare_Reaction Add_ATP Add [γ-³²P]ATP to Initiate Prepare_Reaction->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Spot Spot Reaction onto P81 Paper Incubate->Spot Wash Wash P81 Paper (Phosphoric Acid & Acetone) Spot->Wash Dry Air Dry Paper Wash->Dry Count Scintillation Counting Dry->Count End End Count->End

Caption: Workflow for a radiometric AMPK activity assay using AMARA peptide.

Non-Radioactive AMPK Activity Assay (Luminescence-Based)

This method measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Purified active AMPK

  • This compound stock solution

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, 100 µM AMP)

  • ADP-Glo™ Kinase Assay Kit (or similar) containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in a white, opaque multi-well plate. For a 10 µL reaction:

    • 2 µL of 5x Kinase Assay Buffer

    • Purified active AMPK

    • AMARA peptide (final concentration to be optimized)

    • ATP (final concentration to be optimized, e.g., 25 µM)

    • Nuclease-free water to a final volume of 10 µL

  • Incubate the plate at room temperature for 60 minutes.

  • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate the plate at room temperature for 40 minutes.

  • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the luminescence using a plate-reading luminometer.

Luminescence_AMPK_Assay_Workflow Start Start Setup_Reaction Set up Kinase Reaction (AMPK, AMARA peptide, ATP, Buffer) Start->Setup_Reaction Incubate_Kinase Incubate at Room Temperature Setup_Reaction->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_Depletion Incubate to Deplete ATP Add_ADP_Glo->Incubate_Depletion Add_Detection Add Kinase Detection Reagent Incubate_Depletion->Add_Detection Incubate_Signal Incubate to Generate Signal Add_Detection->Incubate_Signal Measure_Luminescence Measure Luminescence Incubate_Signal->Measure_Luminescence End End Measure_Luminescence->End

Caption: Workflow for a non-radioactive, luminescence-based AMPK activity assay.

Data Presentation and Analysis

Quantitative data from AMPK activity assays should be carefully analyzed and presented. Below are examples of how to structure data tables for clarity and comparison.

Table 1: Kinetic Parameters of AMARA Peptide with AMPK

ParameterValue
Km (µM) Value to be determined experimentally
Vmax (pmol/min/µg) Value to be determined experimentally
kcat (s⁻¹) Value to be determined experimentally
kcat/Km (M⁻¹s⁻¹) Value to be determined experimentally

Table 2: Comparison of Different AMPK Substrates

SubstrateSequenceKm (µM)Relative Vmax (%)
AMARA Peptide AMARAASAAALARRRExperimental Value100
SAMS Peptide HMRSAMSGLHLVKRRLiterature ValueExperimental Value
Other Peptide SequenceExperimental ValueExperimental Value

Troubleshooting and Considerations

  • TFA Interference: Residual TFA in peptide preparations can interfere with cellular assays.[10] For sensitive applications, consider TFA removal or exchange to a more biocompatible counter-ion like acetate or hydrochloride.[10][11]

  • Peptide Solubility: If the AMARA peptide is difficult to dissolve, sonication or the use of a small amount of an appropriate solvent (e.g., DMSO for highly hydrophobic peptides, though not ideal for those with cysteine) can be employed.[12]

  • Assay Linearity: Ensure that the kinase reaction is within the linear range with respect to time and enzyme concentration to obtain accurate activity measurements.

  • Controls: Always include appropriate controls in your experiments, such as reactions without enzyme, without substrate, and with known inhibitors or activators of AMPK.

Conclusion

The this compound is a valuable and widely used tool for the in vitro assessment of AMPK activity. Its specificity and suitability for various assay formats, including both traditional radiometric and modern non-radioactive methods, make it an essential reagent for researchers in academia and the pharmaceutical industry. By following the detailed protocols and considering the key factors outlined in this guide, scientists can obtain reliable and reproducible data to advance our understanding of AMPK biology and facilitate the discovery of novel therapeutics targeting this critical metabolic regulator.

References

Methodological & Application

AMARA Peptide Kinase Assay: A Detailed Protocol for Measuring AMPK Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, acting as a sensor of the AMP:ATP ratio. Its activation triggers a cascade of events aimed at restoring cellular energy balance, making it a key therapeutic target for metabolic diseases such as type 2 diabetes, obesity, and cancer. The AMARA peptide (AMARAASAAALARRR) is a synthetic peptide that contains a specific phosphorylation site for AMPK, making it an ideal substrate for in vitro kinase assays to determine AMPK activity.[1] This document provides a detailed protocol for performing an AMARA peptide kinase assay to measure the activity of AMPK, including reagent preparation, step-by-step instructions, and data analysis.

AMPK Signaling Pathway

AMPK is a heterotrimeric protein complex composed of a catalytic α subunit and regulatory β and γ subunits.[2][3] The binding of AMP to the γ subunit induces a conformational change that allosterically activates the kinase and promotes phosphorylation of threonine 172 (Thr172) on the α subunit by upstream kinases, primarily Liver Kinase B1 (LKB1) and Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CaMKKβ).[3][4] Once activated, AMPK phosphorylates a multitude of downstream targets to inhibit anabolic pathways that consume ATP (e.g., synthesis of fatty acids, cholesterol, and proteins) and activate catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis).[3][4]

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream_catabolic Catabolic Activation (ATP Production) cluster_downstream_anabolic Anabolic Inhibition (ATP Consumption) Metabolic Stress Metabolic Stress Hormones Hormones CaMKKbeta CaMKKβ Hormones->CaMKKbeta AMP_ATP_Ratio Increased AMP/ATP Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK p(Thr172) CaMKKbeta->AMPK p(Thr172) Glycolysis Glycolysis AMPK->Glycolysis Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Autophagy Autophagy AMPK->Autophagy Fatty_Acid_Synthesis Fatty Acid Synthesis AMPK->Fatty_Acid_Synthesis Protein_Synthesis Protein Synthesis (mTORC1) AMPK->Protein_Synthesis Gluconeogenesis Gluconeogenesis AMPK->Gluconeogenesis

Caption: Simplified AMPK signaling pathway.

Experimental Protocol: AMARA Peptide Kinase Assay

This protocol describes a common method for measuring AMPK activity using the AMARA peptide as a substrate. The assay can be performed using either a radioactive (³²P-ATP) or non-radioactive (e.g., ADP-Glo™, fluorescence polarization) detection method. The following is a generalized protocol that can be adapted for either format.

Materials and Reagents
ReagentSupplierCatalog No.Storage
AMARA PeptideMultiplee.g., AnaSpec AS-62596-20°C
Recombinant Human AMPKMultiplee.g., Sigma-Aldrich A1358-80°C
ATPMultiplee.g., Sigma-Aldrich A7699-20°C
[γ-³²P]ATP (for radioactive assay)PerkinElmerBLU002A4°C
Kinase Assay Buffer (5X)See preparation below4°C
Phosphocellulose Paper (P81)Whatman3698-915Room Temp
Phosphoric AcidMultipleRoom Temp
Scintillation CocktailMultipleRoom Temp
ADP-Glo™ Kinase Assay Kit (for non-radioactive assay)PromegaV9101-20°C
Reagent Preparation
  • Kinase Assay Buffer (5X): 200 mM HEPES (pH 7.4), 100 mM MgCl₂, 5 mM DTT. Store at 4°C.

  • AMARA Peptide Stock Solution (10 mM): Reconstitute lyophilized peptide in sterile water. Aliquot and store at -20°C.

  • ATP Stock Solution (10 mM): Dissolve ATP in sterile water. Aliquot and store at -20°C.

  • AMPK Working Solution: Dilute recombinant AMPK to the desired concentration in 1X Kinase Assay Buffer just before use. The optimal concentration should be determined empirically.

Assay Procedure

The following procedure is for a single reaction. Scale as needed for multiple samples, including positive and negative controls.

Kinase_Assay_Workflow cluster_detection Detection Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Buffer) Assay_Setup Set up Kinase Reaction (Add components to well/tube) Prepare_Reagents->Assay_Setup Incubation Incubate at 30°C Assay_Setup->Incubation Stop_Reaction Stop Reaction (e.g., add EDTA or spot on paper) Incubation->Stop_Reaction Radioactive_Detection Radioactive: Wash P81 paper, Scintillation Counting Stop_Reaction->Radioactive_Detection NonRadioactive_Detection Non-Radioactive: Add Detection Reagents, Measure Signal Stop_Reaction->NonRadioactive_Detection Data_Analysis Data Analysis (Calculate Kinase Activity) Radioactive_Detection->Data_Analysis NonRadioactive_Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a kinase assay.

Step-by-Step Protocol:

  • Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix on ice. The final reaction volume is typically 25-50 µL.

ComponentFinal ConcentrationExample Volume (for 25 µL reaction)
5X Kinase Assay Buffer1X5 µL
AMARA Peptide200 µM0.5 µL of 10 mM stock
ATP200 µM0.5 µL of 10 mM stock
[γ-³²P]ATP (if applicable)~1 µCi0.5 µL
Test Compound/VehicleVaries1 µL
Sterile Waterto final volume12.5 µL
AMPK Enzyme10-50 ng5 µL of diluted enzyme
  • Initiate the Reaction: Add the AMPK enzyme to the reaction mix to start the reaction.

  • Incubation: Incubate the reaction at 30°C for 10-30 minutes. The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Stop the Reaction:

    • Radioactive Assay: Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper. Immediately immerse the paper in 1% phosphoric acid.

    • Non-Radioactive Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to stop the reaction and proceed with detection. This usually involves adding a reagent that depletes the remaining ATP.

  • Detection:

    • Radioactive Assay: Wash the P81 papers three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP. Rinse with acetone and let the papers air dry. Place the papers in a scintillation vial with scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Assay: Proceed with the addition of the detection reagents as per the kit protocol and measure the signal (e.g., luminescence, fluorescence) using a plate reader.

Data Analysis
  • Calculate Kinase Activity (Radioactive Assay):

    • Determine the specific activity of the [γ-³²P]ATP (cpm/pmol).

    • Calculate the amount of ³²P incorporated into the AMARA peptide (pmol) using the measured cpm and the specific activity.

    • Express AMPK activity as pmol of phosphate incorporated per minute per mg of enzyme (pmol/min/mg).

  • Analyze Non-Radioactive Assay Data:

    • Follow the data analysis guidelines provided with the specific assay kit. Typically, the signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.

Quantitative Data Summary

The following tables provide a summary of typical quantitative data for the AMARA peptide kinase assay.

Table 1: Typical Reaction Conditions

ParameterRecommended RangeNotes
AMPK Concentration10 - 100 ng/reactionOptimal concentration should be determined empirically.
AMARA Peptide Concentration100 - 200 µM
ATP Concentration100 - 500 µMFor radioactive assays, a lower concentration of cold ATP is used with [γ-³²P]ATP.
Incubation Temperature30°C
Incubation Time10 - 30 minutesShould be within the linear range of the reaction.

Table 2: Example Data with AMPK Activators and Inhibitors

CompoundConcentrationExpected Effect on AMPK ActivityExample IC₅₀/EC₅₀
AMP100 - 500 µMActivationEC₅₀ ~5-20 µM
A-7696621 - 10 µMActivationEC₅₀ ~0.8 µM
Compound C (Dorsomorphin)5 - 20 µMInhibitionIC₅₀ ~100-200 nM
Staurosporine10 - 100 nMInhibitionIC₅₀ ~5-20 nM

Note: IC₅₀ and EC₅₀ values can vary depending on the specific assay conditions and the isoform of AMPK used.

Troubleshooting

IssuePossible CauseSolution
Low or no signal Inactive enzymeUse a fresh aliquot of enzyme; ensure proper storage.
Suboptimal reagent concentrationsOptimize concentrations of ATP, peptide, and enzyme.
Incorrect buffer conditionsCheck pH and composition of the kinase buffer.
High background signal Contaminating kinase activityUse highly purified AMPK.
Incomplete washing (radioactive assay)Ensure thorough washing of P81 papers.
Reagent contaminationUse fresh, high-quality reagents.
Inconsistent results Pipetting errorsUse calibrated pipettes and proper technique.
Temperature fluctuationsEnsure consistent incubation temperature.
Reaction not in linear rangeOptimize incubation time and/or enzyme concentration.

By following this detailed protocol and considering the provided quantitative data and troubleshooting tips, researchers can reliably measure AMPK activity using the AMARA peptide kinase assay, facilitating the study of this important metabolic regulator and the development of novel therapeutics.

References

Optimal Concentration of AMARA Peptide for Kinase Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AMARA peptide (sequence: AMARAASAAALARRR) is a widely recognized substrate for AMP-activated protein kinase (AMPK) and Salt-Inducible Kinases (SIKs).[1] Its specific amino acid sequence contains a phosphorylation site recognized by these key regulators of cellular metabolism and gene expression. Accurate and reproducible measurement of AMPK and SIK activity is crucial for basic research and for the development of therapeutic agents targeting metabolic disorders and cancer. A critical parameter in any kinase assay is the concentration of the substrate. This document provides detailed application notes and protocols to guide researchers in determining and utilizing the optimal concentration of AMARA peptide for their kinase assays.

Determining the Optimal AMARA Peptide Concentration

The optimal substrate concentration in a kinase assay is closely related to the Michaelis-Menten constant (Km) of the enzyme for that substrate. The Km value represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). For robust and sensitive assays, it is generally recommended to use a substrate concentration that is 2-5 times the Km value. This ensures that the assay is sensitive to changes in enzyme activity and not limited by substrate availability.

Signaling Pathway

The AMARA peptide serves as a substrate for the serine/threonine kinase AMPK. AMPK itself is a central regulator of cellular energy homeostasis and is activated in response to an increase in the cellular AMP:ATP ratio, indicating low energy status. Upstream kinases such as LKB1 and CaMKKβ can phosphorylate and activate AMPK. Once active, AMPK phosphorylates a multitude of downstream targets, including the AMARA peptide in an in vitro setting, to restore energy balance.

LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylates CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylates AMARA AMARA Peptide AMPK->AMARA Phosphorylates pAMARA Phosphorylated AMARA Peptide AMARA->pAMARA ATP ATP ADP ADP ATP->ADP A Prepare Reagents (Kinase, AMARA, ATP, Buffer) B Initiate Reaction (Combine reagents) A->B C Incubate (e.g., 30°C for 30 min) B->C D Stop Reaction (e.g., add EDTA) C->D E Detect Phosphorylation (e.g., Radioactivity, Luminescence) D->E

References

AMARA Peptide TFA: Application Notes and Protocols for Aqueous Buffer Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AMARA peptide (sequence: AMARAASAAALARRR) is a well-established substrate for AMP-activated protein kinase (AMPK) and salt-inducible kinase (SIK), making it a crucial tool for studying cellular energy homeostasis and related signaling pathways.[1] This peptide is commonly supplied as a trifluoroacetate (TFA) salt, a remnant of the solid-phase synthesis and purification process. While TFA is generally effective for peptide stability and handling, its presence can influence solubility and experimental outcomes. These application notes provide detailed information and protocols for dissolving and handling AMARA peptide TFA in various aqueous buffers relevant to biological assays.

Physicochemical Properties of AMARA Peptide

The AMARA peptide is a basic peptide due to the presence of multiple arginine (Arg) residues. Its physicochemical properties are summarized in the table below.

PropertyValueReference
SequenceAMARAASAAALARRR[2]
Molecular Weight~1542.8 g/mol (as free base)[2]
Charge at pH 7Positive[3][4]
FormTypically a lyophilized powder

Factors Influencing this compound Solubility

Several factors can impact the solubility of this compound in aqueous solutions:

  • pH: As a basic peptide, AMARA's solubility is generally higher in acidic to neutral pH ranges where the arginine residues are protonated, leading to greater electrostatic repulsion between peptide molecules.

  • Ionic Strength: The salt concentration of the buffer can influence solubility. While moderate ionic strength can enhance solubility by shielding charges, very high salt concentrations can lead to "salting out."

  • Buffer Composition: The specific ions in the buffer can interact with the peptide and the TFA counterion, affecting solubility.

  • Temperature: In some cases, gentle warming can aid in the dissolution of peptides, but excessive heat should be avoided to prevent degradation.[5]

  • TFA Counterion: The trifluoroacetate counterion can impact the peptide's secondary structure and its propensity to aggregate, thereby affecting its solubility.[6]

Data Presentation: this compound Solubility in Aqueous Buffers

The following table summarizes the known and expected solubility of this compound in common laboratory solvents and buffers. It is important to note that solubility can be batch-dependent, and it is always recommended to perform a small-scale solubility test before dissolving the entire sample.[3][7]

Solvent/BufferpHConcentrationObservations & RecommendationsReference
Water~7.0≥ 50 mg/mLUltrasonic treatment may be required.[5][8]
PBS (Phosphate Buffered Saline)7.2 - 7.4~1 mg/mLGenerally soluble at this concentration.[9]
Tris-HCl7.5~1 mg/mLA commonly recommended buffer for reconstitution.
DMSO (Dimethyl sulfoxide)N/A~1 mg/mLUse for hydrophobic peptides; dilute aqueous solutions slowly.[9]
Acetic Acid (0.1 - 10%)AcidicHighCan be used as a primary solvent for basic peptides if water fails.[3][7][10]
HEPES7.0 - 8.0Expected to be solubleA common biological buffer; solubility should be good.
MOPS6.5 - 7.9Expected to be solubleAnother common biological buffer; expect good solubility.
Citrate Buffer3.0 - 6.2Expected to be solubleAcidic pH should favor the solubility of the basic AMARA peptide.

Experimental Protocols

Protocol 1: General Reconstitution of Lyophilized this compound

This protocol provides a general procedure for dissolving lyophilized this compound.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • Desired aqueous buffer (e.g., 25 mM Tris-HCl, pH 7.5)

  • Vortex mixer

  • Ultrasonic water bath

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.

  • Initial Solubilization: Add the desired volume of sterile water or buffer to the vial to achieve the target concentration (e.g., 1 mg/mL).

  • Mixing: Gently vortex the vial to mix the contents.

  • Sonication (if necessary): If the peptide does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.[7] Avoid excessive heating.

  • Visual Inspection: The final solution should be clear and free of particulates. If particulates remain, further sonication or the addition of a small amount of a solubilizing agent (see Protocol 2) may be necessary.

  • Storage: Aliquot the reconstituted peptide solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Stepwise Method for Determining Optimal Solubility Conditions

This protocol is recommended when the optimal solvent for a new batch of this compound is unknown.

Materials:

  • Small aliquot of lyophilized this compound (~1 mg)

  • Sterile, nuclease-free water

  • A selection of aqueous buffers (e.g., Tris-HCl, HEPES, PBS at various pH values)

  • 0.1% Acetic Acid solution

  • Vortex mixer

  • Ultrasonic water bath

  • Microcentrifuge

Procedure:

  • Initial Test in Water: Add a small volume of sterile water to the peptide aliquot. Vortex and observe solubility.

  • Test in Aqueous Buffers: If solubility in water is poor, test small aliquots in various aqueous buffers at the desired working pH. Vortex and sonicate as needed.

  • Acidic Solution for Basic Peptides: Since AMARA is a basic peptide, if it fails to dissolve in water or neutral buffers, try dissolving it in a small volume of 0.1% acetic acid.[10] Once dissolved, the acidic stock solution can be diluted with the desired aqueous buffer. Be sure to check the final pH of your working solution.

  • Centrifugation: After attempting to dissolve the peptide, centrifuge the tube at high speed (e.g., >10,000 x g) for 5 minutes. A clear supernatant indicates successful solubilization, while a pellet indicates incomplete dissolution.

  • Record Keeping: Carefully document the solvent, concentration, and any treatments (e.g., sonication, warming) used to achieve a clear solution for future reference.

Signaling Pathway and Experimental Workflow Diagrams

AMARA Peptide in the AMPK Signaling Pathway

The AMARA peptide serves as a substrate for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK is activated by an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress. Upstream kinases such as LKB1 and CaMKKβ phosphorylate and activate AMPK.[11][12] Once active, AMPK phosphorylates a variety of downstream targets, including the AMARA peptide, to restore energy balance by stimulating catabolic pathways and inhibiting anabolic processes.

AMPK_Signaling_Pathway cluster_activation AMPK Activation Metabolic_Stress Metabolic Stress (e.g., low glucose, hypoxia) AMP_ATP_Ratio Increased AMP:ATP Ratio Metabolic_Stress->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 activates AMPK AMPK (inactive) LKB1->AMPK phosphorylates CaMKK CaMKKβ CaMKK->AMPK phosphorylates Active_AMPK AMPK (active) AMARA_Peptide AMARA Peptide Active_AMPK->AMARA_Peptide phosphorylates Downstream_Effects Downstream Effects (e.g., increased catabolism, decreased anabolism) Active_AMPK->Downstream_Effects Phosphorylated_AMARA Phosphorylated AMARA

Caption: AMPK signaling pathway showing upstream activators and AMARA peptide as a substrate.

Experimental Workflow for AMARA Peptide Solubility Testing

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Experimental_Workflow Start Start: Lyophilized this compound Test_Water Dissolve in Sterile Water Start->Test_Water Check_Solubility1 Clear Solution? Test_Water->Check_Solubility1 Test_Buffer Dissolve in Aqueous Buffer (e.g., Tris, HEPES, PBS) Check_Solubility1->Test_Buffer No Success Success: Soluble Peptide Solution Check_Solubility1->Success Yes Check_Solubility2 Clear Solution? Test_Buffer->Check_Solubility2 Test_Acid Dissolve in Dilute Acid (e.g., 0.1% Acetic Acid) Check_Solubility2->Test_Acid No Check_Solubility2->Success Yes Check_Solubility3 Clear Solution? Test_Acid->Check_Solubility3 Sonication Apply Sonication Check_Solubility3->Sonication No Check_Solubility3->Success Yes Failure Consider Alternative Solvents (e.g., DMSO) Check_Solubility3->Failure Still No Sonication->Check_Solubility3

Caption: A stepwise workflow for determining the optimal solubility of this compound.

References

Measuring AMPK Activity Using AMARA Peptide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

AMP-activated protein kinase (AMPK) is a crucial enzyme that acts as a master regulator of cellular energy homeostasis.[1] It is a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits.[1][2] AMPK is activated in response to cellular stress that depletes ATP levels, such as low glucose, hypoxia, and ischemia.[1] As a cellular energy sensor, activated AMPK works to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[1][3] Given its central role in metabolism, AMPK is a significant therapeutic target for metabolic diseases like type 2 diabetes and obesity.[3]

The AMARA peptide, with the sequence AMARAASAAALARRR, serves as a specific and minimal substrate for AMPK, containing the phosphorylation site for the kinase.[4][5][6][7] This application note provides detailed protocols for measuring AMPK activity using the AMARA peptide through both radioactive and non-radioactive methods.

Principle of the Assay

The fundamental principle of the AMPK activity assay using the AMARA peptide involves the enzymatic transfer of a phosphate group from ATP to a serine residue within the AMARA peptide by active AMPK. The extent of this phosphorylation is then quantified to determine the kinase activity. This can be achieved through two primary methods:

  • Radioactive Assay: This traditional and highly sensitive method utilizes radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP. The radiolabeled phosphate is transferred to the AMARA peptide. The phosphorylated peptide is then separated from the unincorporated radiolabeled ATP, and the radioactivity incorporated into the peptide is measured, which is directly proportional to the AMPK activity.[8][9][10]

  • Non-Radioactive Assays: These methods offer safer alternatives to the radioactive assay and are often amenable to high-throughput screening.[8][9][11] They employ various detection techniques, including:

    • Luminescence-based ADP Detection: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced in the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

    • Antibody-based Detection (ELISA): This method uses an antibody that specifically recognizes the phosphorylated AMARA peptide. The amount of bound antibody is then quantified, typically through a secondary antibody conjugated to an enzyme that produces a colorimetric or chemiluminescent signal.[12]

    • Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescently labeled AMARA peptide upon phosphorylation and binding to a phosphospecific antibody.

AMPK Signaling Pathway

AMPK activation is a tightly regulated process. It is primarily activated by an increase in the cellular AMP:ATP ratio, which can be triggered by various metabolic stresses. The binding of AMP to the γ subunit induces a conformational change that promotes the phosphorylation of Threonine 172 (Thr172) on the α subunit by upstream kinases, most notably LKB1 and Ca²⁺/calmodulin-dependent protein kinase kinase 2 (CAMKK2).[1][2][3] Once activated, AMPK phosphorylates a multitude of downstream targets to regulate metabolism and other cellular processes.

AMPK_Signaling_Pathway cluster_downstream Downstream Effects cluster_activation AMPK Activation Metabolic_Stress Metabolic Stress (Low Glucose, Hypoxia) Increase_AMP_ATP Increased AMP:ATP Ratio Metabolic_Stress->Increase_AMP_ATP LKB1 LKB1 Increase_AMP_ATP->LKB1 AMPK AMPK (Inactive) LKB1->AMPK P CAMKK2 CAMKK2 CAMKK2->AMPK P Active_AMPK AMPK-P (Active) Catabolism Increased ATP Production (e.g., Glycolysis, Fatty Acid Oxidation) Active_AMPK->Catabolism Activates Anabolism Decreased ATP Consumption (e.g., Protein Synthesis, Lipid Synthesis) Active_AMPK->Anabolism Inhibits

Caption: A diagram of the AMPK signaling pathway.

Experimental Protocols

Protocol 1: Radioactive Filter Binding Assay

This protocol details the measurement of AMPK activity by quantifying the incorporation of ³²P from [γ-³²P]ATP into the AMARA peptide.

Materials and Reagents:

Reagent/MaterialSupplierCatalog Number
Purified active AMPKMilliporeSigmaSRP5004
AMARA PeptideGenScriptRP10001
[γ-³²P]ATPPerkinElmerNEG002A
Kinase Assay Buffer (5X)See recipe below-
ATP Solution (10 mM)Thermo FisherR0441
Dithiothreitol (DTT) (1 M)Thermo FisherR0861
Phosphoric Acid (85%)Fisher ScientificA242-500
P81 Phosphocellulose PaperWhatman3698-915
Scintillation VialsBeckman Coulter566157
Scintillation CocktailPerkinElmer6013329
Microcentrifuge TubesEppendorf022363204
Pipettes and TipsGilson-
Water Bath or IncubatorVWR-
Scintillation CounterBeckman Coulter-

5X Kinase Assay Buffer Recipe:

  • 125 mM MOPS, pH 7.2

  • 62.5 mM β-glycerolphosphate

  • 125 mM MgCl₂

  • 10 mM EDTA

Procedure:

  • Prepare Kinase Reaction Master Mix: On ice, prepare a master mix for the desired number of reactions. For a single 25 µL reaction, combine the following:

    • 5 µL of 5X Kinase Assay Buffer

    • 2.5 µL of 1 mg/mL AMARA peptide solution

    • 0.5 µL of 1 M DTT (final concentration 20 mM)

    • x µL of purified active AMPK (amount to be optimized by titration)

    • x µL of nuclease-free water to bring the volume to 20 µL.

  • Initiate Kinase Reaction: To start the reaction, add 5 µL of a [γ-³²P]ATP/cold ATP mix (to achieve a final desired ATP concentration and specific activity) to each 20 µL of the master mix. A final concentration of 200 µM ATP is common.

  • Incubation: Incubate the reactions at 30°C for 15-30 minutes. The optimal time should be determined to ensure the reaction is in the linear range.

  • Stop Reaction and Spot: Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.

  • Wash: Wash the P81 paper strips three times for 10 minutes each in a beaker containing 1% phosphoric acid with gentle stirring. This step removes unincorporated [γ-³²P]ATP.

  • Rinse: Briefly rinse the P81 paper strips with acetone and let them air dry.

  • Quantification: Place the dry P81 paper strips into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

Data Analysis:

  • Blank Correction: Subtract the counts per minute (CPM) of a blank control (a reaction without the AMARA peptide or without AMPK) from the CPM of each sample.

  • Calculate Specific Activity: Convert the corrected CPM to pmol of phosphate incorporated per minute per mg of enzyme (pmol/min/mg). This requires knowing the specific activity of the [γ-³²P]ATP mix.

Protocol 2: Non-Radioactive Luminescence-Based Assay (ADP-Glo™)

This protocol is based on the Promega ADP-Glo™ Kinase Assay, which measures ADP produced during the kinase reaction.

Materials and Reagents:

Reagent/MaterialSupplierCatalog Number
Purified active AMPKBPS Bioscience79696
AMARA PeptideBPS BioscienceIncluded in kit
ADP-Glo™ Kinase Assay KitPromegaV9101
Kinase BufferPromegaIncluded in kit
ATPPromegaIncluded in kit
White, opaque 96-well platesCorning3917
Plate-reading luminometerVarious-

Procedure:

  • Prepare Reagents: Prepare the reagents as per the ADP-Glo™ Kinase Assay kit instructions. This typically involves reconstituting the ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Set up Kinase Reaction: In a white, opaque 96-well plate, set up the kinase reactions in a total volume of 5 µL per well:

    • 1 µL of test compound or vehicle (for inhibitor screening).

    • 2 µL of AMPK enzyme solution.

    • 2 µL of AMARA peptide/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Standard Curve: Generate a standard curve of ATP to ADP conversion to calculate the amount of ADP produced in each reaction.

  • Calculate Activity: The luminescent signal is directly proportional to the amount of ADP generated and thus to the AMPK activity. For inhibitor studies, the data can be used to calculate IC₅₀ values.

Experimental Workflow Diagram

Experimental_Workflow cluster_detection Detection Method Start Start Prepare_Reagents Prepare Reagents (Buffers, Enzyme, Peptide, ATP) Start->Prepare_Reagents Setup_Reaction Set Up Kinase Reaction Prepare_Reagents->Setup_Reaction Incubate Incubate at 30°C Setup_Reaction->Incubate Radioactive Radioactive Assay Incubate->Radioactive Non_Radioactive Non-Radioactive Assay Incubate->Non_Radioactive Stop_Spot Stop Reaction & Spot on P81 Paper Radioactive->Stop_Spot Add_Detection_Reagents Add Detection Reagents (e.g., ADP-Glo™) Non_Radioactive->Add_Detection_Reagents Wash Wash P81 Paper Stop_Spot->Wash Quantify_Radioactivity Quantify Radioactivity (Scintillation Counting) Wash->Quantify_Radioactivity Analyze_Data Data Analysis Quantify_Radioactivity->Analyze_Data Incubate_Detection Incubate for Signal Development Add_Detection_Reagents->Incubate_Detection Measure_Signal Measure Signal (Luminescence, Fluorescence, etc.) Incubate_Detection->Measure_Signal Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for measuring AMPK activity.

Data Presentation

The quantitative data from AMPK activity assays can be summarized in tables for easy comparison.

Table 1: Example Data from a Radioactive AMPK Assay

SampleCPM (Counts Per Minute)Corrected CPMActivity (pmol/min/mg)
Blank (No Enzyme)15000
Control (Vehicle)12,50012,350500
Inhibitor A (1 µM)6,3006,150250
Activator B (10 µM)25,00024,8501000

Table 2: Example Data from a Luminescence-Based AMPK Assay

SampleRLU (Relative Light Units)ADP Produced (µM)% Activity (vs. Control)
Blank (No Enzyme)50000
Control (Vehicle)100,00010100
Inhibitor A (1 µM)50,250550
Activator B (10 µM)199,50020200

Conclusion

The use of the AMARA peptide provides a specific and reliable method for measuring AMPK activity. Both radioactive and non-radioactive assays offer robust platforms for studying AMPK kinetics and for screening potential therapeutic modulators. The choice of assay depends on the specific research needs, available equipment, and safety considerations. The detailed protocols and data presentation formats provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals working with AMPK.

References

AMARA Peptide-Based Assay for Screening SIK Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms (SIK1, SIK2, and SIK3), that are members of the AMP-activated protein kinase (AMPK) family. SIKs are key regulators of various physiological processes, including metabolism, inflammation, and cell growth. Their role in linking G protein-coupled receptor (GPCR) signaling to transcriptional regulation has made them attractive therapeutic targets for a range of diseases, including inflammatory disorders, metabolic diseases, and cancer.

The AMARA peptide, with the sequence AMARAASAAALARRR, is a well-established substrate for SIK and AMPK family kinases.[1][2][3][4][5] This synthetic peptide contains a consensus phosphorylation site for these kinases, making it an ideal tool for in vitro kinase assays. When coupled with a sensitive detection method, such as the ADP-Glo™ Kinase Assay, the AMARA peptide provides a robust and high-throughput platform for screening and characterizing SIK inhibitors. This document provides detailed application notes and protocols for utilizing an AMARA peptide-based assay to identify and evaluate SIK inhibitors.

Signaling Pathway Overview

SIKs are key nodes in signaling pathways that translate extracellular signals into changes in gene expression. A primary mechanism of SIK action is the phosphorylation and subsequent cytoplasmic sequestration of transcriptional co-activators, most notably the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).

SIK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Signal cAMP cAMP AC->cAMP PKA PKA cAMP->PKA SIK SIK (1/2/3) PKA->SIK Inhibition LKB1 LKB1 LKB1->SIK Activation CRTC CRTCs SIK->CRTC HDAC Class IIa HDACs SIK->HDAC Phosphorylation pCRTC pCRTC CREB CREB CRTC->CREB Dephosphorylated (Nuclear Translocation) pHDAC pHDAC Gene_Expression Target Gene Expression HDAC->Gene_Expression Dephosphorylated (Nuclear Translocation) Fourteen33 14-3-3 pCRTC->Fourteen33 pHDAC->Fourteen33 Cytoplasm Cytoplasm Nucleus Nucleus CREB->Gene_Expression

Simplified SIK Signaling Pathway

Principle of the AMARA Peptide-Based SIK Inhibition Assay

The assay quantifies the activity of SIK enzymes by measuring the amount of ADP produced during the phosphorylation of the AMARA peptide. The ADP-Glo™ Kinase Assay is a luminescent-based system that provides a sensitive and robust method for this quantification. The assay is performed in two steps:

  • SIK Kinase Reaction: Recombinant SIK enzyme is incubated with the AMARA peptide substrate and ATP. In the presence of an active kinase, ATP is converted to ADP.

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the SIK kinase activity.

SIK inhibitors will reduce the phosphorylation of the AMARA peptide, leading to a decrease in ADP production and a corresponding reduction in the luminescent signal.

Assay_Workflow Start Start Add_Reagents Add SIK Enzyme, AMARA Peptide, ATP, and Test Compound Start->Add_Reagents Incubate_Kinase Incubate (Kinase Reaction) Add_Reagents->Incubate_Kinase Add_ADPGlo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADPGlo Incubate_ADPGlo Incubate Add_ADPGlo->Incubate_ADPGlo Add_Detection Add Kinase Detection Reagent Incubate_ADPGlo->Add_Detection Incubate_Detection Incubate Add_Detection->Incubate_Detection Read_Luminescence Read Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Data Analysis (IC50 determination) Read_Luminescence->Analyze_Data

AMARA Peptide-Based SIK Assay Workflow

Experimental Protocols

Materials and Reagents
  • SIK Enzymes: Recombinant human SIK1, SIK2, or SIK3 (e.g., from Promega, BPS Bioscience).

  • AMARA Peptide: Lyophilized powder, >95% purity (e.g., from Sigma-Aldrich, Sino Biological, Abcam).[2][3][4]

  • ADP-Glo™ Kinase Assay Kit: (Promega, Cat. No. V9101 or similar).[6][7][8] This kit typically includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP Standard

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.

  • Test Compounds: SIK inhibitors of interest, dissolved in 100% DMSO.

  • Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.

  • Plate Reader: Luminometer capable of reading luminescence from multi-well plates.

  • Multichannel Pipettes and Sterile Tips.

Reagent Preparation
  • AMARA Peptide Stock Solution (1 mg/mL): Reconstitute lyophilized AMARA peptide in 20 mM Tris-HCl, pH 7.5 to a final concentration of 1 mg/mL.[4] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • ATP Stock Solution (10 mM): Prepare a 10 mM stock solution of ATP in nuclease-free water. Aliquot and store at -20°C.

  • SIK Enzyme Working Solution: Dilute the SIK enzyme stock to the desired working concentration in Kinase Buffer. The optimal concentration should be determined empirically by performing a kinase titration to find the amount of enzyme that yields a robust signal within the linear range of the assay.

  • Test Compound Dilutions: Prepare a serial dilution of the test compounds in 100% DMSO. A common starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

Assay Protocol (96-well format)

This protocol is a general guideline and may require optimization for specific SIK isoforms and inhibitors.

  • Prepare the Kinase Reaction Mix: For each reaction, prepare a master mix containing:

    • Kinase Buffer

    • ATP (final concentration typically 10-50 µM)

    • AMARA Peptide (final concentration typically 0.1-1 mg/mL)

  • Dispense Test Compounds: Add 1 µL of the serially diluted test compounds or DMSO (vehicle control) to the wells of the assay plate.

  • Initiate the Kinase Reaction: Add 24 µL of the Kinase Reaction Mix to each well. Then, add 25 µL of the SIK enzyme working solution to each well to initiate the reaction. The final reaction volume is 50 µL.

  • Incubate: Gently mix the plate and incubate at 30°C for 60 minutes.

  • Stop the Kinase Reaction and Deplete ATP: Add 50 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Convert ADP to ATP and Generate Luminescence: Add 100 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescent signal using a plate reader.

Data Analysis
  • Background Subtraction: Subtract the average luminescence signal of the "no enzyme" control wells from all other wells.

  • Calculate Percent Inhibition: % Inhibition = 100 x (1 - (Signal_inhibitor - Signal_no_enzyme) / (Signal_vehicle - Signal_no_enzyme))

  • Determine IC₅₀ Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the SIK enzyme activity.

Data Presentation

The following tables summarize the IC₅₀ values of several known SIK inhibitors against the three SIK isoforms, as determined by AMARA peptide-based assays.

Table 1: IC₅₀ Values of Pan-SIK Inhibitors

CompoundSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)Reference
HG-9-91-010.926.69.6[9]
YKL-05-099~1040~30[10]
GLPG33122.00.70.6[11]
Bosutinib<3<318

Table 2: IC₅₀ Values of Isoform-Selective SIK Inhibitors

CompoundSIK1 IC₅₀ (nM)SIK2 IC₅₀ (nM)SIK3 IC₅₀ (nM)Reference
GLPG3970282.87.83.8[9]
Compound 219>500>5000.1-10[9]
MRIA9554822

Troubleshooting

IssuePossible CauseSolution
High background signal Contamination of ATP stock with ADPUse high-purity ATP; prepare fresh ATP stocks.
High enzyme concentrationPerform an enzyme titration to determine the optimal concentration.
Low signal-to-background ratio Low enzyme activityIncrease enzyme concentration or incubation time.
Suboptimal assay conditionsOptimize buffer components, pH, and temperature.
Inactive enzymeUse a fresh batch of enzyme; ensure proper storage.
High well-to-well variability Inaccurate pipettingUse calibrated pipettes; ensure proper mixing.
Edge effects on the plateAvoid using the outer wells of the plate.
Steep dose-response curves High enzyme concentration relative to inhibitor KᵢDecrease enzyme concentration.
Compound aggregationAdd a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.

Conclusion

The AMARA peptide-based assay, particularly when coupled with the sensitive ADP-Glo™ detection platform, offers a reliable, and high-throughput method for screening and characterizing SIK inhibitors. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers in academic and industrial settings to establish and optimize this assay for their specific drug discovery needs. The ability to generate robust and reproducible data on the potency and selectivity of SIK inhibitors is crucial for advancing the development of novel therapeutics targeting this important kinase family.

References

Application Notes and Protocols for Fluorescent-Labeled AMARA Peptide in Kinase Activity Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AMP-activated protein kinase (AMPK) is a crucial regulator of cellular energy homeostasis, making it a significant target for drug discovery in metabolic diseases and cancer. The AMARA peptide, with the sequence AMARAASAAALARRR, is a well-established and specific substrate for AMPK and related kinases.[1] This document provides detailed application notes and protocols for the use of fluorescent-labeled AMARA peptide in kinase activity assays, offering a sensitive and non-radioactive method for high-throughput screening and inhibitor profiling.

The primary method detailed here is a fluorescence polarization (FP) assay. This technique is based on the principle that a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation by a kinase, the resulting phosphopeptide can be bound by a larger molecule (e.g., a phosphospecific antibody or a metal-chelate complex), leading to a slower tumbling rate and a corresponding increase in fluorescence polarization.[2] This change in polarization is directly proportional to the extent of the kinase reaction.

Signaling Pathway Context: The AMPK Cascade

AMPK is a central node in a signaling network that senses and responds to changes in the cellular AMP:ATP ratio. Its activation triggers a cascade of events aimed at restoring energy balance by stimulating catabolic processes and inhibiting anabolic pathways.

AMPK_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Energy Stress Energy Stress LKB1 LKB1 AMPK AMPK LKB1->AMPK P CaMKKβ CaMKKβ CaMKKβ->AMPK P Ca2+ Ca2+ Ca2+->CaMKKβ AMP/ADP AMP/ADP AMP/ADP->LKB1 Catabolism Catabolism Glycolysis Glycolysis Catabolism->Glycolysis Fatty Acid Oxidation Fatty Acid Oxidation Catabolism->Fatty Acid Oxidation Anabolism Anabolism Protein Synthesis Protein Synthesis Anabolism->Protein Synthesis Lipid Synthesis Lipid Synthesis Anabolism->Lipid Synthesis Cell Growth Cell Growth Anabolism->Cell Growth AMPK->Catabolism Activates AMPK->Anabolism Inhibits FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Reagent_Prep Prepare Reagents: - Fluorescent AMARA Peptide - AMPK Enzyme - ATP - Assay Buffer - Test Compounds Dispense_Reagents Dispense Assay Components into 384-well Plate: - Buffer - Peptide - ATP - Compound/DMSO Reagent_Prep->Dispense_Reagents Initiate_Reaction Add AMPK to Initiate Reaction Dispense_Reagents->Initiate_Reaction Incubate_Kinase Incubate at 30°C Initiate_Reaction->Incubate_Kinase Stop_Reaction Stop Reaction and Add Detection Reagent Incubate_Kinase->Stop_Reaction Incubate_Detection Incubate for Detection Stop_Reaction->Incubate_Detection Read_Plate Measure Fluorescence Polarization Incubate_Detection->Read_Plate Calculate_Results Calculate ΔmP, % Inhibition, and IC50 Read_Plate->Calculate_Results

References

Application Notes and Protocols for Radiolabeling AMARA Peptide with [γ-32P]ATP in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AMP-activated protein kinase (AMPK) is a crucial enzyme in cellular energy homeostasis, making it a significant target in the development of therapeutics for metabolic diseases, cancer, and other conditions.[1][2] The AMARA peptide, with the sequence AMARAASAAALARRR, is a well-established and specific substrate for AMPK and Salt-Inducible Kinases (SIKs).[3][4][5] The in vitro [γ-32P]ATP kinase assay is considered the gold standard for the quantitative measurement of kinase activity due to its direct and sensitive nature.[6][7] This document provides detailed protocols and application notes for the radiolabeling of the AMARA peptide with [γ-32P]ATP to assess the activity of AMPK and related kinases.

Signaling Pathway

The AMPK signaling cascade is a central regulator of metabolism. It is activated by cellular stress that depletes ATP, such as exercise, hypoxia, and glucose deprivation. The activation of AMPK leads to the phosphorylation of downstream targets, which in turn stimulates catabolic pathways to generate ATP and inhibits anabolic pathways that consume ATP.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core AMPK Complex cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylates Thr172 CaMKKbeta CaMKKbeta CaMKKbeta->AMPK AMP AMP AMP->AMPK Allosteric Activation & Promotes Phosphorylation ADP ADP ADP->AMPK Promotes Phosphorylation Ca2+ Ca2+ Ca2+->CaMKKbeta Catabolic_Pathways Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolic_Pathways Activates Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis, Gluconeogenesis) AMPK->Anabolic_Pathways Inhibits

Figure 1: Simplified AMPK Signaling Pathway.

Experimental Protocols

This section details the necessary reagents and a step-by-step procedure for conducting a kinase assay with the AMARA peptide and [γ-32P]ATP.

Materials and Reagents
ReagentSupplierCatalog Number
AMARA Peptide (AMARAASAAALARRR)Sino Biological10991-V08H
[γ-32P]ATPPerkinElmerNEG002A
Active AMPK EnzymeSigma-AldrichSRP0348
Kinase Buffer (5X)Cell Signaling Technology9802
ATP (10 mM)Thermo Fisher ScientificR0441
P81 Phosphocellulose PaperWhatman3698-915
0.75% Phosphoric AcidFisher ScientificA260-500
Scintillation FluidPerkinElmer6013329
Microcentrifuge TubesEppendorf022363204
Scintillation VialsWheaton8001-0620
Assay Workflow

The workflow for the AMARA peptide kinase assay involves the preparation of the reaction mixture, initiation of the kinase reaction, termination, and subsequent quantification of the incorporated radiolabel.

Kinase_Assay_Workflow A Prepare Reaction Mix (Buffer, AMARA, MgCl2, DTT) B Add Kinase (AMPK) and Inhibitor (if any) A->B C Initiate Reaction with [γ-32P]ATP and cold ATP B->C D Incubate at 30°C C->D E Spot Reaction onto P81 Paper D->E F Wash P81 Paper with 0.75% Phosphoric Acid E->F G Air Dry P81 Paper F->G H Add Scintillation Fluid G->H I Quantify with Scintillation Counter H->I

Figure 2: Experimental workflow for the kinase assay.
Detailed Protocol

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of AMARA peptide in deionized water.

    • Prepare a 10 mM stock solution of non-radioactive ("cold") ATP in deionized water.

    • Dilute the [γ-32P]ATP stock to a working concentration of 10 µCi/µL in deionized water.

  • Kinase Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture on ice. For a final reaction volume of 25 µL, the components are added in the following order:

      Component Volume (µL) Final Concentration
      Deionized Water Variable -
      5X Kinase Buffer 5 1X
      AMARA Peptide (1 mM) 5 200 µM
      Test Compound/Vehicle 2.5 Variable

      | Active AMPK Enzyme | 2.5 | 50-100 ng |

    • Vortex briefly and pre-incubate for 10 minutes at 30°C.

  • Initiation of Kinase Reaction:

    • Prepare the ATP mixture by combining 2.5 µL of 10 mM cold ATP and 1 µL of [γ-32P]ATP (10 µCi/µL).

    • Add 5 µL of the ATP mixture to the reaction tube to initiate the reaction. The final ATP concentration will be 500 µM.

    • Incubate the reaction at 30°C for 20 minutes. The incubation time may need to be optimized based on the specific activity of the kinase.

  • Termination of Reaction and Quantification:

    • Terminate the reaction by spotting 20 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

    • Immediately place the P81 paper into a beaker containing 200 mL of 0.75% phosphoric acid.

    • Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each wash, with gentle agitation.

    • Perform a final wash with acetone for 2 minutes to aid in drying.

    • Allow the P81 papers to air dry completely.

    • Place the dried P81 paper into a scintillation vial, add 5 mL of scintillation fluid, and cap the vial.

    • Quantify the incorporated radioactivity using a scintillation counter.

Data Presentation

The following tables provide representative data for optimizing the kinase assay and for determining the inhibitory potential of a compound.

Table 1: Optimization of AMARA Peptide Concentration
AMARA Peptide (µM)CPM (Counts Per Minute)
0150
5012,500
10025,000
200 45,000
40046,500

Data are representative. Optimal concentration should be determined empirically.

Table 2: Time-Dependent Incorporation of 32P into AMARA Peptide
Incubation Time (minutes)CPM (Counts Per Minute)
0180
515,000
1028,000
20 45,500
3045,800

Data are representative. The linear range of the reaction should be determined.

Table 3: Inhibition of AMPK Activity by a Test Compound
Inhibitor Concentration (nM)CPM (Counts Per Minute)% Inhibition
0 (Vehicle)46,0000
141,40010
1027,60040
10011,50075
10004,60090

Data are representative and can be used to calculate an IC50 value.

Troubleshooting

IssuePossible CauseSolution
High Background Counts Incomplete washing of P81 paperIncrease the number and duration of phosphoric acid washes.
Non-specific binding of [γ-32P]ATPEnsure the P81 paper is fully submerged and agitated during washes.
Low Signal Inactive kinaseUse a fresh aliquot of enzyme; verify activity with a positive control.
Suboptimal substrate or ATP concentrationOptimize concentrations as shown in Table 1 and through ATP titration.
Incorrect buffer conditionsEnsure the kinase buffer is at the correct pH and contains necessary cofactors (e.g., MgCl2).
Inconsistent Results Pipetting errorsUse calibrated pipettes and careful technique, especially with viscous solutions.
Temperature fluctuationsEnsure consistent incubation temperatures.

Conclusion

The radiolabeling of the AMARA peptide with [γ-32P]ATP provides a robust and sensitive method for quantifying the activity of AMPK and related kinases.[6][8] The protocols and data presented here offer a comprehensive guide for researchers in academic and industrial settings to establish and optimize this essential kinase assay for applications in drug discovery and the study of cellular signaling.

References

Application Notes and Protocols for High-Throughput Screening Using AMARA Peptide TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AMARA peptide (sequence: AMARAASAAALARRR) is a well-characterized substrate for AMP-activated protein kinase (AMPK) and other related kinases, such as Salt-Inducible Kinases (SIKs).[1][2][3][4] Its defined phosphorylation site makes it an ideal tool for in vitro kinase assays. This document provides detailed application notes and protocols for the use of AMARA peptide trifluoroacetate (TFA) in a high-throughput screening (HTS) format to identify and characterize modulators of AMPK activity. The TFA salt form is a common result of the peptide purification process and generally enhances solubility in aqueous solutions, though its potential for interference in highly sensitive assays should be noted.[1]

Principle of the Assay

The fundamental principle of the assay is to measure the phosphorylation of the AMARA peptide by AMPK. In the presence of ATP, AMPK transfers the gamma-phosphate from ATP to a serine residue on the AMARA peptide. The rate of this phosphorylation event is a direct measure of AMPK activity. In a high-throughput setting, the consumption of ATP or the generation of the phosphorylated peptide product is quantified using robust and sensitive detection methods. Two common HTS-compatible methods are luminescence-based assays that measure the amount of ADP produced (a byproduct of the kinase reaction) and fluorescence polarization assays that detect the phosphorylated peptide.

Signaling Pathway

The AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[5][6] It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[5][7] AMPK is activated in response to an increase in the cellular AMP:ATP ratio, which occurs during metabolic stress such as glucose deprivation, hypoxia, or ischemia.[5][8] The upstream kinase LKB1, in complex with STRAD and MO25, is a major activator of AMPK through phosphorylation of threonine 172 on the α subunit.[7][8] CaMKKβ can also activate AMPK in response to an increase in intracellular calcium levels.[8][9] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by switching on catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis) and switching off anabolic pathways that consume ATP (e.g., protein and lipid synthesis).[5][8][10]

AMPK_Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., Low Glucose, Hypoxia) Increase_AMP_ATP Increased AMP:ATP Ratio Metabolic_Stress->Increase_AMP_ATP LKB1 LKB1/STRAD/MO25 Increase_AMP_ATP->LKB1 activates Increase_Ca2 Increased Intracellular Ca2+ CaMKKbeta CaMKKβ Increase_Ca2->CaMKKbeta activates AMPK AMPK (α, β, γ subunits) LKB1->AMPK phosphorylates (Thr172) activates CaMKKbeta->AMPK phosphorylates (Thr172) activates Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic_Pathways activates Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolic_Pathways inhibits ATP_Production ATP Production Catabolic_Pathways->ATP_Production ATP_Consumption ATP Consumption Anabolic_Pathways->ATP_Consumption

Caption: Simplified AMPK Signaling Pathway.

Experimental Protocols

Two common HTS-compatible protocols for measuring AMPK activity using AMARA peptide are detailed below. It is recommended to optimize the concentrations of enzyme, peptide, and ATP for your specific assay conditions to achieve a robust assay window and a good Z'-factor.

Protocol 1: Luminescence-Based ADP-Glo™ Kinase Assay

This protocol is based on the quantification of ADP produced during the kinase reaction using the ADP-Glo™ Kinase Assay technology (Promega).[2][7][11]

Materials:

  • AMARA Peptide TFA

  • Recombinant human AMPK (e.g., α1/β1/γ1 heterotrimer)[12]

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AMARA peptide in nuclease-free water.

    • Prepare a stock solution of ATP in nuclease-free water.

    • Dilute recombinant AMPK to the desired concentration in kinase buffer.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[2]

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of test compound (or DMSO for controls).

    • Add 2.5 µL of AMPK enzyme solution.

    • Initiate the reaction by adding 5 µL of a solution containing AMARA peptide and ATP in kinase buffer. Final concentrations should be optimized, but a starting point could be 10-100 µM AMARA peptide and 10-50 µM ATP.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[2]

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Protocol 2: Fluorescence Polarization (FP) Kinase Assay

This protocol is based on the change in fluorescence polarization of a fluorescently labeled AMARA peptide upon phosphorylation and binding to a phospho-specific antibody or a metal-based binding reagent.[13][14][15]

Materials:

  • Fluorescently labeled AMARA Peptide (e.g., FITC-AMARA)

  • Recombinant human AMPK

  • ATP

  • Kinase Buffer

  • Phospho-specific antibody or IMAP™ Binding Reagent (Molecular Devices)

  • 384-well black, low-binding plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of fluorescently labeled AMARA peptide in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of ATP in nuclease-free water.

    • Dilute recombinant AMPK to the desired concentration in kinase buffer.

    • Prepare the detection reagent (phospho-specific antibody or IMAP™ binding reagent) according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of test compound (or DMSO for controls).

    • Add 5 µL of a solution containing fluorescently labeled AMARA peptide and AMPK in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase buffer. Final concentrations should be optimized.

    • Incubate the plate at room temperature for the desired time (e.g., 60-120 minutes).

  • Detection:

    • Add 5 µL of the detection reagent to each well.

    • Incubate at room temperature for 30-60 minutes to allow for binding.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.

High-Throughput Screening Workflow

A typical HTS campaign involves several stages, from assay development to hit confirmation.

HTS_Workflow Assay_Development Assay Development & Optimization Pilot_Screen Pilot Screen Assay_Development->Pilot_Screen Primary_Screen Primary High-Throughput Screen Pilot_Screen->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays & Selectivity Profiling Dose_Response->Secondary_Assays

Caption: High-Throughput Screening Workflow.

Data Presentation and Analysis

Quantitative Data Summary
ParameterDescriptionTypical Value/RangeReference(s)
This compound
Molecular WeightThe molecular weight of the peptide.~1543 g/mol [12]
PurityPurity of the peptide as determined by HPLC.>95%
Assay Parameters
AMARA Peptide ConcentrationThe concentration of the peptide substrate in the kinase reaction.10 - 100 µM
ATP ConcentrationThe concentration of ATP in the kinase reaction. Should be near the Km for robust inhibitor screening.10 - 100 µM[16]
AMPK ConcentrationThe concentration of the enzyme in the kinase reaction.1 - 10 nM[16]
Assay Performance
Z'-factorA statistical measure of the quality of the HTS assay.> 0.5 for a robust assay[1][17]
Signal-to-Background (S/B)The ratio of the signal from the positive control to the signal from the negative control.> 2[1]
Data Analysis
  • Raw Data Processing: Subtract the background signal (no enzyme or no peptide control) from all wells.

  • Normalization: Normalize the data to the positive (e.g., no inhibitor) and negative (e.g., potent inhibitor) controls on each plate.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))

  • Hit Identification: Identify compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or 3 standard deviations from the mean of the sample population).

  • Dose-Response Analysis: For confirmed hits, perform dose-response experiments and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

  • Z'-factor Calculation: The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay.[17] It is calculated using the following formula:

    Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1]

Conclusion

The this compound is a valuable tool for developing robust and reliable high-throughput screening assays to identify and characterize modulators of AMPK and related kinases. The luminescence-based and fluorescence polarization protocols described here offer scalable and sensitive methods for large-scale screening campaigns. Careful assay optimization and validation, including the determination of a satisfactory Z'-factor, are crucial for the success of any HTS project.

References

Troubleshooting & Optimization

Troubleshooting low signal in AMARA peptide kinase assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their AMARA peptide kinase assays.

Frequently Asked Questions (FAQs)

FAQ 1: What is the AMARA peptide and why is it used in kinase assays?

The AMARA peptide is a synthetic peptide that serves as a substrate for several protein kinases, most notably the AMP-activated protein kinase (AMPK) family and salt-inducible kinases (SIKs).[1][2] Its sequence, H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH, contains the minimal phosphorylation site for these kinases.[2][3] It is widely used in kinase assays to measure the activity of these enzymes.[1][2]

AMARA Peptide Specifications
Sequence (Three-Letter Code) H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH
Sequence (One-Letter Code) AMARAASAAALARRR
Molecular Formula C62H115N27O17S1
Molecular Weight 1542.9 g/mol
Purity Typically >95% by HPLC
FAQ 2: How should I store and handle the AMARA peptide?

Proper storage and handling of the AMARA peptide are crucial for maintaining its integrity and ensuring reproducible assay results.

Storage Condition Recommendation
Lyophilized Peptide (Long-term) Store at -20°C or lower in a tightly sealed container with a desiccant.[4][5][6]
Lyophilized Peptide (Short-term) Stable at room temperature for several weeks, but refrigeration at 4°C is recommended.[5][6]
Peptide in Solution Aliquot and store at -20°C for a few weeks. Long-term storage in solution is not recommended.[6] Avoid repeated freeze-thaw cycles.[5]

Handling Tips:

  • Before opening, allow the lyophilized peptide to warm to room temperature in a desiccator to prevent condensation.[6]

  • When reconstituting, use a sterile, appropriate buffer. The solubility is influenced by the peptide's polarity.[6] Peptides with TFA salts generally have enhanced solubility in aqueous solutions.[1]

Troubleshooting Low Signal

A low or absent signal in your AMARA peptide kinase assay can be attributed to several factors, from inactive reagents to suboptimal reaction conditions. The following sections provide a systematic approach to troubleshooting these issues.

Problem 1: No Signal or Very Low Signal

This is often indicative of a critical failure in one of the assay components.

The kinase is the engine of the reaction. If it is inactive, no phosphorylation will occur.

Troubleshooting Steps:

  • Verify Kinase Activity: Test your kinase with a known positive control substrate and a previously validated lot of ATP.

  • Check Storage and Handling: Most kinases are sensitive to temperature fluctuations and should be stored at -80°C in aliquots to avoid repeated freeze-thaw cycles.[7]

  • Ensure Proper Folding and Post-Translational Modifications: Recombinant kinases may be improperly folded or lack necessary activating phosphorylations.[8] For instance, some kinases require phosphorylation of their activation loop to become fully active.[9]

  • Consider the Kinase Conformation: Some kinases exist in an equilibrium between active and inactive conformations.[10] Assay conditions can influence this equilibrium.

ATP is the phosphate donor, and its concentration is critical for kinase activity.

Troubleshooting Steps:

  • Determine the Optimal ATP Concentration: The ideal ATP concentration is often at or near the Michaelis constant (Km) of the kinase.[7][11] A typical starting point for many kinases is in the range of 10-100 µM.[7]

  • Prepare Fresh ATP Solutions: ATP solutions can degrade over time, leading to lower effective concentrations. Prepare fresh solutions and store them properly.

If the substrate is degraded or used at an incorrect concentration, the signal will be compromised.

Troubleshooting Steps:

  • Check Peptide Integrity: Ensure the peptide has been stored correctly (see FAQ 2). If in doubt, use a fresh vial of peptide.

  • Optimize Peptide Concentration: The optimal concentration for the AMARA peptide can vary, but a common starting range is 10-200 µM.[7] It is advisable to perform a titration to find the optimal concentration for your specific assay conditions.

Problem 2: Weak Signal

A weak signal suggests that the reaction is occurring but is inefficient.

The composition of the assay buffer can significantly impact kinase activity.

Troubleshooting Steps:

  • pH and Buffer System: Most kinase assays perform well at a physiological pH of around 7.5.[12] The choice of buffer can also be important; for example, phosphate buffers can sometimes inhibit metalloenzymes.[13] HEPES and Tris-HCl are commonly used buffers in kinase assays.[13]

  • Divalent Cations: Kinases typically require a divalent cation, usually Mg2+, as a cofactor.[8] The optimal concentration of Mg2+ is often around 10 mM.[7][12] Some kinases may prefer Mn2+.[14]

  • Additives: Including a reducing agent like DTT (dithiothreitol) at 1-2 mM can help maintain enzyme activity.[12][14] Adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) can prevent non-specific binding of the enzyme to plasticware.[14]

Typical Kinase Assay Buffer Components Recommended Concentration Purpose
Buffer (e.g., Tris-HCl, HEPES) 25-50 mM, pH 7.5Maintain pH
MgCl2 5-10 mMDivalent cation cofactor
DTT 1-2 mMReducing agent
Na3VO4 (optional) 0.1 mMPhosphatase inhibitor
Beta-glycerophosphate (optional) 5 mMPhosphatase inhibitor

The reaction may not have had enough time to proceed, or the temperature may be suboptimal.

Troubleshooting Steps:

  • Optimize Incubation Time: Perform a time-course experiment to determine the linear range of the reaction. For initial experiments, a 30-minute incubation is a reasonable starting point.[15]

  • Optimize Temperature: Most kinase assays are run at 30°C or room temperature.[15][16] Ensure a consistent temperature is maintained.

Problem 3: High Background Signal

A high background can mask a weak positive signal, making it difficult to interpret the results.

Troubleshooting Steps:

  • Run a "No Enzyme" Control: This is essential to determine the level of non-enzymatic phosphorylation or signal from other sources.

  • Optimize Blocking Steps: If your assay involves antibodies (e.g., for detection of phosphorylated peptide), ensure that blocking is sufficient to prevent non-specific binding.[17]

  • Check for Contaminating Kinases: If using a crude cell lysate, other kinases may be present that can phosphorylate the AMARA peptide.[8]

  • ATP Purity: Ensure the ATP used is of high purity, as contaminants can sometimes contribute to background signal.

Experimental Protocols

Standard AMARA Peptide Kinase Assay Protocol (Radiometric)

This protocol provides a general framework. Optimal conditions should be determined empirically for each specific kinase and experimental setup.

1. Reagent Preparation:

  • 10X Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 50 mM beta-glycerophosphate, 20 mM DTT, 1 mM Na3VO4, 100 mM MgCl2. Store at -20°C.[12]

  • 1X Kinase Buffer: Dilute the 10X buffer with sterile deionized water.

  • AMARA Peptide Stock Solution: Reconstitute lyophilized AMARA peptide in 1X Kinase Buffer to a concentration of 1 mM. Aliquot and store at -20°C.

  • ATP Stock Solution: Prepare a 10 mM stock solution of ATP in sterile deionized water. Aliquot and store at -20°C.

  • [γ-32P]ATP: Use as supplied.

2. Kinase Reaction:

  • Prepare a master mix containing 1X Kinase Buffer, the desired concentration of AMARA peptide (e.g., 100 µM), and ATP (e.g., 100 µM, including [γ-32P]ATP).

  • Add the master mix to your reaction tubes.

  • Initiate the reaction by adding the kinase enzyme to a final concentration that is within the linear range of the assay.

  • Incubate at 30°C for a predetermined time (e.g., 30 minutes).

3. Stopping the Reaction and Detection:

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.[16]

  • Quantify the incorporated radioactivity using a scintillation counter.

Visual Troubleshooting Guides

Troubleshooting_Workflow cluster_problem Initial Checks cluster_enzyme Enzyme Issues cluster_substrate Substrate/Cofactor Issues cluster_conditions Assay Condition Issues start Low or No Signal in AMARA Kinase Assay check_controls Are positive and negative controls working? start->check_controls check_reagents Are all reagents fresh and properly stored? check_controls->check_reagents Yes inactive_enzyme Possible Inactive Kinase check_controls->inactive_enzyme No atp_issue Suboptimal ATP Concentration check_reagents->atp_issue Yes peptide_issue AMARA Peptide Issue check_reagents->peptide_issue No buffer_issue Suboptimal Buffer check_reagents->buffer_issue Yes time_temp_issue Incorrect Incubation Time/Temperature check_reagents->time_temp_issue Yes optimize_enzyme Verify enzyme activity with known substrate. Check storage and handling. inactive_enzyme->optimize_enzyme optimize_atp Titrate ATP concentration (start around Km). Use fresh ATP. atp_issue->optimize_atp optimize_peptide Titrate peptide concentration. Use fresh peptide stock. peptide_issue->optimize_peptide optimize_buffer Check pH. Optimize Mg2+ concentration. Add DTT. buffer_issue->optimize_buffer optimize_time_temp Perform time-course and temperature optimization. time_temp_issue->optimize_time_temp Kinase_Assay_Workflow prep 1. Prepare Reagents (Buffer, ATP, Peptide, Kinase) mix 2. Prepare Master Mix (Buffer, ATP, Peptide) prep->mix initiate 3. Initiate Reaction (Add Kinase) mix->initiate incubate 4. Incubate (e.g., 30 min at 30°C) initiate->incubate stop 5. Stop Reaction (e.g., spot on paper) incubate->stop wash 6. Wash (Remove free ATP) stop->wash detect 7. Detect Signal (Scintillation Counting) wash->detect

References

AMARA peptide TFA stability issues and degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of the AMARA peptide, particularly concerning issues related to trifluoroacetic acid (TFA).

Frequently Asked Questions (FAQs)

1. What is the AMARA peptide and what is its primary application?

The AMARA peptide is a synthetic peptide with the sequence H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH. It serves as a substrate for AMP-activated protein kinase (AMPK) and its related kinases. Its primary application is in in vitro kinase assays to measure the activity of AMPK.

2. What is Trifluoroacetic Acid (TFA) and why is it present in my AMARA peptide sample?

Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of peptides, particularly in reverse-phase high-performance liquid chromatography (RP-HPLC). It acts as an ion-pairing agent, improving the separation and purity of the peptide. As a result, commercially available peptides are often supplied as TFA salts, where the TFA counterion is associated with positively charged residues in the peptide.

3. Can the presence of TFA affect my experiments?

Yes, residual TFA in your peptide sample can have several effects:

  • Biological Activity: TFA can be toxic to cells in culture, potentially affecting the outcome of cell-based assays.

  • pH Alteration: As a strong acid, TFA can lower the pH of your experimental solutions, which might influence enzyme kinetics or cell viability.

  • Peptide Quantification: The TFA counterions contribute to the total weight of the lyophilized peptide, meaning the actual peptide content is lower than the measured weight.

For most standard in vitro enzyme assays, the low concentrations of TFA are unlikely to interfere. However, for highly sensitive cellular or biochemical studies, the presence of TFA should be considered.[1]

4. When should I consider removing TFA from my AMARA peptide?

TFA removal is recommended for the following applications:

  • Cell-based assays where TFA toxicity could be a concern.

  • In vivo studies.

  • Experiments that are highly sensitive to pH changes.

  • When precise peptide concentration is critical and the TFA content interferes with accurate quantification.

5. What are the common degradation pathways for the AMARA peptide?

Based on its amino acid sequence (H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg -OH), the AMARA peptide is susceptible to the following degradation pathways:

  • Oxidation of Methionine (Met): The methionine residue is prone to oxidation, forming methionine sulfoxide (+16 Da mass shift) and subsequently methionine sulfone (+32 Da mass shift).[2][3] This can be accelerated by exposure to atmospheric oxygen, especially at higher pH.[2]

  • Degradation of Arginine (Arg): Arginine-rich peptides can be susceptible to various degradation pathways, although these are generally less common under typical experimental conditions compared to methionine oxidation.[4][5][6][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results in AMPK kinase assay 1. Peptide degradation: Oxidation of the methionine residue may have occurred, affecting its ability to act as a substrate. 2. Inaccurate peptide concentration: The presence of TFA can lead to overestimation of the peptide concentration.1. Assess peptide integrity: Analyze the peptide solution by HPLC-MS to check for the presence of oxidized forms. 2. Use fresh peptide solutions: Prepare fresh solutions from lyophilized powder for each experiment. Avoid repeated freeze-thaw cycles. 3. Quantify peptide accurately: If precise concentration is critical, consider performing amino acid analysis or removing TFA before quantification.
Cell toxicity observed in culture 1. TFA toxicity: Residual TFA in the peptide preparation can be toxic to cells.1. Remove TFA: Use one of the recommended TFA removal protocols (see Experimental Protocols section). 2. Use TFA-free peptide: Purchase the AMARA peptide as an acetate or HCl salt if available.
Unexpected peaks in HPLC analysis 1. Peptide degradation: The appearance of new peaks could indicate oxidation of methionine or other degradation products. 2. Contamination: The sample may have been contaminated during handling.1. Analyze by mass spectrometry: Use LC-MS to identify the mass of the unexpected peaks and compare them to potential degradation products (see Quantitative Data section). 2. Handle with care: Use sterile, high-purity solvents and new pipette tips for each use to avoid contamination.
Difficulty dissolving lyophilized peptide 1. Peptide aggregation: Hydrophobic interactions can lead to aggregation.1. Use appropriate solvents: Start with sterile, distilled water. If solubility is an issue, a small amount of acetonitrile or a buffer with a slightly acidic pH (e.g., 0.1% acetic acid) may help. Sonication can also aid in dissolving the peptide.

Quantitative Data

The primary degradation product of the AMARA peptide is expected to be the oxidized form of methionine. The table below summarizes the expected mass changes for this modification.

Modification Affected Amino Acid Mass Change (Da) Notes
Methionine Sulfoxide Methionine (Met)+16A common oxidation product.
Methionine Sulfone Methionine (Met)+32Further oxidation of methionine sulfoxide.

Experimental Protocols

Protocol 1: Forced Degradation Study of AMARA Peptide

This protocol is designed to intentionally degrade the AMARA peptide to identify potential degradation products and to develop a stability-indicating HPLC method.

Materials:

  • AMARA peptide (lyophilized powder)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Milli-Q water

  • HPLC system with UV detector

  • Mass spectrometer (optional but recommended)

Procedure:

  • Sample Preparation: Prepare a stock solution of AMARA peptide in Milli-Q water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix equal volumes of the peptide stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the peptide stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the peptide stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the peptide stock solution at 60°C for 24 hours.

  • Control Sample: Keep an aliquot of the peptide stock solution at 4°C.

  • Sample Analysis:

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively.

    • Analyze all samples (including the control) by RP-HPLC with UV detection (214 nm).

    • If available, perform LC-MS analysis to identify the mass of the degradation products.

Protocol 2: Trifluoroacetic Acid (TFA) Removal by HCl Exchange

This protocol describes a common method for exchanging the TFA counterion with chloride.

Materials:

  • AMARA peptide (TFA salt)

  • 100 mM Hydrochloric Acid (HCl)

  • Milli-Q water

  • Lyophilizer

Procedure:

  • Dissolve the AMARA peptide in 100 mM HCl at a concentration of 1 mg/mL.

  • Let the solution stand at room temperature for 1 minute.

  • Freeze the solution in liquid nitrogen.

  • Lyophilize the frozen solution until all the solvent is removed.

  • To ensure complete removal of TFA, repeat the process of dissolving in 100 mM HCl and lyophilizing two more times.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Lyophilized AMARA Peptide stock 1 mg/mL Stock Solution in Milli-Q Water start->stock acid 0.1 M HCl, 60°C stock->acid base 0.1 M NaOH, 60°C stock->base oxidation 3% H₂O₂, RT stock->oxidation thermal 60°C stock->thermal control 4°C stock->control hplc RP-HPLC (UV 214 nm) acid->hplc base->hplc oxidation->hplc thermal->hplc control->hplc ms LC-MS hplc->ms tfa_removal start AMARA Peptide (TFA Salt) dissolve Dissolve in 100 mM HCl start->dissolve freeze Freeze in Liquid Nitrogen dissolve->freeze lyophilize Lyophilize freeze->lyophilize repeat Repeat 2x lyophilize->repeat end AMARA Peptide (HCl Salt) lyophilize:e->end:w Final Product repeat->dissolve ampk_pathway AMP Increased AMP/ATP Ratio LKB1 LKB1 AMP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates AMARA AMARA Peptide AMPK->AMARA Phosphorylates pAMARA Phosphorylated AMARA Peptide Assay Kinase Assay Readout AMARA->Assay pAMARA->Assay

References

Impact of TFA counterion on AMARA peptide assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the AMARA peptide in kinase assays. The information addresses potential interference from trifluoroacetic acid (TFA) counterions and other common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the AMARA peptide and why is it used in kinase assays?

The AMARA peptide is a synthetic peptide with the amino acid sequence Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH. It serves as a minimal substrate for several protein kinases, most notably AMP-activated protein kinase (AMPK) and salt-inducible kinases (SIKs).[1] Its defined phosphorylation site makes it a valuable tool for measuring the activity of these and related kinases in vitro.

Q2: What is a TFA counterion and why is it present in my AMARA peptide preparation?

Trifluoroacetic acid (TFA) is a strong acid commonly used during the synthesis and purification of synthetic peptides, including the AMARA peptide. It is used to cleave the peptide from the solid-phase resin and as an ion-pairing agent during high-performance liquid chromatography (HPLC) purification.[2] During the final lyophilization step, free TFA is largely removed, but some TFA remains as a counterion, forming a salt with the positively charged residues of the peptide.[2]

Q3: Can residual TFA from the peptide synthesis affect my AMARA peptide kinase assay results?

Yes, residual TFA can significantly impact kinase assay results. While for some standard in vitro assays the effect may be negligible, for highly sensitive biochemical studies, the presence of TFA should be carefully considered.[1] Potential interferences include:

  • Lowering the pH of the Assay Buffer: TFA is a strong acid and can lower the pH of your kinase reaction buffer, potentially moving it out of the optimal range for your kinase's activity. Many kinases have a narrow optimal pH range (typically 7.0-8.0), and deviations can lead to reduced activity or even denaturation.

  • Direct Enzyme Inhibition: High concentrations of TFA may directly inhibit kinase activity.

  • Alteration of Peptide Conformation: The binding of TFA counterions to the peptide can alter its three-dimensional structure, potentially affecting its recognition and phosphorylation by the kinase.

  • Interference with Detection Methods: In assays that use mass spectrometry for detection, TFA is known to cause ion suppression, which reduces signal intensity and sensitivity.[3][4]

Q4: How do I know if TFA is interfering with my assay?

Common signs of TFA interference include:

  • Lower than expected kinase activity or a complete loss of signal.

  • Poor reproducibility between experiments.

  • A shift in the optimal pH of your kinase reaction.

  • Suppressed signal in mass spectrometry-based detection.

Q5: What can I do to mitigate the effects of TFA?

The most effective way to prevent TFA interference is to remove it from your peptide preparation. This is typically done by exchanging the TFA counterion for a more biologically compatible one, such as hydrochloride (HCl) or acetate.

Q6: When should I consider using a TFA-removed peptide?

It is highly recommended to use TFA-removed peptides in the following situations:

  • When working with highly sensitive kinase assays.

  • If you are observing unexplained low activity or high variability in your results.

  • In cell-based assays where TFA could have cytotoxic effects.

  • When using mass spectrometry for detection.

Troubleshooting Guides

Issue 1: Low or No Kinase Activity
Possible Cause Recommendation
Suboptimal pH due to TFA Verify the pH of your final reaction mixture. If it is acidic, consider using a higher concentration of buffer or, preferably, use a TFA-removed version of the AMARA peptide.
Enzyme Denaturation High concentrations of residual TFA can contribute to enzyme denaturation. Use a fresh enzyme stock and consider a TFA-free peptide.
Incorrect Reagent Concentrations Verify the concentrations of your kinase, AMARA peptide, ATP, and MgCl2.
Degraded Reagents Ensure your ATP and kinase stocks are fresh and have been stored correctly. Prepare fresh buffers.
Inactive Kinase Test your kinase with a known positive control substrate to confirm its activity.
Issue 2: High Background Signal
Possible Cause Recommendation
Non-specific Phosphorylation Reduce the concentration of your kinase or the incubation time.
Contaminated Reagents Use high-purity reagents, especially ATP and buffers.
Autophosphorylation of the Kinase Run a control reaction without the AMARA peptide to determine the level of kinase autophosphorylation.
Detection Antibody Non-specificity (for antibody-based detection) Use a highly specific phospho-AMARA antibody and optimize the antibody concentration. Increase the number and duration of wash steps.
Issue 3: Poor Reproducibility
Possible Cause Recommendation
Variable TFA Content The amount of residual TFA can vary between different batches of synthetic peptides, leading to inconsistent results. Using TFA-removed peptide can improve consistency.
Pipetting Errors Use calibrated pipettes and be meticulous with your pipetting technique, especially with small volumes.
Temperature Fluctuations Ensure a consistent incubation temperature for all reactions.
Reagent Instability Prepare fresh reagents for each experiment and avoid repeated freeze-thaw cycles of the kinase and ATP.

Data Presentation

The presence of residual TFA can significantly inhibit kinase activity. The following table provides an illustrative example of the potential impact of TFA concentration on the relative activity of a kinase in an AMARA peptide assay. Note that the exact sensitivity to TFA can vary between different kinases.

Final TFA Concentration in Assay Relative Kinase Activity (%) Potential Observations
0 mM (TFA-removed peptide)100Optimal kinase activity.
1 mM85Minor to moderate inhibition may be observed.
5 mM50Significant inhibition of kinase activity.
10 mM20Severe inhibition, potentially leading to assay failure.
>20 mM<5Complete or near-complete loss of kinase activity.

This data is illustrative and the actual inhibitory concentrations may vary depending on the specific kinase and assay conditions.

Experimental Protocols

Protocol 1: Standard AMARA Peptide Kinase Assay (Radiometric)

This protocol is a general guideline for a radiometric kinase assay using [γ-³²P]ATP.

Materials:

  • Kinase of interest

  • AMARA peptide (TFA-removed is recommended)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • Unlabeled ATP

  • Phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the kinase of interest, and the AMARA peptide.

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

  • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Allow the paper to dry completely.

  • Quantify the incorporated radioactivity using a scintillation counter.

Protocol 2: Non-Radioactive AMARA Peptide Kinase Assay (Luminescence-based)

This protocol utilizes a commercial kit that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Kinase of interest

  • AMARA peptide (TFA-removed is recommended)

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent (or similar)

  • White, opaque multi-well plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Set up the kinase reaction in a multi-well plate containing the kinase, AMARA peptide, and kinase reaction buffer.

  • Initiate the reaction by adding ATP.

  • Incubate at the optimal temperature for the desired time.

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate as recommended by the kit manufacturer.

  • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP generated and thus to the kinase activity.

Protocol 3: TFA Removal from AMARA Peptide (HCl Exchange)

This protocol describes a common method for exchanging TFA counterions with chloride.[2]

Materials:

  • AMARA peptide with TFA counterion

  • Distilled water

  • 100 mM Hydrochloric acid (HCl)

  • Lyophilizer

Procedure:

  • Dissolve the AMARA peptide in distilled water at a concentration of 1 mg/mL.[2]

  • Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.[2]

  • Allow the solution to stand at room temperature for a few minutes.

  • Freeze the solution (e.g., in a dry ice/acetone bath or liquid nitrogen).

  • Lyophilize the frozen solution until all the solvent is removed.

  • To ensure complete exchange, repeat the process of dissolving in the dilute HCl solution, freezing, and lyophilizing at least two more times.[2]

  • After the final lyophilization, the AMARA peptide will be in the hydrochloride salt form.

Visualizations

Experimental_Workflow cluster_Peptide_Prep Peptide Preparation cluster_Assay_Setup Kinase Assay Setup cluster_Detection Detection Peptide_TFA AMARA Peptide (TFA Salt) TFA_Removal TFA Removal (e.g., HCl Exchange) Peptide_TFA->TFA_Removal Optional but Recommended Reaction_Mix Reaction Incubation Peptide_TFA->Reaction_Mix Not Recommended Peptide_HCl AMARA Peptide (HCl Salt) TFA_Removal->Peptide_HCl Peptide_HCl->Reaction_Mix Kinase Kinase Enzyme Kinase->Reaction_Mix ATP ATP /[γ-³²P]ATP ATP->Reaction_Mix Buffer Reaction Buffer (pH 7.0-8.0) Buffer->Reaction_Mix Phosphorylation Peptide Phosphorylation Reaction_Mix->Phosphorylation Detection_Method Detection (Radiometric or Luminescence) Phosphorylation->Detection_Method Results Assay Results Detection_Method->Results

Caption: Workflow for the AMARA peptide kinase assay.

Troubleshooting_Logic Start Assay Problem: Low/No Signal or Poor Reproducibility Check_pH Is the final reaction pH within the optimal range (7.0-8.0)? Start->Check_pH Check_Reagents Are all reagents (kinase, ATP, peptide) fresh and active? Check_pH->Check_Reagents Yes Use_TFA_Free Action: Use TFA-removed AMARA peptide Check_pH->Use_TFA_Free No Replace_Reagents Action: Replace reagents and repeat Check_Reagents->Replace_Reagents No Check_Controls Review positive and negative controls Check_Reagents->Check_Controls Yes Use_TFA_Free->Check_Reagents Replace_Reagents->Start

Caption: Troubleshooting logic for common AMARA peptide assay issues.

References

Technical Support Center: Optimizing AMARA Peptide Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing buffer conditions for AMARA peptide phosphorylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your kinase assay experiments.

Frequently Asked Questions (FAQs)

Q1: What is the AMARA peptide and why is it used in kinase assays?

The AMARA peptide is a synthetic peptide that serves as a substrate for AMP-activated protein kinase (AMPK) and Salt-Inducible Kinases (SIKs).[1][2] It contains a specific amino acid sequence that is recognized and phosphorylated by these kinases, making it a valuable tool for studying their activity.

Q2: What is a typical starting buffer composition for an AMARA peptide phosphorylation assay?

A common starting point for a kinase assay buffer includes a buffering agent (e.g., Tris-HCl or MOPS), a magnesium salt (MgCl₂), a reducing agent (e.g., DTT), and ATP. Below is a comparison of buffer compositions from various sources.

Q3: What is the optimal pH for AMARA peptide phosphorylation by AMPK?

The optimal pH for AMPK activity can vary, but most protocols recommend a pH in the range of 7.2 to 8.0.[3] One study in a cellular context noted that alkaline pH can activate AMPK signaling, suggesting that maintaining a consistent and appropriate pH is crucial for reproducible results.[4][5] It is recommended to empirically test a pH range (e.g., 7.0, 7.5, 8.0) to determine the optimal condition for your specific experimental setup.

Q4: What is the role of MgCl₂ in the reaction and what is its optimal concentration?

Magnesium ions (Mg²⁺) are essential cofactors for most kinases, including AMPK. Mg²⁺ forms a complex with ATP (MgATP²⁻), which is the actual substrate for the kinase. The concentration of MgCl₂ can significantly impact enzyme activity.[6] Recommended concentrations in various protocols range from 5 mM to 25 mM.[3] It is advisable to test a range of MgCl₂ concentrations (e.g., 5, 10, 15, 20, 25 mM) to find the optimal level for your assay.

Q5: Why is DTT included in the kinase assay buffer?

Dithiothreitol (DTT) is a reducing agent used to maintain the kinase in an active conformation by preventing the oxidation of critical cysteine residues within the enzyme. While beneficial, it's important to be aware that DTT can sometimes interfere with certain downstream detection methods or compounds being screened.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Phosphorylation Signal Inactive Kinase: The AMPK enzyme may have lost activity due to improper storage or handling.- Ensure the enzyme has been stored at the recommended temperature (-70°C or -80°C) and avoid repeated freeze-thaw cycles. - Run a positive control with a known active batch of enzyme.
Suboptimal Buffer Conditions: The pH, MgCl₂, or other buffer components may not be optimal for your specific enzyme and substrate concentrations.- Prepare fresh buffer and verify the pH. - Titrate the concentration of MgCl₂ (e.g., 5-25 mM). - Test a different buffering agent (e.g., MOPS instead of Tris).
Degraded ATP: ATP solutions are susceptible to degradation.- Prepare fresh ATP stocks and store them in aliquots at -20°C or -80°C. - Ensure the final ATP concentration in the assay is appropriate for the kinase's Km.
AMARA Peptide Issues: The peptide may be degraded or at an incorrect concentration.- Reconstitute a fresh aliquot of the AMARA peptide according to the manufacturer's instructions (e.g., in 20 mM Tris-HCl, pH 7.5). - Verify the final peptide concentration in the assay.
Presence of Phosphatases: Contaminating phosphatases in the enzyme preparation or sample can dephosphorylate the AMARA peptide.- Include a phosphatase inhibitor cocktail in the reaction buffer.
High Background Signal Non-specific Phosphorylation: The kinase may be phosphorylating other components in the reaction, or there might be autophosphorylation.- Run a control reaction without the AMARA peptide to assess background phosphorylation. - Optimize the enzyme concentration to minimize non-specific activity.
Detection Method Issues: The detection antibody or reagent may be binding non-specifically.- Follow the manufacturer's protocol for the detection method. - Include appropriate blocking steps and wash cycles. - Titrate the concentration of the detection antibody.
High Variability Between Replicates Pipetting Errors: Inconsistent volumes of enzyme, substrate, or ATP can lead to variability.- Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix of reagents to be added to all wells to minimize pipetting variations.
Inconsistent Incubation Times or Temperatures: Variations in incubation can affect the reaction rate.- Ensure all reactions are incubated for the same amount of time at a consistent temperature. - Use a water bath or incubator for precise temperature control.
Edge Effects in Plate-Based Assays: Wells on the edge of a microplate can experience different temperature and evaporation rates.- Avoid using the outer wells of the plate for critical samples. - Fill the outer wells with buffer or water to create a humidity barrier.

Data Presentation

Table 1: Comparison of Kinase Assay Buffer Compositions for AMPK

ComponentSource 1 (Sigma-Aldrich)[7]Source 2 (Promega)Source 3 (MDPI Paper)[3]
Buffer 25 mM MOPS, pH 7.240 mM Tris, pH 7.525 mM Tris, pH 8.0
MgCl₂ 25 mM20 mM5 mM
DTT 0.25 mM (added fresh)50 µM2 mM
Other Additives 12.5 mM glycerol 2-phosphate, 5 mM EGTA, 2 mM EDTA0.1 mg/ml BSA, 100 µM AMP300 mM NaCl, 1 mM EDTA, 10% glycerol

Experimental Protocols

Standard Protocol for In Vitro AMARA Peptide Phosphorylation Assay

This protocol provides a general framework. Optimal conditions may need to be determined empirically.

  • Prepare 2X Kinase Assay Buffer:

    • 50 mM Tris-HCl, pH 7.5

    • 20 mM MgCl₂

    • 2 mM DTT

    • Optional: 2X Phosphatase Inhibitor Cocktail

  • Prepare Reagent Solutions:

    • AMPK Enzyme: Dilute the active AMPK enzyme to the desired concentration in 1X Kinase Assay Buffer. The final concentration should be determined based on the specific activity of the enzyme lot.

    • AMARA Peptide: Prepare a 2X stock solution of the AMARA peptide in nuclease-free water.

    • ATP: Prepare a 2X stock solution of ATP in nuclease-free water. The final concentration in the assay is typically between 100-200 µM.

  • Set up the Kinase Reaction:

    • In a microcentrifuge tube or a well of a microplate, combine the following in order:

      • Nuclease-free water to bring the final volume to 50 µL.

      • 25 µL of 2X Kinase Assay Buffer.

      • X µL of diluted AMPK enzyme.

      • X µL of 2X AMARA peptide stock.

    • Pre-incubate the mixture at 30°C for 5-10 minutes.

  • Initiate the Reaction:

    • Add X µL of 2X ATP stock to each reaction to initiate phosphorylation.

    • Incubate at 30°C for the desired time (e.g., 30 minutes).

  • Terminate the Reaction:

    • Stop the reaction by adding an equal volume of a suitable stop solution, such as 2X SDS-PAGE loading buffer for Western blot analysis, or a specific stop reagent for other detection methods.

  • Detection of Phosphorylation:

    • Analyze the samples using your chosen detection method, such as:

      • Western Blot: Use a phospho-specific antibody that recognizes the phosphorylated AMARA peptide.

      • ELISA: A sandwich or direct ELISA can be used with a phospho-specific antibody.[8]

      • Luminescent Kinase Assay (e.g., ADP-Glo™): This method measures the amount of ADP produced, which is proportional to kinase activity.

      • Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the peptide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_buffer Prepare 2X Kinase Assay Buffer prep_reagents Prepare Enzyme, Peptide, and ATP Stocks prep_buffer->prep_reagents setup Set up Kinase Reaction (Enzyme + Peptide) prep_reagents->setup initiate Initiate with ATP setup->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction incubate->terminate analyze Analyze Phosphorylation terminate->analyze

Caption: Experimental workflow for AMARA peptide phosphorylation.

signaling_pathway cluster_reaction Kinase Reaction AMPK AMPK pAMARA Phosphorylated AMARA Peptide AMPK->pAMARA Phosphorylation AMARA AMARA Peptide AMARA->pAMARA ATP ATP ADP ADP ATP->ADP

Caption: AMPK-mediated phosphorylation of AMARA peptide.

troubleshooting_logic start Low/No Signal? check_enzyme Check Enzyme Activity (Positive Control) start->check_enzyme Yes optimize_buffer Optimize Buffer (pH, MgCl2) check_enzyme->optimize_buffer Enzyme OK success Signal Improved check_enzyme->success Enzyme Inactive check_reagents Check Reagents (ATP, Peptide) optimize_buffer->check_reagents No Improvement optimize_buffer->success Improved add_inhibitors Add Phosphatase Inhibitors check_reagents->add_inhibitors Reagents OK check_reagents->success Reagents Bad add_inhibitors->success Consider

Caption: Troubleshooting logic for low phosphorylation signal.

References

AMARA peptide TFA interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

<_ _= "The user wants a technical support center page about AMARA peptide and TFA interference. I need to cover the following aspects in a Q&A format:

  • What is AMARA peptide and why is TFA present?

  • How does TFA interfere with assays? (Mechanism of interference)

  • Which assays are particularly sensitive to TFA? (Specific examples like kinase assays, cell viability assays)

  • What are the signs of TFA interference in my experiment? (Troubleshooting common problems)

  • How can I remove TFA from my AMARA peptide sample? (Detailed protocols)

  • When is TFA removal necessary? (A decision-making guide)

I will structure the response into these sections:

  • Frequently Asked Questions (FAQs): To cover the basics.

  • Troubleshooting Guide: To address specific experimental problems.

  • Detailed Experimental Protocols: For TFA removal.

For the core requirements:

  • Data Presentation: I will create tables to summarize quantitative data, for example, the impact of TFA on pH or assay signals. I'll need to find some quantitative data in the search results to populate these.

  • Experimental Protocols: I will provide step-by-step instructions for TFA removal methods like HCl exchange and anion exchange chromatography. The search results provide good starting points for these.

  • Mandatory Visualization (Graphviz):

    • Signaling Pathway: AMARA peptide is a substrate for AMPK. I will create a simplified diagram of the AMPK signaling pathway.

    • Experimental Workflow: I will create a flowchart for the TFA removal process (e.g., Anion-Exchange Method).

    • Logical Relationship / Troubleshooting: I will create a decision tree to help users decide if they need to remove TFA.

  • Citations: I will add citations to every sentence that relies on the provided search results.

Constraint Checklist & Confidence Score:

  • Technical support center format: Yes

  • Troubleshooting guides: Yes

  • FAQs: Yes

  • Q&A format: Yes

  • Address specific issues: Yes

  • Audience: Researchers/Scientists: Yes

  • Summarize quantitative data in tables: Yes. I will look for specific numbers in the search results. If not available, I will create illustrative tables based on the qualitative descriptions.

  • Detailed methodologies: Yes.

  • Create diagrams with Graphviz: Yes.

  • Enclose DOT scripts in dot block: Yes.

  • Brief, descriptive caption: Yes.

  • Max Width: 760px: Yes.

  • Color Contrast Rule (arrows/symbols): Yes.

  • Node Text Contrast Rule (critical): Yes. I will explicitly set fontcolor for contrast.

  • Use specified color palette: Yes.

  • Citations at the end of sentences: Yes.

Confidence Score: 5/5

Mental Sandbox Simulation of Diagram Creation:

I'm now ready to generate the response based on this detailed plan. I will synthesize the information from the search results to write the content for each section and create the required visualizations and tables.## AMARA Peptide Technical Support Center

This guide provides troubleshooting advice and answers to frequently asked questions regarding trifluoroacetic acid (TFA) interference in assays involving AMARA peptide.

Frequently Asked Questions (FAQs)

Q1: What is AMARA peptide and why does my sample contain Trifluoroacetic Acid (TFA)?

A: AMARA peptide (sequence: AMARAASAAALARRR) is a synthetic peptide commonly used as a substrate for AMP-activated protein kinase (AMPK) and salt-inducible kinase (SIK) in kinase assays.[1][2][3][4] Trifluoroacetic acid (TFA) is a strong acid used during the solid-phase synthesis process to cleave the peptide from the resin and is also used as an ion-pairing agent to improve peak shape during purification by High-Performance Liquid Chromatography (HPLC).[5][6] Consequently, synthetic peptides are typically delivered as TFA salts, with residual TFA remaining bound to positively charged residues on the peptide.[5][7][8]

Q2: How can residual TFA interfere with my experiments?

A: Residual TFA can interfere with experiments through several mechanisms:

  • pH Alteration: As a strong acid (pKa ~0.23), TFA can lower the pH of your assay buffer, especially if the buffer concentration is low.[5][8] This can alter enzyme activity, protein conformation, and overall assay performance.[8]

  • Direct Cytotoxicity: TFA can be cytotoxic, even at low concentrations.[8] This is a major concern for cell-based assays, where it can inhibit cell proliferation, disrupt membrane integrity, or induce apoptosis, leading to inaccurate results.[5][8]

  • Enzyme/Protein Interference: TFA can directly interact with proteins. It may denature pH-sensitive enzymes or compete with phosphate groups in the active sites of kinases, potentially inhibiting their activity.[8] It has also been shown to cause aggregation of certain peptides.[9]

  • Spectroscopic Interference: TFA has a strong absorbance band around 1673 cm⁻¹, which can overlap with the amide I band of peptides, complicating secondary structure analysis by infrared spectroscopy.[5][9]

  • Mass Spectrometry Signal Suppression: In LC-MS analysis, TFA is known to cause ion suppression by forming strong gas-phase ion pairs with positively charged analytes, which reduces signal intensity.[10]

Q3: Which assays are most sensitive to TFA interference?

A: Assays that are highly sensitive to pH, cell viability, or specific enzymatic function are most at risk. Critical applications where TFA removal is strongly recommended include:

  • Cell-based assays: Proliferation (e.g., MTT), viability, signaling, and metabolism studies are highly susceptible to TFA's cytotoxic effects.[5][8]

  • In vivo studies: For peptides used in animal or clinical studies, TFA is considered a safety risk and can cause organ toxicity or immunogenicity.[8] Regulatory guidelines for Active Pharmaceutical Ingredients (APIs) often require TFA levels below 0.1%.[8]

  • Enzyme kinetic assays: Particularly for pH-sensitive enzymes like kinases, where subtle pH shifts can drastically alter activity.[8]

  • Structural studies: Such as those using infrared spectroscopy.[5]

  • Receptor-ligand binding studies: TFA can interfere with these sensitive interactions.[8]

Troubleshooting Guide

This section addresses common problems that may be caused by TFA interference.

Observed Problem Potential Cause (TFA-Related) Recommended Solution
Low or no kinase activity in an AMPK/SIK assay. The strong acidity of TFA may have lowered the pH of the assay buffer below the optimal range for the kinase, reducing its activity.[8]Verify the final pH of your assay solution after adding the peptide. Perform a counter-ion exchange to replace TFA with a more biocompatible salt like hydrochloride or acetate.[7]
High background or erratic results in cell viability assays (e.g., MTT). TFA is cytotoxic and can inhibit cell proliferation or cause cell death, confounding the results.[5][8] The acidic nature of TFA can also interfere with the chemical reduction of the MTT reagent itself.[11]TFA removal is mandatory for all cell-based assays.[8] Use a TFA-free peptide for these experiments.
Poor reproducibility between peptide lots. The amount of residual TFA can vary between different synthesis and purification batches, leading to inconsistent effects on the assay.Quantify the peptide concentration accurately (net peptide content vs. total salt weight). For critical assays, perform a counter-ion exchange on all batches to standardize the peptide salt form.
Peptide fails to dissolve or precipitates in neutral buffer. While TFA salts often enhance solubility in aqueous solutions, the overall properties of the peptide-TFA salt can sometimes lead to poor solubility in specific buffers.[12]Try dissolving the peptide in a small amount of the counter-ion exchange solvent (e.g., 100 mM HCl) before diluting it into your final assay buffer.[13]
Low signal intensity in mass spectrometry. TFA is a known signal suppressor in ESI-MS due to ion-pairing effects.[10]If possible, use a different ion-pairing agent for chromatography (e.g., formic acid). Alternatively, perform a counter-ion exchange on the peptide before analysis.

Key Experimental Visualizations

AMPK Signaling Pathway

The AMARA peptide is a direct substrate for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Understanding this pathway is key to designing relevant kinase assays.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK (Inactive) LKB1->AMPK Phosphorylates CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylates AMP High AMP/ATP Ratio AMP->LKB1 Activates AMPK_A AMPK (Active) Catabolism ↑ Catabolic Pathways (e.g., Glycolysis) AMPK_A->Catabolism Anabolism ↓ Anabolic Pathways (e.g., Protein Synthesis) AMPK_A->Anabolism pAMARA Phospho-AMARA (Assay Readout) AMPK_A->pAMARA Phosphorylates AMARA AMARA Peptide (Unphosphorylated)

Caption: Simplified AMPK signaling pathway showing AMARA peptide as a substrate.

Decision Workflow: Is TFA Removal Necessary?

Use this flowchart to determine if you need to perform a counter-ion exchange for your specific application.

Decision_Workflow Start What is your experimental application? CellAssay Cell-based Assay (Viability, Proliferation, Signaling) Start->CellAssay Cellular InVivo In Vivo / Clinical Study Start->InVivo In Vivo Biochem Biochemical Assay (e.g., Kinase Assay) Start->Biochem Biochemical Other Other Applications (e.g., Antibody Production) Start->Other Other Remove TFA Removal is CRITICAL CellAssay->Remove Yes InVivo->Remove Yes Consider TFA Removal is RECOMMENDED Biochem->Consider Is assay pH-sensitive or low buffer capacity? Tolerable TFA is likely TOLERABLE Biochem->Tolerable No Other->Tolerable Yes Consider->Remove Yes Consider->Tolerable No Anion_Exchange_Workflow Start Start: Peptide-TFA Salt Step1 1. Prepare Anion-Exchange Column (e.g., Dowex, Amberlite) Start->Step1 Step2 2. Equilibrate Column with 1M Sodium Acetate Step1->Step2 Step3 3. Wash Column with Distilled Water to remove excess salt Step2->Step3 Step4 4. Dissolve Peptide-TFA in Distilled Water Step3->Step4 Step5 5. Load Peptide Solution onto the Column Step4->Step5 Step6 6. Elute Peptide-Acetate with Distilled Water & Collect Fractions Step5->Step6 TFA- binds to resin, Peptide+ flows through Step7 7. Lyophilize Combined Fractions Step6->Step7 End End: Peptide-Acetate Salt Step7->End

References

False positives and negatives in AMARA peptide-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AMARA peptide-based assays to study AMP-activated protein kinase (AMPK) and Salt-Inducible Kinase (SIK) activity.

Frequently Asked Questions (FAQs)

Q1: What is the AMARA peptide and why is it used in kinase assays?

The AMARA peptide is a synthetic peptide with the sequence AMARAASAAALARRR. It serves as a substrate for AMP-activated protein kinase (AMPK) and Salt-Inducible Kinases (SIKs).[1][2][3][4][5] It contains the minimal phosphorylation site for these kinases, making it a useful tool for measuring their activity in vitro.[2][3][4]

Q2: What are the key components of an AMARA peptide-based kinase assay?

A typical AMARA peptide-based kinase assay includes the following components:

  • AMARA peptide: The substrate to be phosphorylated.

  • Kinase: The enzyme of interest (e.g., AMPK or SIK).

  • ATP: The phosphate donor.

  • Assay Buffer: Provides the optimal pH and ionic strength for the kinase reaction, and typically contains divalent cations like Mg²⁺ which are essential for kinase activity.

  • Detection Reagents: These vary depending on the assay format (e.g., radioactive ATP, antibodies for ELISA, or reagents for luminescence- or fluorescence-based detection).

Q3: What are the common assay formats for measuring AMARA peptide phosphorylation?

Several formats can be used to measure AMARA peptide phosphorylation, including:

  • Radiometric Assays: These assays use radiolabeled ATP (γ-³²P-ATP or γ-³³P-ATP) and measure the incorporation of the radioactive phosphate into the AMARA peptide.[6][7][8][9] This is often considered a gold standard for its sensitivity and direct measurement.[8]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction, which is proportional to kinase activity.[10][11]

  • Fluorescence-Based Assays: These can include fluorescence polarization (FP), FRET-based sensors, or assays using fluorescently labeled antibodies that specifically recognize the phosphorylated AMARA peptide.[10][12][13][14][15]

  • ELISA-Based Assays: These assays use an antibody that specifically recognizes the phosphorylated serine residue on the AMARA peptide.

Q4: How should the AMARA peptide be stored and handled?

Proper storage and handling of the AMARA peptide are critical for assay success. Lyophilized peptide should be stored at -20°C or lower.[16] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[16]

Troubleshooting Guides

False Positives

A false positive is the detection of AMARA peptide phosphorylation that is not due to the activity of the target kinase.

Potential Cause Recommended Action
Contaminating Kinase Activity Ensure the purity of the recombinant kinase preparation. Contaminating kinases in the enzyme preparation can phosphorylate the AMARA peptide, leading to a false-positive signal.
Kinase Promiscuity At high concentrations, some kinases can phosphorylate substrates that are not their primary physiological targets. Perform kinase titration experiments to determine the optimal enzyme concentration.
Off-Target Phosphorylation Other kinases present in a complex sample (e.g., cell lysate) may phosphorylate the AMARA peptide. If using complex samples, consider immunopurifying the target kinase before the assay.
Assay Interference Some compounds in screening libraries can interfere with the detection system, for example, by being autofluorescent in fluorescence-based assays or by inhibiting the luciferase in luminescence-based assays. Run appropriate controls, such as the assay without the kinase, to identify interfering compounds.
False Negatives

A false negative is the failure to detect AMARA peptide phosphorylation, even when the target kinase is active.

Potential Cause Recommended Action
Inactive Kinase Ensure the kinase is active. This can be affected by improper storage, repeated freeze-thaw cycles, or the absence of required co-factors. Test the kinase with a known positive control substrate if available.
Degraded AMARA Peptide Improper storage or handling of the AMARA peptide can lead to its degradation. Use freshly prepared aliquots and avoid multiple freeze-thaw cycles.
Suboptimal Assay Conditions The pH, ionic strength, and concentration of co-factors (e.g., Mg²⁺) in the assay buffer can significantly impact kinase activity. Optimize the buffer composition for your specific kinase.
Incorrect ATP Concentration The ATP concentration should be at or near the Km of the kinase for ATP to ensure optimal activity. Very high concentrations of ATP can be inhibitory for some kinases, while very low concentrations can be limiting.
Presence of Inhibitors Contaminants in reagents or the peptide preparation itself can inhibit kinase activity. For example, trifluoroacetic acid (TFA), a remnant from peptide synthesis, can affect cellular assays.[16][17] Ensure high-purity reagents are used.
Issues with Detection System The detection reagents may be expired or improperly stored. Ensure all components of the detection system are active and used according to the manufacturer's instructions.

Experimental Protocols

Luminescence-Based Kinase Assay (ADP-Glo™)

This protocol is adapted from a commercially available kit for SIK1 and is a representative example.[6]

1. Reagent Preparation:

  • 1x Kinase Assay Buffer: Prepare by diluting a 5x stock. A typical buffer might contain Tris-HCl, MgCl₂, BSA, and DTT.

  • Master Mix: For each reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP (e.g., 50 µM final concentration), and AMARA peptide (e.g., 1 mg/ml stock diluted to a working concentration).

2. Assay Procedure:

  • Add the Master Mix to each well of a 96-well plate.

  • Add the test compound or vehicle control.

  • Initiate the reaction by adding the kinase (e.g., SIK1) to each well, except for the "blank" wells which receive assay buffer instead.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 30-60 minutes).

  • Stop the kinase reaction by adding ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure luminescence using a plate reader.

Quantitative Data Summary for Luminescence Assay Protocol

ReagentStock ConcentrationVolume per Well (µL)Final Concentration in Reaction
5x Kinase Assay Buffer5x61x
ATP500 µM0.525 µM
AMARA Peptide1 mg/mL5~324 µM
Kinase (SIK1)Varies101.25 ng/µL
Test Inhibitor/DiluentVaries2.5Varies
Total Reaction Volume 25
Radiometric Kinase Assay (Dot Blot)

This is a general protocol for a radiometric kinase assay that can be adapted for the AMARA peptide.[6][7][8][9]

1. Reagent Preparation:

  • Kinase Reaction Buffer: Prepare a buffer suitable for the kinase (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • ATP Mix: Prepare a solution of unlabeled ATP and spike it with γ-³²P-ATP or γ-³³P-ATP. The final ATP concentration should be optimized for the kinase.

  • AMARA Peptide Solution: Dissolve the AMARA peptide in the kinase reaction buffer to the desired concentration.

2. Assay Procedure:

  • In a microcentrifuge tube, combine the kinase reaction buffer, AMARA peptide solution, and the kinase.

  • Add any test compounds or vehicle controls.

  • Initiate the reaction by adding the ATP mix.

  • Incubate at the optimal temperature for the kinase for a set period (e.g., 15-30 minutes).

  • Stop the reaction by adding a small volume of a strong acid (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture onto a phosphocellulose paper (e.g., P81).

  • Wash the paper several times with a dilute acid solution (e.g., 0.5% phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Dry the paper and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

Quantitative Data Summary for Radiometric Assay Protocol

ReagentTypical Final Concentration
AMARA Peptide100 - 500 µM
ATP10 - 200 µM
γ-³²P-ATP or γ-³³P-ATP0.5 - 1 µCi per reaction
Kinase10 - 100 nM
MgCl₂5 - 10 mM

Visualizations

AMPK_Signaling_Pathway AMPK Signaling Pathway LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylation (Thr172) CAMKK2 CaMKK2 CAMKK2->AMPK Phosphorylation (Thr172) AMP AMP/ADP:ATP Ratio Increase AMP->AMPK Allosteric Activation ACC ACC (Fatty Acid Synthesis) AMPK->ACC Inhibits mTORC1 mTORC1 (Protein Synthesis) AMPK->mTORC1 Inhibits SREBP1c SREBP-1c (Lipogenesis) AMPK->SREBP1c Inhibits ULK1 ULK1 (Autophagy) AMPK->ULK1 Activates PFKFB2 PFKFB2 (Glycolysis) AMPK->PFKFB2 Activates FOXO FOXO (Stress Resistance) AMPK->FOXO Activates

Caption: Simplified AMPK signaling pathway.

SIK_Signaling_Pathway SIK Signaling Pathway LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates PKA PKA (cAMP) PKA->SIK Inhibits CRTCs CRTCs (Co-activators) SIK->CRTCs Phosphorylates & Inhibits Nuclear Translocation HDACs Class IIa HDACs SIK->HDACs Phosphorylates & Inhibits Nuclear Translocation CREB CREB CRTCs->CREB Co-activates MEF2 MEF2 HDACs->MEF2 Deacetylates & Inhibits GeneExpression Gene Expression CREB->GeneExpression MEF2->GeneExpression

Caption: Simplified SIK signaling pathway.

Experimental_Workflow General AMARA Peptide Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Assay Buffer, AMARA Peptide, ATP, and Kinase stocks ReactionSetup Combine Reagents and Test Compounds Reagents->ReactionSetup Initiate Add Kinase to Initiate Reaction ReactionSetup->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate StopReaction Stop Reaction Incubate->StopReaction DetectSignal Add Detection Reagents StopReaction->DetectSignal Readout Measure Signal (Luminescence, Fluorescence, or Radioactivity) DetectSignal->Readout Analyze Calculate Kinase Activity and Inhibition Readout->Analyze

Caption: General workflow for AMARA peptide-based assays.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Results Start Unexpected Result (High or Low Signal) HighSignal High Signal/ False Positive? Start->HighSignal LowSignal Low Signal/ False Negative? Start->LowSignal CheckContamination Check for Contaminating Kinase Activity HighSignal->CheckContamination Yes OptimizeKinase Optimize Kinase Concentration CheckContamination->OptimizeKinase ControlAssay Run No-Kinase Control OptimizeKinase->ControlAssay CheckReagents Check Reagent Activity (Kinase, ATP, Peptide) LowSignal->CheckReagents Yes OptimizeConditions Optimize Assay Conditions (Buffer, Temp, Time) CheckReagents->OptimizeConditions CheckInhibitors Check for Potential Inhibitors/Contaminants OptimizeConditions->CheckInhibitors CheckDetection Verify Detection System CheckInhibitors->CheckDetection

Caption: Troubleshooting logic for AMARA peptide assays.

References

Effect of repeated freeze-thaw cycles on AMARA peptide TFA activity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support and troubleshooting advice for researchers using AMARA peptide trifluoroacetate (TFA) salt, focusing on the effects of handling and storage, particularly repeated freeze-thaw cycles, on peptide activity.

Frequently Asked Questions (FAQs)

Q1: What is the AMARA peptide and what is its primary application?

The AMARA peptide, with the sequence AMARAASAAALARRR, is a well-established synthetic substrate for AMP-activated protein kinase (AMPK). It is widely used in in vitro kinase assays to measure the activity of AMPK, a central regulator of cellular energy homeostasis. The serine residue within the sequence is the specific site of phosphorylation by AMPK.

Q2: Why is the peptide supplied as a TFA salt?

The trifluoroacetic acid (TFA) salt is a remnant from the final purification step of the peptide synthesis process, which typically involves reverse-phase high-performance liquid chromatography (RP-HPLC). TFA is used as an ion-pairing agent to ensure a high-purity final product. While present in small amounts, it is important to be aware of its existence.

Q3: What are freeze-thaw cycles and why are they a concern for AMARA peptide?

A freeze-thaw cycle is the process of freezing a solution and then thawing it for use. Repeatedly cycling a peptide solution between a frozen and liquid state can introduce multiple forms of stress that may degrade the peptide and reduce its activity. These stressors include:

  • Ice Crystal Formation: As the solution freezes, pure water forms ice crystals, concentrating the peptide and buffer salts into smaller, unfrozen pockets. This dramatic increase in local concentration can lead to aggregation.

  • pH Shifts: The crystallization of buffer components can cause significant shifts in the pH of the unfrozen liquid, potentially leading to peptide hydrolysis or modification.

  • Mechanical Stress: The physical formation and melting of ice crystals can exert shear forces on the peptide structure.

Q4: How many freeze-thaw cycles can my AMARA peptide solution tolerate?

For optimal and reproducible results, it is strongly recommended to avoid more than 1-2 freeze-thaw cycles . While some robust peptides may withstand 3-5 cycles, each cycle introduces a risk of degradation and aggregation, leading to a decrease in the effective concentration of active peptide. The best practice is to aliquot the stock solution upon first use.

Q5: My assay results are inconsistent. Could freeze-thaw cycles be the cause?

Yes, inconsistent results in your AMPK kinase assay are a classic sign of peptide instability. If you are observing a gradual decrease in signal or significant variability between experiments using the same stock solution, improper storage and repeated freeze-thaw cycles are a primary suspect. This can lead to lower phosphorylation rates, affecting the accuracy and reproducibility of your data.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal in Kinase Assay Peptide degradation due to multiple freeze-thaw cycles.Prepare a fresh working solution from a new, single-use aliquot of the stock solution. If the problem persists, use a new vial of lyophilized peptide to prepare a fresh stock solution and aliquot it immediately.
High Variability Between Replicates Inconsistent peptide concentration due to aggregation.Before use, briefly vortex the thawed aliquot and centrifuge it for 1-2 minutes at >10,000 x g to pellet any insoluble aggregates. Use only the supernatant for your assay.
Gradual Decrease in Activity Over Time Progressive degradation of the stock solution from being stored at 4°C or repeated freezing and thawing.Never store peptide solutions at 4°C for extended periods. Always store at -20°C or -80°C. Discard stock solutions that have been subjected to numerous freeze-thaw cycles and prepare a fresh, properly aliquoted stock.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting of AMARA Peptide

This protocol is designed to minimize waste and preserve peptide integrity by avoiding repeated freeze-thaw cycles.

  • Pre-calculation: Determine the desired stock concentration (e.g., 1 mM) and the typical volume needed per experiment. This will inform your aliquot volume (e.g., 20 µL).

  • Reconstitution: Briefly centrifuge the vial of lyophilized peptide to ensure all powder is at the bottom. Reconstitute the peptide in a suitable, high-purity buffer (e.g., sterile water, PBS, or a buffer appropriate for your kinase assay) to the desired stock concentration.

  • Mixing: Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent aggregation.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one to two experiments.

  • Storage: Snap-freeze the aliquots and store them at -20°C or preferably -80°C. The original stock vial should now be discarded.

  • Usage: For each experiment, retrieve a single aliquot from the freezer and thaw it on ice. Any unused portion of that specific aliquot should be discarded and not refrozen.

Protocol 2: Assessing the Impact of Freeze-Thaw Cycles

This experiment can quantify the effect of freeze-thaw cycles on your peptide's performance in your specific assay.

  • Preparation: Prepare a fresh stock solution of AMARA peptide as described in Protocol 1.

  • Sample Groups: Create several aliquots from this single stock.

    • Group 1 (Control): Use immediately in the kinase assay (0 freeze-thaw cycles).

    • Group 2: Freeze at -80°C for 1 hour, then thaw on ice. Use in the assay (1 cycle).

    • Group 3: Repeat the freeze-thaw process 3 times. Use in the assay (3 cycles).

    • Group 4: Repeat the freeze-thaw process 5 times. Use in the assay (5 cycles).

  • Kinase Assay: Perform your standard AMPK kinase assay using the peptide from each group as the substrate. Ensure all other assay conditions (enzyme concentration, ATP, buffer) are identical.

  • Data Analysis: Measure the resulting signal (e.g., radioactivity, fluorescence) for each group. Normalize the data to the control group (0 cycles) to determine the percentage of remaining activity.

Quantitative Data Summary

The following table presents representative data on the effect of freeze-thaw cycles on a typical peptide's integrity and functional activity.

Number of Freeze-Thaw Cycles% Intact Peptide (by HPLC)% Relative Activity (in Kinase Assay)
0 (Control)100%100%
199%98%
391%85%
582%68%
10< 70%< 50%
Note: Data are illustrative. Actual stability may vary based on peptide sequence, concentration, and buffer composition.

Visualizations

Peptide_Handling_Workflow cluster_prep Stock Preparation cluster_storage Storage & Use start Receive Lyophilized AMARA Peptide reconstitute Reconstitute in Appropriate Buffer start->reconstitute aliquot Aliquot into Single-Use Low-Binding Tubes reconstitute->aliquot store Store Aliquots at -80°C aliquot->store thaw Thaw One Aliquot on Ice for Experiment store->thaw For each experiment use Use in Kinase Assay thaw->use discard Discard Unused Portion of Aliquot use->discard

Caption: Recommended workflow for handling AMARA peptide to ensure stability.

Troubleshooting_Workflow start Inconsistent or Low Assay Results? q_ft Was the stock solution subjected to >2 freeze-thaw cycles? start->q_ft a_yes YES q_ft->a_yes a_no NO q_ft->a_no sol_fresh Prepare a fresh working solution from a new aliquot. Repeat experiment. a_yes->sol_fresh res_no Problem Persists: Investigate other variables (enzyme, buffer, ATP, etc.). a_no->res_no q_reproducible Is the result reproducible now? sol_fresh->q_reproducible res_yes Problem Solved: Root cause was peptide degradation from F/T cycles. q_reproducible->res_yes Yes q_reproducible->res_no No

Caption: Troubleshooting flowchart for inconsistent AMARA peptide assay results.

Removing TFA from AMARA peptide for sensitive cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of Trifluoroacetic Acid (TFA) from the AMARA peptide for use in sensitive cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the AMARA peptide?

The AMARA peptide is a synthetic peptide with the sequence AMARAASAAALARRR.[1][2][3] It serves as a substrate for several protein kinases, most notably the AMP-activated protein kinase (AMPK) and other related kinases like Salt-Inducible Kinases (SIKs).[1][3][4][5][6] Due to its role as a minimal phosphorylation site for AMPK, it is widely used in kinase activity assays.[1][3][4][5][6]

Q2: Why is Trifluoroacetic Acid (TFA) present in my synthetic AMARA peptide sample?

TFA is a strong acid commonly used in solid-phase peptide synthesis (SPPS), the standard method for producing synthetic peptides like AMARA.[7][8][9][10] It is essential for two key steps: cleaving the synthesized peptide from the solid resin support and removing protecting groups from the amino acid side chains.[7][8][11] Additionally, TFA is often used as an ion-pairing agent during High-Performance Liquid Chromatography (HPLC) purification to improve separation and peak shape.[10][12][13] Consequently, the final lyophilized peptide product is typically a TFA salt, where TFA counter-ions are associated with positively charged residues in the peptide sequence.[9][10]

Q3: Why do I need to remove TFA from the AMARA peptide for sensitive cellular assays?

Residual TFA can significantly interfere with a wide range of biological assays, leading to inaccurate and unreliable results.[10][14][15] The primary reasons for TFA removal include:

  • Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially causing cell death, inhibiting proliferation, or inducing apoptosis.[10][13][14] This is a critical concern in any cell-based assay.

  • Alteration of Peptide Properties: TFA counter-ions bind to the positively charged amino acids in the peptide, which can alter the peptide's secondary structure, solubility, and overall mass.[9][16]

  • Assay Interference: The strong acidity of TFA can lower the pH of your assay buffer, potentially affecting enzyme kinetics, receptor-ligand binding, and other pH-sensitive interactions.[10][13] It has also been shown to interfere with infrared spectroscopy used for secondary structure analysis.[10]

  • Unintended Biological Effects: TFA has been reported to act as an unintended allosteric modulator of certain receptors, which could lead to off-target effects in your experiments.[10]

For these reasons, reducing TFA content to minimal levels is crucial for the accuracy and reproducibility of sensitive cellular and in vivo studies.[15]

Q4: What are the common methods for removing TFA from peptides?

Several methods are available to exchange the TFA counter-ion for a more biologically compatible one, such as acetate or chloride. The most common techniques include:

  • TFA/HCl Exchange (Salt Exchange): This is a widely adopted and effective method that involves dissolving the peptide in a dilute solution of hydrochloric acid (HCl) followed by lyophilization. This process is typically repeated multiple times to ensure complete exchange.[9][16][17][18][19]

  • Ion-Exchange Chromatography: This method utilizes a column with a resin that can exchange the TFA ions for another counter-ion, such as acetate.[17][20]

  • Reversed-Phase HPLC with TFA-Free Mobile Phase: The peptide can be re-purified using HPLC with a mobile phase containing a different, more biocompatible acid like acetic acid or formic acid.[12][18][21]

Q5: What is the acceptable level of residual TFA for sensitive assays?

For most standard in vitro assays, trace amounts of TFA may not cause significant interference.[22][23] However, for highly sensitive cellular assays, in vivo studies, and preclinical development, it is recommended to reduce TFA levels to less than 1%.[13] For active pharmaceutical ingredients (APIs), regulatory guidelines may require TFA levels to be below 0.1%.[13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected cell death or low cell viability in my assay. Residual TFA in the AMARA peptide preparation may be causing cytotoxicity.[10][13]Perform a TFA/HCl exchange to replace the TFA counter-ions with chloride. Verify the removal of TFA using an appropriate analytical method if available.
Inconsistent or non-reproducible results in my kinase assay. TFA may be interfering with the kinase activity or the assay components. The acidity of TFA can alter the optimal pH of the assay buffer.[10][13]Switch to a TFA-free AMARA peptide. If that is not possible, perform a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or chloride.
AMARA peptide has poor solubility in my aqueous buffer. The presence of TFA can sometimes affect peptide solubility.[9][16]After TFA removal and exchange for hydrochloride or acetate salt, try dissolving the peptide in the desired buffer. The change in counter-ion may improve solubility characteristics.
The observed molecular weight of my peptide is higher than the theoretical value. TFA counter-ions bound to the peptide contribute to its overall mass.[15][16][23]The molecular weight of TFA is 114 g/mol . The number of bound TFA molecules will depend on the number of positive charges on the peptide. After successful TFA removal, the measured mass should be closer to the theoretical mass of the free peptide.

Experimental Protocols

Protocol 1: TFA Removal by HCl Exchange and Lyophilization

This protocol describes the most common method for exchanging TFA counter-ions with chloride ions.

Materials:

  • TFA salt of AMARA peptide

  • Milli-Q or distilled water

  • 100 mM Hydrochloric acid (HCl) solution

  • Lyophilizer

  • -20°C, -80°C, or liquid nitrogen for freezing

Procedure:

  • Dissolve the Peptide: Dissolve the AMARA peptide in distilled water at a concentration of 1 mg/mL.[9][16]

  • Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[9][16] It is crucial to stay within this concentration range, as lower concentrations may result in incomplete exchange, while higher concentrations could potentially modify the peptide.[9]

  • Incubate: Let the solution stand at room temperature for at least one minute.[9][16]

  • Freeze: Flash-freeze the solution using liquid nitrogen, or place it in a -80°C or -20°C freezer until completely frozen.[9][16]

  • Lyophilize: Lyophilize the frozen sample overnight until all the liquid has been removed, resulting in a dry powder.[9][16]

  • Repeat Cycles: For thorough TFA removal, repeat steps 1-5 at least two to three more times.[9][16][19]

  • Final Reconstitution: After the final lyophilization, reconstitute the peptide hydrochloride salt in your desired assay buffer at a concentration of approximately 2 mg/mL or as required for your experiment.[9][16]

Protocol 2: Quantification of Residual TFA (Conceptual Overview)

Accurate quantification of residual TFA typically requires specialized analytical techniques. The most common methods are:

  • Ion Chromatography (IC): This is a sensitive and robust method for separating and quantifying TFA.[24][25][26][27] It can detect TFA at very low concentrations (ng/mL levels).[24][26]

  • ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): Since TFA contains fluorine atoms, ¹⁹F-NMR provides a specific and quantitative method for its detection.

  • HPLC with Evaporative Light Scattering Detector (ELSD): This technique can be used to quantify non-volatile substances like TFA.[19]

For researchers without access to this instrumentation, it is recommended to either purchase peptides with certified low TFA content or to utilize a service provider for TFA removal and quantification.

Visualizations

TFA_Interference_Pathway cluster_synthesis Peptide Synthesis & Purification cluster_peptide AMARA Peptide Product cluster_assay Sensitive Cellular Assay SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage TFA Purification HPLC Purification Cleavage->Purification TFA as ion-pairer Peptide_TFA AMARA Peptide as TFA Salt Purification->Peptide_TFA Cytotoxicity Cytotoxicity Peptide_TFA->Cytotoxicity pH_Alteration pH Alteration Peptide_TFA->pH_Alteration Structure_Change Structural Changes Peptide_TFA->Structure_Change False_Results Inaccurate Results Cytotoxicity->False_Results pH_Alteration->False_Results Structure_Change->False_Results

Caption: The role of TFA in peptide synthesis and its interference in cellular assays.

TFA_Removal_Workflow start Start: AMARA Peptide (TFA Salt) dissolve 1. Dissolve Peptide in Water (1 mg/mL) start->dissolve add_hcl 2. Add 100 mM HCl to a final concentration of 2-10 mM dissolve->add_hcl incubate 3. Incubate at Room Temperature add_hcl->incubate freeze 4. Freeze Sample (-80°C or Liquid N2) incubate->freeze lyophilize 5. Lyophilize Overnight freeze->lyophilize check Repeat Cycle 2-3 times? lyophilize->check check->dissolve Yes end End: AMARA Peptide (HCl Salt) check->end No

Caption: Workflow for TFA removal from AMARA peptide using the HCl exchange method.

Troubleshooting_Logic start Problem Encountered in Sensitive Cellular Assay check_tfa Is the AMARA peptide a TFA salt? start->check_tfa perform_exchange Perform TFA/HCl Exchange (See Protocol 1) check_tfa->perform_exchange Yes other_factors Investigate Other Experimental Variables (e.g., buffer, cells) check_tfa->other_factors No rerun_assay Re-run Assay with TFA-free Peptide perform_exchange->rerun_assay problem_persists Problem Persists? rerun_assay->problem_persists problem_persists->other_factors Yes solution Problem Resolved problem_persists->solution No

Caption: A troubleshooting decision tree for issues related to TFA in cellular assays.

References

Troubleshooting High Background in AMARA Peptide Kinase Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

High background signal in AMARA peptide kinase assays can obscure genuine results and lead to misinterpretation of data. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to diagnose and resolve common causes of elevated background, ensuring accurate and reliable kinase activity measurements.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of high background in an AMARA peptide kinase assay?

High background can stem from several factors, including non-specific binding of antibodies or the peptide itself, suboptimal concentrations of assay components, issues with buffer composition, and inadequate washing steps. Contamination of reagents or autophosphorylation of the kinase can also contribute to elevated background signals.

Q2: How can I determine the source of the high background in my assay?

A systematic approach involving a series of control experiments is crucial for pinpointing the source of high background. Key controls include a "no enzyme" control to assess background from the substrate and detection reagents, and a "no substrate" control to check for kinase autophosphorylation or non-specific antibody binding.

Q3: Can the quality of the AMARA peptide affect the assay background?

Yes, the purity and handling of the AMARA peptide are critical. Peptides of lower purity may contain contaminants that interfere with the assay.[1] It is also important to properly reconstitute and store the peptide to avoid degradation or aggregation.[1]

Q4: Is it possible for the detection antibody to be the cause of high background?

Absolutely. The secondary antibody may bind non-specifically to the plate or other assay components.[2] Using a high-quality, pre-adsorbed secondary antibody can minimize this issue. Additionally, the concentration of the primary antibody might be too high, leading to non-specific binding.[2]

Troubleshooting Guide

Issue 1: High Background Signal in "No Enzyme" Control Wells

This indicates that the background is independent of kinase activity and likely originates from the assay components themselves.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Detailed Protocol
Non-specific binding of peptide or antibody to the plate Optimize blocking conditions.Protocol 1: Optimizing Blocking Conditions
Add detergents to wash buffers.Include 0.05% Tween-20 in all wash buffers to reduce non-specific hydrophobic interactions.[3][4]
Use carrier proteins in the blocking buffer.Add 0.1% to 1% Bovine Serum Albumin (BSA) or casein to the blocking buffer.[3][4] Note: Avoid casein when detecting phosphoproteins as it is a phosphoprotein itself.[5]
Suboptimal antibody concentrations Titrate primary and secondary antibodies.Protocol 2: Antibody Titration
Contaminated reagents Use fresh, high-quality reagents.Prepare fresh buffers for each experiment. Ensure water and buffer components are of high purity.
Issue 2: High Background Signal Only When Kinase is Present

This suggests that the kinase itself is contributing to the high background, potentially through autophosphorylation or non-specific activity.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Detailed Protocol
Kinase autophosphorylation Perform a "no substrate" control.Run a reaction that includes the kinase and ATP but omits the AMARA peptide. A high signal in this control confirms autophosphorylation.
Reduce kinase concentration.Titrate the kinase to find the optimal concentration that provides a good signal-to-background ratio.
Suboptimal enzyme and substrate concentrations Optimize kinase and AMARA peptide concentrations.Protocol 3: Enzyme and Substrate Titration Matrix
Incorrect buffer conditions Optimize buffer pH and salt concentration.The optimal pH for kinase activity can vary. Test a range of pH values (e.g., 7.0-8.5). Increasing the salt concentration (e.g., adding 150-200 mM NaCl) can reduce non-specific ionic interactions.[4]

Quantitative Data Summary

The following table provides recommended starting concentrations and ranges for key assay components. It is crucial to empirically determine the optimal conditions for your specific experimental setup.

Component Recommended Starting Concentration Typical Range for Optimization
AMARA Peptide10 µM1 - 100 µM[6]
Kinase10-50 ng/well1 - 200 ng/well
ATP100 µM10 - 500 µM[7]
Primary Antibody1:1000 dilution1:500 - 1:5000 dilution
Secondary Antibody1:5000 dilution1:2000 - 1:20000 dilution
BSA in Blocking Buffer1% (w/v)0.1% - 5% (w/v)[5]
Tween-20 in Wash Buffer0.05% (v/v)0.01% - 0.1% (v/v)[3]

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

  • Prepare a series of blocking buffers with varying concentrations of a blocking agent (e.g., 1%, 3%, and 5% BSA or non-fat dry milk in a suitable buffer like TBS or PBS).

  • Coat separate wells of a microplate with the AMARA peptide as per your standard protocol.

  • Apply the different blocking buffers to the wells and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Proceed with the rest of your assay protocol (omitting the kinase) and compare the background signal across the different blocking conditions to identify the most effective one.

Protocol 2: Antibody Titration

  • Primary Antibody Titration: Set up a checkerboard titration. Prepare serial dilutions of your primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:4000) while keeping the secondary antibody concentration constant. Run the assay with a known amount of phosphorylated AMARA peptide to determine the dilution that gives the best signal-to-noise ratio.

  • Secondary Antibody Titration: Using the optimal primary antibody dilution determined in the previous step, perform a similar titration for the secondary antibody (e.g., 1:2000, 1:5000, 1:10000, 1:20000). Select the dilution that maximizes the signal from the positive control while minimizing the background in the negative control.

Protocol 3: Enzyme and Substrate Titration Matrix

  • Prepare a matrix of reactions in a 96-well plate.

  • Vary the concentration of the kinase along the rows (e.g., 0, 5, 10, 20, 40, 80 ng/well).

  • Vary the concentration of the AMARA peptide along the columns (e.g., 0, 1, 5, 10, 20, 50 µM).

  • Keep the ATP concentration constant at a saturating level (e.g., 100 µM).

  • Incubate for the standard reaction time and then measure the signal.

  • Analyze the data to find the combination of enzyme and substrate concentrations that yields a robust signal with low background (signal in the "0 kinase" and "0 substrate" wells).

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing high background in AMARA peptide kinase assays.

TroubleshootingWorkflow Troubleshooting Workflow for High Background in AMARA Kinase Assays Start High Background Detected CheckNoEnzyme Run 'No Enzyme' Control Start->CheckNoEnzyme HighBG_NoEnzyme Is Background Still High? CheckNoEnzyme->HighBG_NoEnzyme Troubleshoot_Components Troubleshoot Assay Components: - Optimize Blocking - Titrate Antibodies - Check Reagent Quality HighBG_NoEnzyme->Troubleshoot_Components Yes LowBG_NoEnzyme Background is Low HighBG_NoEnzyme->LowBG_NoEnzyme No Resolved Problem Resolved Troubleshoot_Components->Resolved CheckKinaseContribution Run 'No Substrate' Control LowBG_NoEnzyme->CheckKinaseContribution HighBG_NoSubstrate Is Background High? CheckKinaseContribution->HighBG_NoSubstrate Troubleshoot_Kinase Troubleshoot Kinase Activity: - Reduce Kinase Concentration - Optimize Buffer Conditions HighBG_NoSubstrate->Troubleshoot_Kinase Yes LowBG_NoSubstrate Background is Low HighBG_NoSubstrate->LowBG_NoSubstrate No Troubleshoot_Kinase->Resolved Optimize_Assay Optimize Assay Parameters: - Titrate Enzyme and Substrate - Adjust Incubation Times LowBG_NoSubstrate->Optimize_Assay Optimize_Assay->Resolved

Caption: A flowchart for systematically troubleshooting high background signals.

References

Validation & Comparative

A Head-to-Head Comparison of AMARA and SAMS Peptides for AMPK Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal substrate for AMP-activated protein kinase (AMPK) assays, the choice between the AMARA and SAMS peptides is a critical one. This guide provides a comprehensive comparison of their performance, supported by available experimental data, to inform your selection process.

Both the AMARA and SAMS peptides are well-established substrates used to measure the activity of AMPK, a central regulator of cellular energy homeostasis. The choice between them can impact assay sensitivity, specificity, and overall results. This comparison delves into their origins, biochemical properties, and provides detailed protocols for their use in radiometric AMPK assays.

Quantitative Performance Comparison

A direct, side-by-side comparison of the kinetic parameters for AMARA and SAMS peptides under identical experimental conditions is not extensively documented in publicly available literature. However, individual studies and manufacturer data provide valuable insights into their performance.

ParameterAMARA PeptideSAMS PeptideSource
Sequence AMARAASAAALARRRHMRSAMSGLHLVKRR[1][2]
Origin Synthetic peptideDerived from the sequence around the Ser79 phosphorylation site of rat acetyl-CoA carboxylase (ACC)[3]
Km for AMPK Data not readily available~15.68 µM (ELISA-based assay) ~26.67 µM (radioactive method)[4]
Vmax for AMPK Data not readily availableVmax for peptide phosphorylation is reported to be 2.5 times higher than that of the parent protein, acetyl-CoA carboxylase.[5]

Note: The provided Km values for the SAMS peptide were determined in different assay formats (ELISA vs. radioactive) and may not be directly comparable. The absence of readily available kinetic data for the AMARA peptide highlights a gap in the current literature for a direct quantitative comparison.

Key Differences and Considerations

The primary distinction between the two peptides lies in their origin and sequence. The SAMS peptide is a mimetic of a natural AMPK substrate, acetyl-CoA carboxylase, with modifications to enhance its specificity and utility in assays. Specifically, a serine residue that can be phosphorylated by protein kinase A (PKA) has been replaced with an alanine to minimize off-target phosphorylation.[6] The AMARA peptide is a more generic substrate for the AMPK family of kinases.[7]

Experimental Protocols

The most common method for measuring AMPK activity using these peptides is a radiometric assay involving the transfer of a radiolabeled phosphate from [γ-³²P]ATP to the peptide substrate.

Radiometric AMPK Assay Protocol using SAMS Peptide

This protocol is adapted from established methods and provides a robust framework for measuring AMPK activity.

Materials:

  • Purified or immunoprecipitated AMPK

  • SAMS peptide solution (e.g., 200 µM stock)

  • Kinase reaction buffer (40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP (specific activity of ~500 cpm/pmol)

  • 200 µM ATP solution

  • 200 µM AMP solution (optional, for allosteric activation)

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine:

    • 5 µL of 5x Kinase Reaction Buffer

    • 2.5 µL of 200 µM SAMS peptide (final concentration 20 µM)

    • 2.5 µL of 200 µM AMP (optional, final concentration 20 µM)

    • Water to a final volume of 20 µL (after adding enzyme).

  • Add 5 µL of the AMPK enzyme preparation to each reaction tube.

  • Initiate the reaction by adding 5 µL of a 5:1 mixture of 200 µM ATP and [γ-³²P]ATP (final concentration 40 µM ATP).

  • Incubate the reaction at 30°C for 10-20 minutes.

  • Terminate the reaction by spotting 20 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5-10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Perform a final wash with acetone to air dry the papers.

  • Place each paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Radiometric AMPK Assay Protocol using AMARA Peptide

The protocol for the AMARA peptide is very similar to that of the SAMS peptide, with the primary difference being the substrate used.

Materials:

  • Purified or immunoprecipitated AMPK

  • AMARA peptide solution (e.g., 200 µM stock)

  • Kinase reaction buffer (40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP (specific activity of ~500 cpm/pmol)

  • 200 µM ATP solution

  • 200 µM AMP solution (optional, for allosteric activation)

  • P81 phosphocellulose paper

  • 1% Phosphoric acid

  • Scintillation counter and vials

  • Scintillation fluid

Procedure:

  • Prepare the kinase reaction mix on ice. For a 25 µL reaction, combine:

    • 5 µL of 5x Kinase Reaction Buffer

    • 2.5 µL of 200 µM AMARA peptide (final concentration 20 µM)

    • 2.5 µL of 200 µM AMP (optional, final concentration 20 µM)

    • Water to a final volume of 20 µL (after adding enzyme).

  • Add 5 µL of the AMPK enzyme preparation to each reaction tube.

  • Initiate the reaction by adding 5 µL of a 5:1 mixture of 200 µM ATP and [γ-³²P]ATP (final concentration 40 µM ATP).

  • Incubate the reaction at 30°C for 10-20 minutes.

  • Terminate the reaction by spotting 20 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.

  • Wash the P81 papers three times for 5-10 minutes each in 1% phosphoric acid.

  • Perform a final wash with acetone.

  • Measure the incorporated radioactivity using a scintillation counter.

Visualizing the AMPK Signaling Pathway and Assay Workflow

To better understand the context of these assays, the following diagrams illustrate the AMPK signaling pathway and the general experimental workflow.

AMPK_Signaling_Pathway Upstream_Stimuli Upstream Stimuli (e.g., High AMP/ATP ratio, Ca2+) LKB1 LKB1 Upstream_Stimuli->LKB1 activates CaMKKb CaMKKβ Upstream_Stimuli->CaMKKb activates AMPK AMPK (inactive) LKB1->AMPK phosphorylates Thr172 CaMKKb->AMPK phosphorylates Thr172 Active_AMPK AMPK (active, p-Thr172) Anabolic Anabolic Pathways (e.g., Protein Synthesis, Lipid Synthesis) Active_AMPK->Anabolic inhibits Catabolic Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) Active_AMPK->Catabolic activates

Caption: The AMPK signaling pathway is activated by upstream kinases in response to cellular stress.

AMPK_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction Mix (Buffer, Peptide Substrate, ATP, [γ-³²P]ATP) Start->Prepare_Reaction Add_Enzyme Add AMPK Enzyme Prepare_Reaction->Add_Enzyme Incubate Incubate at 30°C Add_Enzyme->Incubate Spot Spot Reaction onto P81 Paper Incubate->Spot Wash Wash P81 Paper Spot->Wash Scintillation Scintillation Counting Wash->Scintillation End End Scintillation->End

Caption: A typical experimental workflow for a radiometric AMPK assay using a peptide substrate.

References

AMARA Peptide vs. SAMS Peptide: A Comparative Guide to AMPK Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling, metabolism, and drug discovery, the accurate measurement of AMP-activated protein kinase (AMPK) activity is crucial. AMPK, a master regulator of cellular energy homeostasis, is a key therapeutic target for metabolic diseases such as type 2 diabetes and obesity. The choice of substrate peptide in kinase assays is paramount for obtaining reliable and reproducible data. This guide provides a detailed comparison of two commonly used synthetic peptide substrates for AMPK: the AMARA peptide and the SAMS peptide, with a focus on their kinetic parameters and the experimental protocols for their use.

Kinetic Parameters: A Head-to-Head Comparison

The Michaelis constant (Km) and maximum velocity (Vmax) are critical parameters that define the affinity of an enzyme for its substrate and the maximum rate of the reaction, respectively. A lower Km value indicates a higher affinity of the enzyme for the substrate.

SubstrateKm (µM)VmaxNotes
AMARA Peptide Not availableNot availableWidely used as an AMPK substrate, but recent quantitative kinetic data is not readily found in the literature.
SAMS Peptide 15.68 - 26.672.5 times higher than for acetyl-CoA carboxylaseThe Km for SAMS peptide is higher than that for the native substrate acetyl-CoA carboxylase, but its Vmax is significantly greater, making it a sensitive assay substrate.[2][3][4]
ATP 25.27 - 26.04Not applicableKm for the co-substrate ATP in AMPK kinase reactions using the SAMS peptide.[1]

Experimental Protocols

The determination of AMPK activity using synthetic peptides typically involves a kinase assay where the transfer of a phosphate group from ATP to the peptide is measured. The most common method utilizes radiolabeled ATP ([γ-³²P]ATP).

General Protocol for AMPK Kinase Assay using Radiolabeled ATP:

This protocol is a generalized procedure and may require optimization for specific experimental conditions.

1. Reagents and Buffers:

  • Kinase Reaction Buffer (5x): 200 mM HEPES-NaOH (pH 7.0), 100 mM MgCl₂, 5 mM DTT, 1.5 mM AMP.

  • Substrate Stock Solution: AMARA or SAMS peptide dissolved in deionized water to a stock concentration of 1-2 mM.

  • Enzyme: Purified, active AMPK.

  • ATP Stock Solution: A mixture of unlabeled ("cold") ATP and [γ-³²P]ATP. The final concentration of ATP in the reaction is typically at or above its Km.

  • Stopping Solution: 75 mM phosphoric acid or similar acidic solution.

  • P81 Phosphocellulose Paper: For capturing the phosphorylated peptide.

2. Assay Procedure:

  • Prepare a reaction master mix containing the kinase reaction buffer, substrate peptide, and deionized water.

  • Initiate the reaction by adding the purified AMPK enzyme to the master mix.

  • Start the phosphorylation reaction by adding the ATP stock solution.

  • Incubate the reaction mixture at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper multiple times with the stopping solution (e.g., 1% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the P81 paper using a scintillation counter or a phosphorimager.

  • Calculate the kinase activity, typically expressed as pmol of phosphate incorporated per minute per mg of enzyme.

Visualizing the Concepts

To better understand the context of these assays, the following diagrams illustrate the AMPK signaling pathway and a typical experimental workflow.

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects AMP/ATP_ratio ↑ AMP/ADP:ATP Ratio (Energy Stress) LKB1 LKB1 AMPK AMPK (Inactive) LKB1->AMPK p CaMKKβ CaMKKβ CaMKKβ->AMPK p Ca2+ ↑ Ca²⁺ pAMPK pAMPK (Active) Catabolism ↑ ATP Production (e.g., Fatty Acid Oxidation, Glycolysis) pAMPK->Catabolism Anabolism ↓ ATP Consumption (e.g., Protein Synthesis, Lipid Synthesis) pAMPK->Anabolism Experimental_Workflow Start Start Prepare_MM Prepare Reaction Master Mix (Buffer, Substrate) Start->Prepare_MM Add_Enzyme Add AMPK Enzyme Prepare_MM->Add_Enzyme Add_ATP Add [γ-³²P]ATP to Start Reaction Add_Enzyme->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Spot onto P81 Paper to Stop Reaction Incubate->Stop_Reaction Wash Wash P81 Paper Stop_Reaction->Wash Quantify Quantify Radioactivity Wash->Quantify End End Quantify->End

References

AMARA Peptide: A Comparative Guide to its Specificity for AMPK and Related Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The AMARA peptide (sequence: AMARAASAAALARRR) is a widely utilized synthetic substrate for AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Its specificity, however, extends to a family of AMPK-related kinases. This guide provides a comprehensive comparison of the AMARA peptide's phosphorylation by AMPK and other kinases, supported by experimental data, detailed protocols, and pathway visualizations to aid in experimental design and data interpretation.

Quantitative Comparison of Kinase Activity using AMARA Peptide

The following table summarizes the specific activities of various AMPK-related kinases, both in their basal state and after activation by the upstream kinase LKB1, using the AMARA peptide as a substrate. The data is sourced from a key study by Lizcano et al. (2004) published in The EMBO Journal, which systematically characterized the activation of this kinase family.[1]

Kinase FamilyKinase MemberBasal Specific Activity (U/mg)¹LKB1-Activated Specific Activity (U/mg)¹Fold Activation by LKB1
AMPKAMPK<1>50>50
BRSKBRSK1<1>50>50
BRSK2<1>50>50
NUAKNUAK1<1>50>50
NUAK2<1>50>50
SIKQIK (SIK2)<1>50>50
QSK (SIK3)<1>50>50
SIK (SIK1)<1>50>50
MARKMARK1<1>50>50
MARK2<1>50>50
MARK3<1>50>50
MARK4<1>50>50
MELKMELK~40Not Activated by LKB1N/A

¹One unit (U) of kinase activity is defined as the amount of enzyme that incorporates 1 nmol of phosphate into the substrate per minute.

Experimental Protocols

Radiometric Protein Kinase Assay Using AMARA Peptide

This protocol is adapted from standard radiometric kinase assays and is suitable for measuring the activity of AMPK and AMPK-related kinases using the AMARA peptide.[2][3][4]

Materials:

  • Purified, active kinase (e.g., AMPK, MARK2)

  • AMARA peptide (e.g., 200 µM stock solution in water or appropriate buffer)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (e.g., 100 µM ATP in kinase assay buffer)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • P81 phosphocellulose paper squares

  • 75 mM Phosphoric acid

  • Acetone

  • Scintillation counter and vials

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 25 µL final reaction volume, combine:

    • 5 µL of 5x Kinase Assay Buffer

    • 2.5 µL of 10x AMARA peptide substrate (final concentration 200 µM)

    • Purified kinase (amount to be determined empirically, sufficient to achieve linear reaction kinetics)

    • Nuclease-free water to a volume of 22.5 µL

  • Initiate Reaction: Add 2.5 µL of 10x ATP solution containing [γ-³²P]ATP (to a final specific activity of ~200-500 cpm/pmol) to start the reaction.

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes) ensuring the reaction is in the linear range.

  • Spotting: Stop the reaction by spotting 20 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.

  • Washing: Immediately place the P81 paper in a beaker containing 75 mM phosphoric acid. Wash for 5 minutes with gentle stirring. Repeat the wash three more times with fresh phosphoric acid.

  • Final Rinse: Perform a final rinse with acetone for 2 minutes to aid in drying.

  • Drying: Air dry the P81 paper completely.

  • Quantification: Place the dry P81 paper in a scintillation vial and measure the incorporated radioactivity using a scintillation counter.

Visualizations

AMPK Signaling Pathway

The following diagram illustrates the central role of AMPK in cellular energy sensing and its activation by upstream kinases, leading to the phosphorylation of downstream targets that regulate metabolism and cell growth.

AMPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effects LKB1 LKB1 AMPK AMPK LKB1->AMPK Phosphorylates (Thr172) CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylates (Thr172) AMP ↑ AMP/ATP ratio AMP->LKB1 Activates Ca ↑ Ca²⁺ Ca->CaMKKb Activates Catabolism ↑ Catabolism (e.g., Fatty Acid Oxidation, Glycolysis) AMPK->Catabolism Anabolism ↓ Anabolism (e.g., Protein Synthesis, Lipid Synthesis) AMPK->Anabolism Autophagy ↑ Autophagy AMPK->Autophagy CellGrowth ↓ Cell Growth AMPK->CellGrowth

Caption: Overview of the AMPK signaling cascade.

Experimental Workflow for Kinase Specificity Profiling

This diagram outlines the key steps in a radiometric kinase assay to determine the specificity of the AMARA peptide.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, AMARA Peptide, Assay Buffer, ATP/[γ-³²P]ATP start->prepare_reagents reaction_setup Set up Kinase Reaction Mixtures (with different kinases) prepare_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation spotting Spot Reaction on P81 Paper incubation->spotting washing Wash P81 Paper (3x Phosphoric Acid, 1x Acetone) spotting->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis: Compare Specific Activities quantification->analysis end End analysis->end

Caption: Radiometric kinase assay workflow.

References

AMARA Peptide as a Specific Substrate for Salt-Inducible Kinases (SIKs): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Salt-inducible kinases (SIKs), comprising isoforms SIK1, SIK2, and SIK3, are key members of the AMP-activated protein kinase (AMPK) family. They play crucial roles in regulating various physiological processes, including metabolism, inflammation, and transcription, making them attractive therapeutic targets. The study of SIKs relies on robust in vitro kinase assays, for which a reliable and specific substrate is paramount. This guide provides a detailed comparison of the AMARA peptide as a substrate for SIKs against other alternatives, supported by experimental data and protocols to aid researchers in their experimental design.

AMARA Peptide: An Overview

The AMARA peptide is a synthetic peptide widely used in kinase assays for the AMPK family. Its sequence, AMARAASAAALARRR , contains a minimal phosphorylation site recognized by AMPK and related kinases, including SIKs.[1][2] While it is a convenient and commonly used tool, its specificity is a critical consideration for researchers focused on SIKs.

Comparison of Peptide Substrates for SIKs

The selection of a peptide substrate can significantly impact the outcome and interpretation of kinase assays. While the AMARA peptide is frequently used, other peptides derived from known physiological SIK substrates have been evaluated. A key study compared the efficacy of peptides derived from Acetyl-CoA Carboxylase (AMARA), CRTC2 (Sakamototide), and HDAC5 (HDAC5tide) as substrates for SIK2.

Peptide SubstrateOriginSequenceSIK2 Vmax (units/mg)SIK2 Km (µM)Reference
AMARA Peptide Acetyl-CoA Carboxylase (ACC)AMARAASAAALARRR496139[3]
Sakamototide CRTC2GRPRTSSFAEG204224[3]
HDAC5tide HDAC5PLRKTLSVSSLP1071 35 [3]
IRS1tide IRS-1Not providedNo activity detectedN/A[3]

Experimental Protocols

In Vitro SIK Kinase Assay using AMARA Peptide

This protocol is a synthesized methodology based on commercially available kinase assay kits and published research. It is designed to measure the activity of a SIK isoform and to screen for potential inhibitors.

Materials:

  • Purified recombinant SIK1, SIK2, or SIK3

  • AMARA Peptide (1 mg/mL stock)

  • 5x Kinase Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 5 mM DTT)

  • ATP (500 µM stock)

  • Test inhibitor compounds and DMSO (for vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer with distilled water to a 1x concentration. Keep on ice.

  • Prepare Master Mix: For each reaction, prepare a master mix containing 1x Kinase Assay Buffer, ATP (final concentration typically 10-50 µM), and AMARA peptide (final concentration typically 100-200 µM). The exact concentrations should be optimized for the specific SIK isoform and experimental goals.

  • Aliquot Master Mix: Add the master mix to each well of the plate.

  • Add Inhibitors/Controls:

    • Test Wells: Add the test inhibitor compound diluted in DMSO.

    • Positive Control (Vehicle): Add an equivalent volume of DMSO.

    • Blank (No Enzyme): Add DMSO and 1x Kinase Assay Buffer instead of the enzyme in the next step.

  • Prepare Diluted Kinase: Thaw the recombinant SIK enzyme on ice. Dilute it to the desired working concentration (e.g., 1-5 ng/µL) in 1x Kinase Assay Buffer. This concentration should be determined empirically by running an enzyme titration curve.

  • Initiate Reaction: Add the diluted SIK enzyme to the "Test Wells" and "Positive Control" wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes. The incubation time may require optimization.

  • Detect ADP Formation:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40-45 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal. Incubate at room temperature for another 30-45 minutes.

  • Measure Luminescence: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

Mandatory Visualizations

SIK Signaling Pathway

The SIKs are central nodes in a signaling cascade that translates extracellular signals into transcriptional responses. They are activated by the upstream kinase LKB1.[5] Conversely, signals that elevate intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates and inhibits SIK activity, often by promoting the binding of 14-3-3 proteins.[6] The primary downstream targets of SIKs are Class IIa Histone Deacetylases (HDACs) and CREB-Regulated Transcription Coactivators (CRTCs).[1][4] Phosphorylation by SIKs causes these transcriptional regulators to be sequestered in the cytoplasm, thereby altering gene expression.[1][4]

SIK_Signaling_Pathway LKB1 LKB1 SIK SIK1 / SIK2 / SIK3 LKB1->SIK Activates PKA PKA (cAMP-dependent) PKA->SIK Inhibits HDAC Class IIa HDACs (HDAC4/5/7/9) SIK->HDAC P CRTC CRTCs (CRTC1/2/3) SIK->CRTC P Cytoplasm Cytoplasmic Sequestration (14-3-3 Binding) HDAC->Cytoplasm CRTC->Cytoplasm Nucleus Nuclear Activity (Gene Expression) Cytoplasm->Nucleus Inactivation of Nuclear Function

Caption: Core SIK signaling cascade.

Experimental Workflow for Substrate Validation

Validating a peptide like AMARA as a substrate for a specific SIK isoform involves a systematic workflow to ensure the observed activity is specific and to characterize the kinetic properties of the interaction.

Kinase_Assay_Workflow start Start: Hypothesis (Peptide is a SIK substrate) titration 1. Enzyme Titration (Determine optimal SIK concentration) start->titration timecourse 2. Time Course Assay (Ensure linear reaction rate) titration->timecourse substrate_titration 3. Substrate Titration (Vary peptide concentration at fixed ATP) timecourse->substrate_titration kinetics 4. Determine Kinetic Parameters (Calculate Km and Vmax) substrate_titration->kinetics specificity 5. Specificity Controls kinetics->specificity kd_mutant Kinase-Dead Mutant (e.g., SIK2 K49M) specificity->kd_mutant inhibitor Specific Inhibitor (If available) specificity->inhibitor end Conclusion: Peptide Validated specificity->end

Caption: Workflow for validating a kinase substrate.

Conclusion

The AMARA peptide serves as a functional and convenient substrate for in vitro assays of the SIK family of kinases. However, researchers must consider its limitations, primarily its lack of specificity, as it is also a substrate for the closely related AMPK family.[7][8] For studies demanding high specificity and efficiency, particularly for SIK2, HDAC5tide presents a superior alternative based on available kinetic data.[3] When using the AMARA peptide, it is crucial to employ appropriate controls, such as kinase-dead mutants or highly specific inhibitors, to validate that the observed activity is attributable to the SIK of interest. This guide provides the necessary data and protocols to make an informed decision on substrate selection and to design rigorous and reliable SIK kinase assays.

References

AMARA Peptide: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The AMARA peptide, with the sequence AMARAASAAALARRR, is a widely utilized synthetic substrate in kinase activity assays. Its design is based on the phosphorylation site of acetyl-CoA carboxylase (ACC), a key substrate for AMP-activated protein kinase (AMPK). Consequently, the AMARA peptide is a well-established and potent substrate for AMPK and the closely related salt-inducible kinases (SIK).[1][2] This guide provides a comparative analysis of the cross-reactivity of other kinases with the AMARA peptide, presenting available quantitative data, detailed experimental protocols for assessing kinase activity, and a visual representation of the experimental workflow.

Primary Kinase Targets: AMPK and SIK Families

The AMARA peptide is primarily recognized and phosphorylated by members of the AMPK and SIK kinase families. It is considered a minimal and efficient substrate for all AMPK subfamily kinases.[1] In addition to the catalytic alpha subunits of AMPK, the AMARA peptide is also a substrate for other AMPK-related kinases, including the MARK (microtubule-affinity regulating kinase) and NUAK (NUAK family SNF1-like kinase) subfamilies.

Cross-Reactivity with Other Kinases

While the AMARA peptide is predominantly used for assaying AMPK and SIK activity, the ideal substrate would be exclusively phosphorylated by its intended target. However, like many peptide substrates, the AMARA peptide can be phosphorylated by other kinases, a phenomenon known as substrate cross-reactivity. Understanding the extent of this cross-reactivity is crucial for the accurate interpretation of experimental results and for the development of specific kinase inhibitors.

Currently, comprehensive quantitative data on the cross-reactivity of a wide and diverse panel of kinases with the AMARA peptide is not extensively available in the public domain. Kinase profiling services from various companies offer to screen substrates against large panels of kinases, but specific datasets for the AMARA peptide are not openly published.

However, a study by Lizcano et al. (2004) investigated the activity of all 12 known AMPK-related kinases using the AMARA peptide as a substrate. The study demonstrated that while all tested members of this family could phosphorylate the AMARA peptide, their basal activities varied. The table below summarizes the basal kinase activity of these AMPK-related kinases towards the AMARA peptide.

Comparative Kinase Activity on AMARA Peptide

Kinase FamilyKinaseBasal Activity (U/mg)
AMPK AMPKα1< 1
AMPKα2< 1
MARK MARK1< 1
MARK2< 1
MARK3< 1
MARK4< 1
NUAK NUAK1< 1
NUAK2< 1
SIK SIK< 1
BRSK BRSK1< 1
BRSK2< 1
QIK/Sfn1 QIK< 1
QSK/Mst3 QSK< 1
(Data adapted from Lizcano et al., 2004. A "U" (Unit) of activity was defined as that amount of enzyme that catalysed the incorporation of 1 nmol of phosphate into the substrate per minute.)

This data indicates that within the AMPK-related kinase family, the AMARA peptide is a substrate for all members, albeit with low basal activity in the absence of upstream activation. This highlights the importance of using purified kinase preparations and considering the potential for cross-reactivity, especially when screening for inhibitors.

Experimental Protocol for Kinase Activity Assay

The following is a detailed methodology for a typical in vitro kinase activity assay using the AMARA peptide and radiolabeled ATP. This protocol can be adapted for non-radioactive methods by using alternative detection techniques such as fluorescence-based assays or antibody-based detection of phosphorylation.

Materials:

  • Purified kinase of interest

  • AMARA peptide (e.g., from Abcam, Anaspec, or GenScript)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution (a mixture of non-radiolabeled ATP and [γ-³²P]ATP)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing the kinase reaction buffer and the ATP solution. The final ATP concentration should be at or near the Km for the kinase being tested, if known.

    • In individual microcentrifuge tubes or a 96-well plate, add the desired amount of purified kinase.

    • Add the AMARA peptide to a final concentration typically in the range of 50-200 µM.

    • Initiate the kinase reaction by adding the ATP-containing master mix to each tube/well. The final reaction volume is typically 25-50 µL.

  • Incubation:

    • Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction, where product formation is proportional to time.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by spotting a portion of the reaction mixture (e.g., 15 µL) onto a labeled square of P81 phosphocellulose paper. The paper will bind the phosphorylated peptide.

  • Washing:

    • Immediately place the P81 paper squares in a beaker containing the wash buffer (75 mM phosphoric acid).

    • Wash the papers three to four times with gentle agitation for 5-10 minutes per wash to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • After the final wash, briefly rinse the papers in acetone and allow them to air dry.

    • Place each paper square in a scintillation vial with an appropriate volume of scintillation fluid.

    • Measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis:

    • Calculate the kinase activity by converting the counts per minute (CPM) to moles of phosphate incorporated per unit of time per amount of enzyme. This is typically expressed as pmol/min/µg or U/mg.

Experimental Workflow Diagram

Kinase_Assay_Workflow Kinase Cross-Reactivity Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Kinase Purified Kinase ReactionMix Reaction Incubation (30°C) Kinase->ReactionMix Peptide AMARA Peptide Peptide->ReactionMix ATP [γ-³²P]ATP Mix ATP->ReactionMix Buffer Kinase Buffer Buffer->ReactionMix Spotting Spot on P81 Paper ReactionMix->Spotting Washing Wash to Remove Free ATP Spotting->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Kinase Activity Counting->Analysis

Caption: Workflow for assessing kinase cross-reactivity with the AMARA peptide.

Signaling Pathway Context

The AMARA peptide mimics a phosphorylation site on ACC, a crucial enzyme in fatty acid metabolism. The phosphorylation of ACC by AMPK leads to its inactivation, thereby inhibiting fatty acid synthesis and promoting fatty acid oxidation. This is a key mechanism by which AMPK acts as a cellular energy sensor and regulator.

AMPK_Signaling AMPK Signaling Pathway AMP ↑ AMP/ATP Ratio LKB1 LKB1 AMP->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylates & Inactivates AMARA AMARA Peptide (ACC Mimic) AMPK->AMARA Phosphorylates MalonylCoA ↓ Malonyl-CoA ACC->MalonylCoA FattyAcidOx ↑ Fatty Acid Oxidation MalonylCoA->FattyAcidOx

References

Cost-benefit analysis of AMARA peptide versus other kinase substrates

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase activity assays, the choice of substrate is a critical determinant of experimental success, influencing sensitivity, specificity, and cost-effectiveness. The AMARA peptide has long been a staple for researchers studying AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This guide provides a comprehensive cost-benefit analysis of the AMARA peptide in comparison to other commercially available kinase substrates, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Performance Comparison of Kinase Substrates

The ideal kinase substrate offers high affinity (low Km) and a high turnover rate (kcat), resulting in a high catalytic efficiency (kcat/Km). While direct side-by-side comparisons of kinetic constants for all AMPK substrates are limited in the literature, available data provides valuable insights into their relative performance.

The AMARA peptide is a synthetic peptide with the sequence AMARAASAAALARRR, designed as a minimal substrate for AMPK and related kinases.[1][2] It is widely used due to its established performance and commercial availability.

The SAMS peptide (HMRSAMSGLHLVKRR) is another popular synthetic substrate derived from the phosphorylation site (Ser79) of acetyl-CoA carboxylase (ACC), a key physiological target of AMPK.[3][4][5] Studies have shown that while the Km of AMPK for the SAMS peptide is higher than that for the native ACC protein, its Vmax is approximately 2.5 times higher, suggesting a rapid turnover rate.[6] An ELISA-based assay determined the Km of AMPK for the SAMS peptide to be 15.68 µM.[7]

CREBtide (KRREILSRRPSYR), derived from the cAMP response element-binding protein (CREB), is a substrate for several kinases, including PKA and PKC, and is also utilized in some AMPK assays, particularly in fluorescence-based formats.[8] For PKA, CREBtide exhibits a Km of 3.9 µM, which is tenfold lower than that of another common PKA substrate, Kemptide.[8]

Another relevant substrate is a peptide derived from HMG-CoA reductase . Research has indicated that both human and rat AMPK exhibit a higher affinity for this peptide compared to the SAMS peptide, suggesting it could be a more efficient substrate.[9]

SubstrateSequencePrice (per mg)Known Kinetic ParametersSource of Substrate
AMARA Peptide AMARAASAAALARRR~$125 - $206Data not readily available in direct comparisonSynthetic
SAMS Peptide HMRSAMSGLHLVKRR~$124 (for 0.5 mg) - $589 (for 5 mg)Km: ~15.68 µM (for AMPK)Synthetic, based on Acetyl-CoA Carboxylase
CREBtide KRREILSRRPSYR~$440 (for 5 mg)Km: 3.9 µM (for PKA)Synthetic, based on CREB

Note: Prices are approximate and can vary between suppliers and based on purity and quantity. Kinetic parameters can also vary depending on the specific kinase isoform and assay conditions.

Experimental Protocols: A Comparative Overview

The choice of experimental protocol is intrinsically linked to the substrate and the desired readout. Both radioactive and non-radioactive methods are widely used, each with its own set of advantages and disadvantages.

Radiometric Kinase Assay (using SAMS Peptide)

This traditional method offers high sensitivity and a direct measure of phosphate incorporation.

Materials:

  • AMPK enzyme

  • SAMS peptide

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM EDTA)

  • Phosphocellulose paper (P81)

  • 75 mM Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare the kinase reaction mix containing the kinase buffer, AMPK enzyme, and SAMS peptide.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

Non-Radioactive Fluorescence-Based Kinase Assay (e.g., using CREBtide or other fluorescently labeled peptides)

These assays offer a safer and often higher-throughput alternative to radiometric methods. Various formats exist, including fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), and assays based on changes in the fluorescence of a labeled peptide upon phosphorylation.

General Protocol for a LanthaScreen™ TR-FRET Assay:

Materials:

  • AMPK enzyme

  • ULight™-labeled peptide substrate (e.g., ULight-CREBtide)

  • Europium-labeled anti-phospho-substrate antibody

  • Kinase buffer

  • ATP

  • 384-well microplate

  • TR-FRET compatible plate reader

Procedure:

  • Add the kinase, ULight-labeled peptide substrate, and any test compounds to the wells of the microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for the desired time (e.g., 60 minutes).

  • Stop the reaction and detect phosphorylation by adding the Europium-labeled anti-phospho-substrate antibody.

  • Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths to determine the FRET ratio, which is proportional to the amount of phosphorylated substrate.

Visualizing the Context: Signaling and Workflow

To better understand the application of these substrates, it is crucial to visualize the relevant biological pathway and the experimental workflow.

AMPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects AMP/ATP_Ratio Increased AMP/ATP Ratio AMPK AMPK AMP/ATP_Ratio->AMPK Allosteric Activation LKB1 LKB1 LKB1->AMPK Phosphorylation (Thr172) CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylation (Thr172) ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Phosphorylation (Ser79) MalonylCoA Malonyl-CoA ACC->MalonylCoA Catalyzes pACC p-ACC (Inactive) pACC->MalonylCoA Inhibits production FattyAcidSynthesis Fatty Acid Synthesis MalonylCoA->FattyAcidSynthesis Precursor for CPT1 CPT1 MalonylCoA->CPT1 Inhibits FattyAcidOxidation Fatty Acid Oxidation CPT1->FattyAcidOxidation Promotes

Caption: AMPK Signaling Pathway to Acetyl-CoA Carboxylase (ACC) Phosphorylation.

This diagram illustrates how upstream signals like an increased AMP/ATP ratio activate AMPK, which in turn phosphorylates and inactivates ACC. This leads to a decrease in malonyl-CoA, which relieves the inhibition of CPT1, thereby promoting fatty acid oxidation and inhibiting fatty acid synthesis.

Kinase_Assay_Workflow cluster_radiometric Radiometric Assay cluster_fluorescent Fluorescence-Based Assay (TR-FRET) R_Start 1. Mix Kinase, Substrate (e.g., SAMS) R_Add_ATP 2. Add [γ-³²P]ATP R_Start->R_Add_ATP R_Incubate 3. Incubate R_Add_ATP->R_Incubate R_Spot 4. Spot on P81 Paper R_Incubate->R_Spot R_Wash 5. Wash R_Spot->R_Wash R_Count 6. Scintillation Counting R_Wash->R_Count F_Start 1. Mix Kinase, Labeled Substrate (e.g., ULight-CREBtide) F_Add_ATP 2. Add ATP F_Start->F_Add_ATP F_Incubate_Kinase 3. Incubate F_Add_ATP->F_Incubate_Kinase F_Add_Ab 4. Add Eu-Antibody F_Incubate_Kinase->F_Add_Ab F_Incubate_Ab 5. Incubate F_Add_Ab->F_Incubate_Ab F_Read 6. Read TR-FRET Signal F_Incubate_Ab->F_Read

Caption: Comparative Workflow of Radiometric and Fluorescence-Based Kinase Assays.

This workflow diagram contrasts the key steps involved in a traditional radiometric kinase assay with a modern fluorescence-based TR-FRET assay, highlighting the differences in reaction setup, termination, and signal detection.

Cost-Benefit Analysis and Conclusion

AMARA Peptide:

  • Benefits: Well-established and widely cited in the literature, providing a strong baseline for comparison. It is a reliable substrate for AMPK and related kinases.

  • Costs: While pricing is competitive, the lack of readily available, directly comparable kinetic data with other substrates can make it difficult to assess its cost-effectiveness purely on a performance basis. Assays often rely on traditional, labor-intensive radiometric methods.

SAMS Peptide:

  • Benefits: Derived from a physiological AMPK substrate, which may offer greater biological relevance. Kinetic data is available, and it has been shown to have a high Vmax. It can be used in both radiometric and non-radiometric formats, such as the Transcreener ADP assay.

  • Costs: The price per milligram can be higher than the AMARA peptide, and its higher Km may necessitate using it at higher concentrations in assays.

Fluorescently Labeled Peptides (e.g., CREBtide):

  • Benefits: Enable the use of high-throughput, non-radioactive assay formats like TR-FRET, which are safer and more amenable to automation. These assays can be highly sensitive and provide a robust signal window.

  • Costs: The initial cost of the labeled peptides and specific antibodies can be higher. The instrumentation required (e.g., a TR-FRET plate reader) is also a significant investment.

Recommendation:

The optimal choice of kinase substrate depends on the specific needs of the research.

  • For laboratories equipped for and experienced with radiometric assays seeking a well-validated and cost-effective option, the AMARA peptide remains a solid choice.

  • For researchers prioritizing biological relevance and a potentially higher turnover rate, the SAMS peptide is an excellent alternative, with the flexibility of being adaptable to both radioactive and non-radioactive formats.

  • For high-throughput screening and drug discovery applications where safety, automation, and robust performance are paramount, investing in a fluorescence-based assay system with a substrate like CREBtide is highly recommended, despite the higher initial costs.

Ultimately, a thorough evaluation of the available resources, experimental goals, and the specific performance characteristics of each substrate will guide the most cost-effective and scientifically sound decision.

References

A Head-to-Head Comparison of AMARA Peptide and Other Commercial AMPK Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular metabolism, signal transduction, and drug discovery, the accurate measurement of AMP-activated protein kinase (AMPK) activity is paramount. As a central regulator of cellular energy homeostasis, AMPK is a key therapeutic target for metabolic diseases such as type 2 diabetes and obesity. The choice of substrate peptide for in vitro kinase assays is a critical determinant of assay sensitivity, specificity, and overall data quality. This guide provides a detailed comparison of the widely used AMARA peptide with other commercially available AMPK substrates, supported by experimental data and protocols to aid in the selection of the most appropriate reagent for your research needs.

Executive Summary

This guide offers a comparative analysis of the AMARA peptide and the SAMS peptide, two prominent commercially available substrates for measuring AMPK activity. While both serve as effective substrates, their kinetic properties and optimal assay conditions can differ. This document provides a summary of their known performance characteristics, detailed experimental protocols for their use in kinase assays, and an overview of the AMPK signaling pathway.

Quantitative Comparison of AMPK Substrates

The selection of an appropriate substrate is crucial for the development of robust and reliable AMPK activity assays. The ideal substrate should exhibit a low Michaelis constant (Km) and a high maximal velocity (Vmax), indicating high affinity for the enzyme and efficient turnover, respectively. Below is a summary of the available quantitative data for the AMARA and SAMS peptides.

SubstrateSequenceMolecular Weight (Da)Km (µM)Vmax (nmol/min/mg)Notes
AMARA Peptide AMARAASAAALARRR[1][2][3]1542.8[3]Data not publicly availableData not publicly availableAlso a substrate for Salt-Inducible Kinases (SIKs).[4][5][6]
SAMS Peptide HMRSAMSGLHLVKRR1779.1515.68 - 26.671.47Based on the phosphorylation site of acetyl-CoA carboxylase (ACC).[7]

AMPK Signaling Pathway

AMPK is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits.[8] It is activated in response to an increase in the cellular AMP:ATP ratio, a key indicator of low energy status.[9] Upstream kinases, such as LKB1 and CaMKKβ, phosphorylate the α subunit at threonine 172, leading to a significant increase in its kinase activity.[10] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways (e.g., fatty acid oxidation and glycolysis) and inhibiting anabolic processes (e.g., protein and fatty acid synthesis).[10]

AMPK_Signaling_Pathway Metabolic_Stress Metabolic Stress (e.g., Low Glucose, Hypoxia) AMP_ATP_Ratio Increased AMP:ATP Ratio Metabolic_Stress->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 AMPK AMPK LKB1->AMPK P CaMKKbeta CaMKKβ (Increased intracellular Ca2+) CaMKKbeta->AMPK P Catabolic_Pathways Catabolic Pathways (e.g., Glycolysis, Fatty Acid Oxidation) AMPK->Catabolic_Pathways + Anabolic_Pathways Anabolic Pathways (e.g., Protein Synthesis, Fatty Acid Synthesis) AMPK->Anabolic_Pathways - ATP_Production ATP Production Catabolic_Pathways->ATP_Production ATP_Consumption ATP Consumption Anabolic_Pathways->ATP_Consumption

Caption: The AMPK signaling pathway is activated by metabolic stress, leading to the stimulation of ATP-producing pathways and the inhibition of ATP-consuming pathways.

Experimental Protocols

The following sections provide detailed methodologies for performing AMPK activity assays using both radioactive and non-radioactive methods.

Radioactive 32P-ATP Kinase Assay using AMARA Peptide

This protocol is a standard method for determining kinase activity by measuring the incorporation of radioactive phosphate from [γ-32P]ATP into the substrate peptide.[11]

Materials:

  • Purified active AMPK enzyme

  • AMARA peptide (e.g., 200 µM stock solution)[11]

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% 2-mercaptoethanol, 0.1 mM EGTA)[11]

  • [γ-32P]ATP (specific activity ~300 cpm/pmol)[11]

  • P81 phosphocellulose paper

  • 50 mM phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the kinase reaction mixture in a final volume of 50 µL containing kinase assay buffer, the desired concentration of AMARA peptide (e.g., 200 µM), and purified AMPK enzyme.[11]

  • Initiate the reaction by adding [γ-32P]ATP to a final concentration of 0.1 mM.[11]

  • Incubate the reaction at 30°C for 20 minutes.[11]

  • Terminate the reaction by spotting 40 µL of the reaction mixture onto a P81 phosphocellulose paper square.[11]

  • Wash the P81 paper extensively (5-6 times) in 50 mM phosphoric acid to remove unincorporated [γ-32P]ATP.[11]

  • Perform a final wash with acetone and allow the paper to dry.

  • Place the dry P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Express kinase activity as pmol of ATP incorporated per mg of enzyme per minute (mU/mg).[11]

Non-Radioactive TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a sensitive and homogeneous alternative to radioactive assays. This method relies on the FRET between a lanthanide donor fluorophore and an acceptor fluorophore when brought into proximity by a biological interaction.

TR_FRET_Assay_Workflow Start Start Add_Reagents Add Kinase, Substrate, ATP, and Test Compound Start->Add_Reagents Incubate Incubate at RT Add_Reagents->Incubate Add_Detection Add Detection Reagents (Eu-Antibody & Acceptor) Incubate->Add_Detection Incubate_Detection Incubate at RT Add_Detection->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate End End Read_Plate->End

Caption: Workflow for a typical non-radioactive TR-FRET based AMPK kinase assay.

Principle:

A biotinylated version of the substrate peptide (e.g., Biotin-AMARA) is used. Upon phosphorylation by AMPK, a europium (Eu)-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin) are added. The binding of the antibody to the phosphorylated biotinylated peptide brings the donor and acceptor into close proximity, resulting in a FRET signal that is proportional to the kinase activity.

General Protocol Outline:

  • Kinase Reaction: In a suitable microplate, combine the AMPK enzyme, biotinylated AMARA peptide, ATP, and the test compound in kinase reaction buffer. Incubate to allow the phosphorylation reaction to proceed.

  • Detection: Add a mixture of Eu-labeled anti-phospho-AMARA antibody and streptavidin-acceptor conjugate. Incubate to allow for binding.

  • Signal Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission of both the donor and acceptor fluorophores. The ratio of acceptor to donor emission is calculated to determine the extent of phosphorylation.

Other Commercial AMPK Substrates

Besides AMARA and SAMS peptides, other substrates are commercially available, though less commonly cited with detailed kinetic data in head-to-head comparisons. One such example is a peptide derived from the phosphorylation site of HMG-CoA reductase . One study has suggested that both human and rat AMPK exhibit a higher affinity for this HMG peptide compared to the SAMS peptide, implying a potentially lower Km value.[12] However, specific kinetic parameters were not provided in the available abstract.[12] Researchers interested in exploring alternatives to AMARA and SAMS peptides should consider empirically determining the kinetic constants for these other substrates in their specific assay systems.

Conclusion

Both the AMARA and SAMS peptides are well-established and effective substrates for measuring AMPK activity. The SAMS peptide has the advantage of publicly available kinetic data, providing a useful benchmark for assay development. The AMARA peptide is also widely used and is a substrate for the broader SIK family of kinases, which may be an important consideration depending on the research context. The choice between these and other commercial substrates will ultimately depend on the specific requirements of the assay, including the desired sensitivity, the presence of potentially cross-reactive kinases, and the availability of specific detection reagents for non-radioactive formats. It is recommended that researchers validate their chosen substrate and optimize assay conditions to ensure the generation of high-quality, reproducible data.

References

A Comparative Guide to Adiponectin Receptor Agonists and the Role of AMARA Peptide in Pathway Validation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of therapeutic agonists targeting the adiponectin receptors (AdipoR1 and AdipoR2). Activation of these receptors and the downstream signaling cascade, primarily through AMP-activated protein kinase (AMPK), is a key therapeutic strategy for metabolic diseases like type 2 diabetes.[1][2]

A crucial tool in the research of this pathway is the AMARA peptide . It is important to clarify that the AMARA peptide is not a therapeutic agonist itself. Instead, it is a synthetic substrate with the sequence AMARAASAAALARRR, specifically designed for in vitro kinase assays to measure the activity of AMPK and related kinases.[3] Its use is fundamental to validating whether a potential therapeutic agent successfully activates AMPK. This guide will focus on the actual therapeutic candidates—peptide and small-molecule AdipoR agonists—and the experimental data supporting their validation.

Adiponectin Receptor Signaling Pathway

Adiponectin receptors, primarily AdipoR1, are integral membrane proteins that, upon binding to an agonist, initiate a signaling cascade.[1] The agonist-induced conformational change recruits the adaptor protein APPL1.[4][5] This recruitment is a critical step that leads to the activation (phosphorylation) of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK then phosphorylates downstream targets to increase glucose uptake and fatty acid oxidation, contributing to the anti-diabetic effects.[5][6][7][8]

AdipoR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AdipoR1 AdipoR1 Receptor APPL1 APPL1 AdipoR1->APPL1 Recruitment AMPK AMPK APPL1->AMPK Activation pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Metabolic_Effects Metabolic Effects (Glucose Uptake, Fatty Acid Oxidation) pAMPK->Metabolic_Effects Initiation Agonist AdipoR Agonist (e.g., ADP355, AdipoRon) Agonist->AdipoR1 Binding

Caption: AdipoR1 signaling pathway initiated by an agonist, leading to AMPK activation.

Comparative Analysis of AdipoR Agonists

Several synthetic agonists have been developed to mimic the effects of the endogenous hormone adiponectin. These include peptide-based agonists and orally active small molecules. Their performance is often compared to native globular adiponectin (gAd).

Table 1: Comparison of In Vitro Performance of AdipoR Agonists

Compound Type Target(s) Binding Affinity (Kᴅ) EC₅₀ for AMPK Activation Key Findings
AdipoRon Small Molecule AdipoR1 / AdipoR2 1.8 µM (AdipoR1), 3.1 µM (AdipoR2) ~10 µM Orally active agonist that activates both AMPK and PPAR-α pathways.[2][9]
ADP355 Peptide AdipoR1 / AdipoR2 Not specified, potent agonist ~100 nM - 1 µM A 10-mer peptidomimetic that restricts cancer cell proliferation and modulates key signaling pathways.[10][11][12]
BHD1028 Peptide AdipoR1 Not specified, potent agonist ~800 nM (unmodified), ~0.2-20 nM (PEGylated) Designed via protein-peptide docking simulation; PEGylation significantly enhanced biological activity.[1][9][13]

| Globular Adiponectin (gAd) | Endogenous Protein | AdipoR1 / AdipoR2 | High Affinity | ~2.5 µg/mL | The natural ligand domain used as a positive control in validation assays.[1] |

Experimental Validation Workflow

The discovery and validation of a novel AdipoR agonist follows a structured workflow. It begins with identifying potential candidates and progresses through rigorous in vitro and in vivo testing to confirm binding, functional activity, and therapeutic efficacy.

Validation_Workflow cluster_discovery Discovery & Design cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Screen 1. Candidate Screening (Computational Docking or Library Screen) Design 2. Peptide/Molecule Synthesis Screen->Design Binding 3. Binding Assay (SPR) - Does it bind to AdipoR1/R2? Design->Binding Functional 4. Functional Assay (Western Blot) - Does it activate AMPK? Binding->Functional Animal 5. Animal Model Testing (e.g., db/db mice) - Does it improve glucose tolerance? Functional->Animal Tox 6. Toxicity & PK/PD Studies Animal->Tox Preclinical Preclinical Candidate Tox->Preclinical

Caption: A typical workflow for the discovery and validation of AdipoR agonists.

Detailed Experimental Protocols

The validation of AdipoR agonists relies on standardized biochemical and cell-based assays. Below are summaries of key experimental protocols frequently cited in the literature.

1. Receptor-Ligand Binding Assay (Surface Plasmon Resonance - SPR)

  • Objective: To determine the binding affinity and kinetics of a candidate agonist to the purified AdipoR1 or AdipoR2 receptor.

  • Methodology:

    • Immobilization: Purified recombinant AdipoR1 protein is immobilized on the surface of a sensor chip (e.g., a CM5 chip).[13]

    • Interaction Analysis: The candidate peptide or small molecule (analyte) is flowed over the chip surface at various concentrations.

    • Detection: The SPR instrument detects changes in the refractive index at the surface as the analyte binds to and dissociates from the immobilized receptor. This is measured in Response Units (RU).

    • Data Analysis: The resulting sensorgrams (RU vs. time) are analyzed to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kᴅ), where Kᴅ = kd/ka. A lower Kᴅ indicates higher binding affinity.

2. Cell-Based AMPK Activation Assay (Western Blot)

  • Objective: To confirm that agonist binding to AdipoR translates into downstream signaling, specifically the phosphorylation of AMPK.

  • Methodology:

    • Cell Culture: A relevant cell line expressing AdipoR1, such as C2C12 myotubes or HepG2 liver cells, is cultured.[1]

    • Treatment: Cells are treated with varying concentrations of the candidate agonist for a specified time. A positive control (e.g., globular adiponectin) and a negative control (vehicle) are included.

    • Cell Lysis: After treatment, the cells are lysed to extract total protein.

    • SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

    • Immunoblotting: The membrane is incubated with a primary antibody specific to the phosphorylated form of AMPK (p-AMPK). A separate blot or a stripping/re-probing procedure is used with an antibody for total AMPK as a loading control.

    • Detection: A secondary antibody conjugated to an enzyme (like HRP) is applied, followed by a chemiluminescent substrate. The resulting signal is captured, and the band intensities are quantified to determine the ratio of p-AMPK to total AMPK. An increase in this ratio indicates successful pathway activation.[1]

3. In Vivo Efficacy in Diabetic Mouse Models

  • Objective: To evaluate the therapeutic potential of an agonist to improve metabolic parameters in a living organism.

  • Methodology:

    • Animal Model: Genetically obese or diet-induced diabetic mice (e.g., db/db mice or mice on a high-fat diet) are used.[2][14]

    • Administration: The agonist (e.g., AdipoRon) is administered, often orally or via intraperitoneal injection, over a period of several weeks.[2][10]

    • Metabolic Testing: Key metabolic indicators are measured throughout the study. This typically includes:

      • Glucose Tolerance Test: Mice are fasted, given a glucose bolus, and blood glucose levels are monitored over two hours to assess glucose clearance.

      • Insulin Levels: Plasma insulin levels are measured to assess insulin resistance.

    • Tissue Analysis: At the end of the study, tissues like skeletal muscle and liver may be harvested to measure AMPK phosphorylation or gene expression changes via Western blot or qPCR.[14]

    • Outcome: A successful agonist will significantly improve glucose tolerance, reduce insulin resistance, and show evidence of target engagement in relevant tissues compared to a control group.[2]

References

A Comparative Guide to AMARA Peptide Salt Forms: TFA vs. Non-TFA in Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals utilizing the AMARA peptide, a well-known substrate for AMP-activated protein kinase (AMPK) and related kinases, the choice of salt form can significantly impact the reliability and reproducibility of functional assay results.[1][2][3][4][5][6][7][8][9] This guide provides an objective comparison between the commonly available trifluoroacetate (TFA) salt form and non-TFA alternatives, supported by general principles of peptide chemistry and illustrative experimental data.

The AMARA peptide, with the sequence H-Ala-Met-Ala-Arg-Ala-Ala-Ser-Ala-Ala-Ala-Leu-Ala-Arg-Arg-Arg-OH, is a critical tool for studying kinase activity.[2][8] However, the presence of residual trifluoroacetic acid (TFA), a remnant from the solid-phase synthesis and HPLC purification process, can introduce unintended variables into sensitive biological experiments.[10][11][12][13][14]

Impact of Salt Form on Physicochemical and Biological Properties

Trifluoroacetic acid is a strong acid used to cleave the synthesized peptide from the solid-phase resin and to improve HPLC purification.[10][11] While effective, residual TFA remains as a counterion to the positively charged amino acid residues in the peptide, forming a TFA salt.[10][11][12] This can lead to several effects that researchers must consider.

Key Differences Between TFA and Non-TFA Salt Forms:

PropertyAMARA Peptide TFA SaltAMARA Peptide Non-TFA Salt (e.g., Acetate, HCl)Rationale & References
Purity & Net Peptide Content The TFA salt contributes to the total mass, meaning the net peptide content is often lower than the gross weight.[1]Generally has a higher net peptide content as acetate and chloride ions have lower molecular weights than TFA.TFA is a larger counterion, contributing more to the overall mass of the lyophilized product.
Solubility Generally enhances solubility in aqueous solutions.[1]Solubility can vary depending on the specific counterion and peptide sequence but is typically sufficient for most biological buffers.[14]The choice of counterion can influence the overall hydrophilicity and charge of the peptide.[14]
pH of Stock Solutions Can lower the pH of the reconstituted peptide solution, potentially altering assay buffer conditions.[10][11]Less likely to significantly alter the pH of standard biological buffers.TFA is a strong acid (pKa ~0.23), while acetate is the salt of a weaker acid.[13]
Biological Assay Interference Known to interfere with cellular assays, potentially causing cytotoxicity, inhibiting or stimulating cell proliferation, and affecting enzyme kinetics.[10][11][13]Considered more "biologically friendly" and less likely to cause off-target effects in cellular and enzymatic assays.[11][15]The biological effects of TFA have been documented in multiple studies, showing dose-dependent cytotoxicity.[10][11][13]
Structural Effects Can induce minor changes in peptide secondary structure.[11][16]Less likely to induce structural changes compared to the strong ion-pairing effects of TFA.[14]TFA's interaction with the peptide backbone can influence its conformation.[16]

Functional Assay Performance: A Comparative Overview

The primary application of the AMARA peptide is in kinase activity assays, typically measuring the transfer of a phosphate group from ATP to the serine residue within the AMARA peptide sequence. The presence of TFA can potentially interfere with this process.

Illustrative Comparison in an In Vitro Kinase Assay:

The following table presents hypothetical data illustrating the potential impact of the TFA salt form on an AMPK kinase assay compared to a non-TFA (acetate) salt form.

ParameterThis compound Salt (Hypothetical Data)AMARA Peptide Acetate Salt (Hypothetical Data)Potential Reason for Difference
Apparent Michaelis Constant (Km) 15 µM10 µMTFA may interfere with the binding of the peptide substrate to the kinase active site.[13]
Maximum Velocity (Vmax) 80 pmol/min/µg100 pmol/min/µgAlteration of the local pH or direct inhibition of the enzyme by TFA could reduce its catalytic efficiency.[10][11]
Signal-to-Background Ratio LowerHigherTFA might increase non-specific signal or quench the detection signal, depending on the assay format (e.g., fluorescence, luminescence).
Data Reproducibility (%RSD) 15%<5%Unpredictable fluctuations in experimental data have been associated with TFA salts.[11]

Experimental Protocols

To empirically determine the effect of the salt form for your specific assay, a side-by-side comparison is recommended.

Protocol 1: In Vitro AMPK Kinase Activity Assay

This protocol outlines a typical in vitro kinase assay to compare the performance of this compound and non-TFA salt forms.

Materials:

  • AMARA Peptide (TFA salt)

  • AMARA Peptide (non-TFA salt, e.g., acetate or HCl)

  • Active AMPK enzyme

  • Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • ATP solution

  • Phosphocellulose paper and wash buffer (if using radioactivity)

  • Scintillation counter or plate reader

Procedure:

  • Peptide Preparation: Reconstitute both TFA and non-TFA AMARA peptides in nuclease-free water to a stock concentration of 1 mM. It is crucial to accurately determine the net peptide concentration for both forms.

  • Reaction Setup: Prepare reaction mixtures in duplicate or triplicate for each peptide form across a range of concentrations (e.g., 0-100 µM). A typical reaction might contain:

    • Kinase Buffer

    • AMARA peptide (varying concentrations)

    • Active AMPK enzyme (e.g., 50 ng)

    • ATP (containing [γ-³²P]ATP) to a final concentration of 100 µM

  • Initiate Reaction: Add the ATP solution to initiate the kinase reaction.

  • Incubation: Incubate the reactions at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Stop the reaction by adding an equal volume of 75 mM phosphoric acid.

  • Detection:

    • Radioactive method: Spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

    • Non-radioactive method: Follow the manufacturer's instructions for the specific assay kit (e.g., add reagents to measure ADP production).

  • Data Analysis: Calculate the kinase activity for each peptide concentration and determine kinetic parameters (Km and Vmax) by plotting the data using Michaelis-Menten kinetics.

Visualizing Key Processes

To better understand the context of AMARA peptide use and the experimental comparison, the following diagrams are provided.

AMPK_Signaling_Pathway AMP_ATP High AMP/ATP Ratio (Low Cellular Energy) LKB1 LKB1 AMP_ATP->LKB1 Activates AMPK AMPK (Inactive) LKB1->AMPK Phosphorylates pAMPK pAMPK (Active) Downstream Downstream Targets (e.g., ACC, ULK1) pAMPK->Downstream Phosphorylates AMARA AMARA Peptide (Substrate) pAMPK->AMARA Phosphorylates (in vitro assay) Metabolic Metabolic Outcomes (e.g., Increased Glucose Uptake, Inhibited Fatty Acid Synthesis) Downstream->Metabolic pAMARA Phosphorylated AMARA

Caption: Simplified AMPK signaling pathway and the role of AMARA peptide as an in vitro substrate.

Experimental_Workflow start Start prep Prepare Stocks: - AMARA (TFA) - AMARA (non-TFA) start->prep setup Set up Kinase Reactions (Varying Peptide Concentrations) prep->setup incubate Incubate at 30°C setup->incubate stop Stop Reaction incubate->stop detect Detect Phosphorylation (e.g., ³²P incorporation) stop->detect analyze Analyze Data: - Calculate Km, Vmax - Compare Performance detect->analyze end End analyze->end

Caption: Experimental workflow for comparing TFA and non-TFA AMARA peptide in a kinase assay.

Conclusion and Recommendations

While the TFA salt of the AMARA peptide may offer advantages in solubility, the potential for interference in sensitive functional assays is a significant concern.[1][10][11] Residual TFA can alter the pH of assay solutions and may directly interact with the kinase or substrate, leading to unreliable and poorly reproducible data.[10][11][13]

For most applications, particularly those involving cell-based assays or requiring high quantitative accuracy and reproducibility, the use of a non-TFA salt form (e.g., acetate or hydrochloride) is strongly recommended. If using the TFA salt form is unavoidable, researchers should be aware of its potential effects and consider performing validation experiments to ensure that the TFA counterion does not interfere with the assay results. When reporting findings, specifying the salt form of the peptide used is crucial for the transparency and reproducibility of the research.

References

Safety Operating Guide

Proper Disposal of AMARA Peptide TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of AMARA peptide TFA is a critical component of laboratory safety and environmental responsibility. As this product consists of a bioactive peptide and trifluoroacetic acid (TFA) as a counterion, the disposal protocol is primarily governed by the hazardous nature of TFA. Trifluoroacetic acid is a strong, corrosive acid that requires careful handling and disposal through designated chemical waste streams.[1][2] Adherence to these procedures is essential to ensure the safety of laboratory personnel and to comply with environmental regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a controlled laboratory environment with proper ventilation, such as a chemical fume hood.[1][3] Always wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety glasses meeting American National Standards Institute (ANSI) standard Z-87.1, or splash goggles if there is a risk of splashing.[3][4]

  • Hand Protection: Nitrile gloves are required.[3]

  • Protective Clothing: A properly fitting lab coat, long pants, and closed-toed footwear must be worn.[3]

Hazard Summary for Trifluoroacetic Acid (TFA)

The primary hazardous component dictating the disposal procedure is Trifluoroacetic Acid.

PropertyData
Chemical Name Trifluoroacetic Acid (TFA)
CAS Number 76-05-1
Physical Properties Colorless liquid with a sharp, pungent odor.[2] Miscible with water.[2]
Major Hazards Highly corrosive to skin, eyes, and mucous membranes.[2] Inhalation of vapor can cause severe damage to the respiratory tract and may lead to pulmonary edema.[2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed, non-metal container, away from incompatible materials like bases, oxidizers, and metals.[1][2][3]
Disposal Classification Hazardous Chemical Waste.[1][5]

Operational Plan for Disposal

Disposal of this compound, whether in solid (lyophilized) form or in solution, must follow hazardous chemical waste protocols. Under no circumstances should this material be disposed of down the drain or in regular trash.[1][6][7]

Experimental Protocol: Waste Collection and Disposal

This protocol details the step-by-step procedure for the collection of waste generated from the use of this compound.

  • Designate a Waste Container:

    • Select a sturdy, leak-proof container made of compatible material (e.g., glass or polyethylene). Do not use metal containers.[1][8]

    • The container must have a tight-fitting lid and be kept closed except when adding waste.[3][5]

  • Label the Waste Container:

    • Clearly label the container with a "Hazardous Waste" sticker or tag provided by your institution's Environmental Health & Safety (EH&S) department.[3]

    • List all chemical contents using their full names (e.g., "Trifluoroacetic Acid," "AMARA peptide," "Acetonitrile," "Water"). Do not use abbreviations.[3][5] Include the approximate percentage of each component.

  • Segregate Waste:

    • Collect all materials contaminated with this compound as hazardous waste. This includes:

      • Unused or expired peptide.

      • Solutions containing the peptide.

      • Contaminated labware such as pipette tips, tubes, and vials.

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][9]

    • Ensure the waste container is segregated from incompatible materials, particularly bases and oxidizing agents.[1][5]

  • Arrange for Pickup:

    • Once the container is full (typically around 80% capacity), or as per your institution's guidelines, arrange for a chemical waste pickup through your EH&S department.[3][5]

Experimental Protocol: Disposal of Empty Containers

Original containers of this compound must be properly decontaminated before being discarded.

  • Initial Rinse:

    • Perform a triple rinse of the empty container.

    • The first rinse must be collected and disposed of as hazardous chemical waste in your designated TFA waste container.[5][10]

  • Subsequent Rinses:

    • The subsequent rinses can typically be disposed of down the drain, but confirm this with your institutional EH&S policy.

  • Container Disposal:

    • After triple rinsing and air-drying, completely deface or remove the original label to prevent confusion.[5]

    • Dispose of the clean, rinsed glass container in a designated glass disposal box.[5]

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spill (<50 mL within a fume hood):

    • Ensure your PPE is intact.

    • Carefully neutralize the spill with a suitable agent like sodium carbonate.[2]

    • Absorb the neutralized spill with an inert material such as vermiculite, sand, or earth.[3][4]

    • Collect the absorbent material using non-sparking tools and place it in a clear plastic bag.[1]

    • Double bag the waste, label it as "Hazardous Waste" with the contents listed, and arrange for disposal.[1]

  • Large Spill (>50 mL or any spill outside a fume hood):

    • Alert all personnel in the immediate area and evacuate the laboratory.[3]

    • Close the laboratory door and post a warning sign.[3]

    • Activate the fire alarm and call emergency services (e.g., 911) and your institution's EH&S department.[1][3]

    • Do not re-enter the area until cleared by emergency personnel.[3]

  • Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected area under an emergency shower for at least 15 minutes. Seek immediate medical attention.[1][2]

    • Eye Contact: Immediately flush the eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for handling and disposing of this compound waste.

G cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_disposal Final Disposal cluster_spill Spill Emergency A Handling this compound B Wear Full PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Work in Chemical Fume Hood A->C D Waste Generated (Liquid, Solid, Empty Container) E Is waste hazardous? D->E F Collect in Labeled, Compatible Hazardous Waste Container E->F  Yes   G Is container an 'empty' primary container? F->G K Store Waste Container in Satellite Accumulation Area F->K G->F  No (Contaminated Labware)   H Triple Rinse Container G->H  Yes   I Collect First Rinse as Hazardous Waste H->I J Deface Label & Dispose of Clean Container I->J L Arrange for EH&S Waste Pickup K->L M Spill Occurs N Small Spill (<50mL) in Fume Hood? M->N O Neutralize, Absorb, Collect as HazWaste N->O  Yes   P Evacuate Area, Call EH&S/911 N->P  No  

References

Safeguarding Your Research: A Comprehensive Guide to Handling AMARA Peptide TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling AMARA peptide trifluoroacetate (TFA), a common substrate in kinase research. By offering clear, procedural guidance, we aim to be your trusted resource for laboratory safety and chemical handling, empowering you to focus on your groundbreaking work.

While AMARA peptide TFA itself is not classified as a hazardous substance, it is crucial to recognize that it is supplied as a trifluoroacetate salt. Residual trifluoroacetic acid, a corrosive material, may be present from the synthesis and purification process. Therefore, all handling procedures should be performed with the appropriate personal protective equipment and in a designated, well-ventilated area.

Personal Protective Equipment (PPE) and Engineering Controls

To ensure the safety of laboratory personnel, the following PPE and engineering controls are mandatory when handling this compound.

Equipment Specification Purpose
Eye Protection ANSI-approved safety glasses or chemical splash gogglesProtects eyes from potential splashes of solutions containing residual TFA.
Hand Protection Nitrile glovesProvides a barrier against skin contact with the peptide and any residual TFA.
Body Protection Standard laboratory coatProtects skin and clothing from accidental spills.
Engineering Control Chemical fume hoodRecommended for all weighing and solution preparation steps to minimize inhalation of any airborne powder or TFA vapors.

Operational Plan: From Receipt to Use

Following a systematic operational plan minimizes risks and ensures the integrity of your experiments.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store the lyophilized peptide in a cool, dry, and dark place, as recommended by the supplier, typically at -20°C or -80°C.[1][2]

  • Keep the container tightly sealed to prevent moisture absorption.

2. Preparation for Use:

  • Bring the sealed container to room temperature before opening to avoid condensation.

  • All weighing and initial dissolution of the peptide should be conducted within a certified chemical fume hood to mitigate exposure to any fine powder and potential TFA vapors.[3][4]

3. Dissolution Protocol:

  • Consult the product's data sheet for the recommended solvent. This compound is generally soluble in water.[1]

  • Use sterile, high-purity water or an appropriate buffer for reconstitution.

  • Add the solvent to the vial containing the lyophilized peptide.

  • Gently swirl or vortex to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide degradation.

4. Experimental Use:

  • Once in solution, handle the peptide with the same standard laboratory precautions as any other chemical reagent.

  • If your experimental system is sensitive to acidic conditions, consider methods for TFA removal, such as ion-exchange chromatography or lyophilization from an HCl solution.[4]

Disposal Plan: Managing Waste Safely

Proper disposal of this compound and associated waste is essential to maintain a safe laboratory environment and comply with regulations.

  • Unused Peptide: Unused or expired solid this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: All disposable materials that have come into contact with the peptide, such as pipette tips, microfuge tubes, and gloves, should be collected in a designated hazardous waste container.[4]

  • Liquid Waste: Aqueous solutions of the peptide should be collected in a designated aqueous waste container. Due to the potential presence of TFA, this waste should be considered acidic. Do not pour solutions down the drain.[3] The waste container should be clearly labeled as "Hazardous Waste: Contains AMARA Peptide and trace Trifluoroacetic Acid".[5]

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_exp Experimentation cluster_disposal Disposal A Receive and Inspect Shipment B Store at Recommended Temperature (-20°C or -80°C) A->B C Bring to Room Temperature Before Opening B->C D Wear Appropriate PPE (Gloves, Lab Coat, Goggles) C->D E Weigh Lyophilized Peptide D->E F Reconstitute with Appropriate Solvent E->F G Perform Experiment F->G H Collect Solid Waste (Unused Peptide, Contaminated Disposables) G->H I Collect Liquid Waste (Peptide Solutions) G->I J Dispose as Hazardous Waste (Follow Institutional Guidelines) H->J I->J

Caption: A flowchart illustrating the safe handling, use, and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.